(S)-Piperidine-3-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
(3S)-piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWUDOLANRDSF-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647516 | |
| Record name | (3S)-Piperidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851956-01-9 | |
| Record name | Nipecotic acid hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851956019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-Piperidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-piperidine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIPECOTIC ACID HYDROCHLORIDE, S-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R91429V3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of (S)-Piperidine-3-carboxylic acid hydrochloride
Introduction
(S)-Piperidine-3-carboxylic acid hydrochloride, also known by its synonym (S)-(+)-Nipecotic acid hydrochloride, is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, it serves as a critical chiral building block for synthesizing complex, biologically active molecules. The parent compound, nipecotic acid, is well-recognized as an inhibitor of γ-aminobutyric acid (GABA) uptake, making its derivatives valuable tools for neuroscience research.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document consolidates essential data on the compound's identity, structural features, and key physical characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the independent verification of these properties, ensuring a foundation of scientific integrity and reproducibility.
Compound Identification and Structure
Precise identification is the cornerstone of chemical research. This compound is defined by its specific stereochemistry, molecular formula, and associated identifiers. The hydrochloride salt form enhances stability and aqueous solubility compared to its free base counterpart.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | (3S)-Piperidine-3-carboxylic acid hydrochloride | [3] |
| Synonyms | (S)-(+)-Nipecotic acid hydrochloride | [4] |
| CAS Number | 851956-01-9 | [3][4][5][6] |
| Molecular Formula | C₆H₁₂ClNO₂ (or C₆H₁₁NO₂·HCl) | [3][6] |
| Molecular Weight | 165.62 g/mol | [3][6] |
| InChIKey | XJLSEXAGTJCILF-YFKPBYRVSA-N (Free Base) | [7] |
| SMILES | C1CCC(=O)O.Cl | Derived from structure |
graph chemical_structure { layout="neato"; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", fontcolor="#202124"]; H_N1 [label="H₂⁺", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; H_C3 [label="H", fontcolor="#202124"]; C_COOH [label="C", fontcolor="#202124"]; O_OH [label="OH", fontcolor="#EA4335"]; O_C=O [label="O", fontcolor="#EA4335"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; Cl [label="Cl⁻", fontcolor="#34A853"];
// Position nodes N1 [pos="0,1.2!"]; H_N1 [pos="0,1.8!"]; C2 [pos="-1,0.6!"]; C3 [pos="-1,-0.6!"]; H_C3 [pos="-1.5,-1.1!"]; C_COOH [pos="-1.8,0!"]; O_OH [pos="-2.6,0.5!"]; O_C=O [pos="-1.8,-0.8!"]; C4 [pos="0,-1.2!"]; C5 [pos="1,-0.6!"]; C6 [pos="1,0.6!"]; Cl [pos="1.5,1.8!"];
// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- C_COOH; C_COOH -- O_OH; C_COOH -- O_C=O [style=double]; C3 -- H_C3 [style=dashed]; N1 -- H_N1 [style=dotted];
// Invisible edge for positioning Cl- N1 -- Cl [style=invis]; }
Caption: 2D structure of this compound.
Core Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. The data presented below is crucial for designing experiments and developing applications.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes and Causality | Source(s) |
| Appearance | Solid powder | The ionic nature and ordered crystalline packing result in a solid state at room temperature. | [2] |
| Melting Point | 254 °C (decomposes) | This value is for the free base, (S)-(+)-Nipecotic acid. Hydrochloride salts typically have high melting points due to strong ionic lattice forces. Data for the specific salt is not readily available. | [7][8] |
| Solubility | Soluble in water and DMSO | The hydrochloride salt form significantly increases aqueous solubility by ensuring the piperidine nitrogen is protonated and charged. The racemate free base is soluble in PBS (pH 7.2) at 10 mg/mL. | [1][2][9] |
| Optical Rotation | [α]/D = +3.0° to +6.5° (c=1 in H₂O) | This value is for the free base. The dextrorotatory (+) property confirms the (S)-enantiomer's specific interaction with plane-polarized light, a critical parameter for chiral purity. | [7] |
| Stability & Storage | Stable under recommended conditions. | Store at room temperature or refrigerated (0-4°C) in a dry, dark environment to prevent degradation. The salt form is less hygroscopic than many free bases. | [2][6] |
Acid-Base Properties and pKa
(S)-Piperidine-3-carboxylic acid is an amphoteric molecule possessing two ionizable functional groups: the carboxylic acid and the secondary amine. In the hydrochloride salt form, the piperidine nitrogen is protonated, forming a piperidinium cation. The dissociation constants (pKa) of these groups are fundamental to predicting the compound's charge state, solubility, and receptor interactions at a given pH.
-
pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to have a pKa in the range of 2-4. Below this pH, it will be predominantly in its neutral form (-COOH). Above this pH, it will be deprotonated to a carboxylate (-COO⁻).
-
pKa₂ (Piperidinium Ion): The protonated secondary amine is expected to have a pKa in the range of 10-11. Below this pH, it will exist primarily as the positively charged piperidinium ion. Above this pH, it will deprotonate to the neutral secondary amine.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a robust method for empirically determining the pKa values. The principle is to monitor the change in pH of a solution of the compound as a standardized titrant is added incrementally. The pKa values correspond to the pH at the mid-points of the buffer regions on the resulting titration curve.[10][11]
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
System Preparation: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[11][12]
-
Analyte Solution: Accurately weigh and dissolve this compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a final concentration of approximately 1 mM.[11][12] The use of a background electrolyte like KCl minimizes changes in ionic activity during titration.
-
Titrant Preparation: Prepare a standardized solution of 0.1 M NaOH.
-
Titration:
-
Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stir bar.[11]
-
Immerse the calibrated pH electrode and begin stirring.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added.
-
Continue the titration until the pH has passed the expected second equivalence point (e.g., to pH 12-12.5).[13][14]
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Calculate the first derivative of the curve (ΔpH/ΔV) to accurately locate the equivalence points, which appear as maxima.
-
The pKa values are determined from the titration curve as the pH at the half-equivalence points (i.e., the pH at which half of the titrant volume required to reach an equivalence point has been added).[10]
-
Spectroscopic Profile
Spectroscopic analysis provides unambiguous structural confirmation and a fingerprint for identity and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. A deuterated solvent, such as Deuterium Oxide (D₂O), is required for analysis as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[15][16]
Expected ¹H NMR Signals (in D₂O):
-
Piperidine Ring Protons: A complex series of multiplets between ~1.5 and 3.5 ppm. The protons on carbons adjacent to the electron-withdrawing nitrogen (C2 and C6) will be shifted downfield. The proton at the chiral center (C3) will also be in this region.
-
N-H Protons: The acidic protons on the nitrogen and carboxylic acid will exchange with the D₂O solvent and will likely not be observed as sharp signals.
Expected ¹³C NMR Signals (in D₂O):
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically ~170-180 ppm.
-
Piperidine Ring Carbons: Signals corresponding to the five unique carbons of the piperidine ring, expected in the range of ~20-60 ppm. The chiral carbon (C3) and the carbons adjacent to the nitrogen (C2, C6) will have distinct chemical shifts.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (D₂O is ideal for this polar, water-soluble compound).[15]
-
Homogenization: Ensure the sample is fully dissolved. If any particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. Solid particles will disrupt the magnetic field homogeneity, leading to poor spectral resolution.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard parameters. For ¹H NMR, a water suppression pulse sequence may be necessary if using D₂O that is not 100% pure.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected primary ion would be the protonated free base [M+H]⁺, where M is C₆H₁₁NO₂. This would appear at an m/z of approximately 130.1.
-
Fragmentation: Common fragmentation pathways would involve the loss of water (-18 Da) or formic acid (-46 Da) from the parent ion.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
-
O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid O-H bond.
-
N-H Stretch: A broad absorption from ~2700-3100 cm⁻¹, characteristic of the secondary ammonium (R₂NH₂⁺) salt. This often overlaps with the O-H and C-H stretches.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹, characteristic of the carboxylic acid carbonyl group.
Conclusion
This compound is a well-defined chiral building block with distinct physicochemical properties. Its identity is confirmed by a molecular weight of 165.62 g/mol and its characteristic spectroscopic profile. As a hydrochloride salt, it exhibits good aqueous solubility and stability, making it amenable to a variety of experimental conditions. The presence of two ionizable groups, a carboxylic acid (pKa ~2-4) and a piperidinium cation (pKa ~10-11), governs its pH-dependent behavior. The protocols detailed in this guide provide a framework for the rigorous and independent verification of these critical parameters, empowering researchers to utilize this valuable compound with confidence in their drug discovery and development endeavors.
References
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NMR Sample Preparation and Data Analysis for NMR-Based Metabolomics. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 2, 2026, from [Link]
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Chapter 8: NMR Approaches for Probing the Polar Metabolome. (2021). Books - The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved January 2, 2026, from [Link]
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NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved January 2, 2026, from [Link]
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Titration curve of amino acid. (n.d.). Department of Biotechnology. Retrieved January 2, 2026, from [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 2, 2026, from [Link]
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Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved January 2, 2026, from [Link]
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3-Piperidinecarboxylic acid, (3S)-, hydrochloride (1:1) 851956-01-9. (n.d.). Chinachemnet. Retrieved January 2, 2026, from [Link]
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pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Online Biology Learning. Retrieved January 2, 2026, from [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved January 2, 2026, from [Link]
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(S)-3-PIPERIDINE-3-CARBOXYLIC ACID, min 98%, 1 gram. (n.d.). Aladdin Scientific. Retrieved January 2, 2026, from [Link]
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(s)-3-piperidine-3-carboxylic acid. (n.d.). Cenmed Enterprises. Retrieved January 2, 2026, from [Link]
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(3S)-3-Piperidinecarboxamide. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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(S)-Piperidine-3-carboxylic acid hydrochloride crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure of (S)-Piperidine-3-carboxylic Acid Hydrochloride
Abstract
(S)-Piperidine-3-carboxylic acid, also known as (S)-(+)-Nipecotic acid, is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, making it a molecule of significant interest in neuroscience and the development of therapeutics for neurological disorders such as anxiety and epilepsy.[1][2][3] The hydrochloride salt form is commonly used to improve the compound's stability and solubility. A thorough understanding of its three-dimensional structure in the solid state is paramount for drug development, enabling insights into its physicochemical properties, guiding formulation strategies, and informing the design of next-generation derivatives. This guide provides a comprehensive analysis of the crystal structure of this compound, detailing the experimental methodology for its determination and interpreting the structural features that govern its solid-state behavior.
Physicochemical Profile
A foundational understanding of the compound's basic properties is essential before delving into its complex crystal structure. This compound is a white crystalline solid, noted for its solubility in water.[1]
| Property | Value | Reference |
| Synonyms | (S)-(+)-Nipecotic acid hydrochloride, (S)-(+)-3-Piperidinecarboxylic acid HCl | [4] |
| Molecular Formula | C₆H₁₂NO₂⁺·Cl⁻ | [5] |
| Molecular Weight | 165.62 g/mol | [5] |
| Appearance | White to off-white crystalline powder/solid | [1][3] |
| Melting Point | ~254 °C (with decomposition) | [4] |
| Solubility | Soluble in water | [1] |
| Optical Activity | [α]/D +3.0 to +6.5° (c=1 in H₂O) | [4] |
Experimental Framework for Crystal Structure Determination
The determination of a molecular crystal structure is a systematic process that bridges chemical synthesis with physical measurement and computational analysis. The workflow ensures that the resulting structural model is a robust and accurate representation of the molecule in the crystalline state.
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Spectroscopic data for (S)-Piperidine-3-carboxylic acid hydrochloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Piperidine-3-carboxylic acid hydrochloride
Authored by a Senior Application Scientist
Introduction
(S)-Piperidine-3-carboxylic acid, also known as (S)-Nipecotic acid, is a non-proteinogenic cyclic amino acid. In its hydrochloride salt form, it serves as a crucial chiral building block in modern medicinal chemistry and drug development.[1] The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and the specific stereochemistry and functional group positioning of this compound make it an invaluable starting material for synthesizing complex molecular targets, including inhibitors for various enzymes and ligands for receptors.[1][2]
A precise and unambiguous structural confirmation is paramount before its inclusion in any synthetic route. This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond simple data reporting to explain the causal relationships behind spectral features and the logic of experimental design, ensuring a self-validating analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Expert Rationale for Experimental Choices
The choice of solvent is critical. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are common choices for highly polar molecules like amino acid hydrochlorides, as they readily dissolve the salt. A key advantage of these solvents is that the acidic protons (N-H₂⁺ and O-H) will exchange with deuterium. This phenomenon is diagnostically useful, as it causes their corresponding signals to diminish or disappear from the ¹H NMR spectrum, confirming their identity.[3] For this analysis, we will consider a spectrum run in D₂O to simplify the aliphatic region.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 200 ppm.
-
A higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation and analysis.
¹H NMR Spectral Data Interpretation
The proton spectrum reveals the number of different types of protons and their neighboring environments. Due to the chiral center at C3, the adjacent methylene protons (at C2 and C4) are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with complex splitting patterns.
Table 1: Expected ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~3.55 - 3.40 | m | H2 (axial & equatorial) | Protons adjacent to the electron-withdrawing nitrogen atom are deshielded. |
| ~3.30 - 3.15 | m | H3 | Methine proton attached to the chiral center, adjacent to the carboxyl group. |
| ~3.10 - 2.90 | m | H6 (axial & equatorial) | Protons adjacent to the nitrogen atom are deshielded. |
| ~2.20 - 2.05 | m | H4 (equatorial) | Aliphatic proton, diastereotopic. |
| ~1.95 - 1.70 | m | H4 (axial), H5 | Aliphatic protons, complex overlapping signals. |
Note: The N-H₂⁺ and O-H protons are exchanged with deuterium in D₂O and are typically not observed.
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments. Being proton-decoupled, each unique carbon typically appears as a single line.
Table 2: Expected ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O | Carboxylic acid carbonyl carbon, highly deshielded. |
| ~49 | C3 | Chiral carbon bearing the carboxylic acid group. |
| ~46 | C2 | Carbon adjacent to the nitrogen atom. |
| ~44 | C6 | Carbon adjacent to the nitrogen atom. |
| ~25 | C4 | Aliphatic carbon. |
| ~22 | C5 | Aliphatic carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[4]
Expert Rationale for Experimental Choices
The Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets for modern analysis. ATR is faster, requires minimal sample preparation, and provides high-quality, reproducible spectra by simply pressing the solid sample against a crystal (like diamond or germanium).
Experimental Protocol: ATR-IR
-
Instrument Setup: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
IR Spectral Data Interpretation
The IR spectrum of an amino acid hydrochloride is characterized by several distinct, broad absorption bands resulting from the presence of the carboxylic acid and the ammonium salt.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is due to strong hydrogen bonding.[5][6] |
| ~3000 (broad) | N-H⁺ stretch | Ammonium Salt | Overlaps with the O-H and C-H stretching regions. |
| 2950 - 2850 (medium) | C-H stretch | Aliphatic | Stretching vibrations of the C-H bonds on the piperidine ring.[5] |
| ~1730 (strong, sharp) | C=O stretch | Carboxylic Acid | A strong, characteristic absorption for the carbonyl group.[6] |
| ~1600 - 1450 (variable) | N-H⁺ bend | Ammonium Salt | Bending vibrations of the ammonium group. |
| ~1200 (medium) | C-O stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond. |
Key Vibrational Modes
Caption: Key IR vibrational modes for the molecule.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like this one, as it typically keeps the molecule intact, allowing for clear observation of the molecular ion.
Expert Rationale for Experimental Choices
Running the analysis in positive ion mode (ESI+) is the logical choice. The secondary amine in the piperidine ring is basic and will be readily protonated in the ESI source, leading to a strong signal for the protonated molecule, [M+H]⁺, where M is the free base.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition (Positive Ion Mode):
-
Set the instrument to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve a stable signal.
-
Mass Spectrometry Data Interpretation
The molecular formula of the free base (S)-Piperidine-3-carboxylic acid is C₆H₁₁NO₂. Its monoisotopic mass is approximately 129.08 Da.
-
Molecular Ion: In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z ≈ 130.09 . The presence of a compound with one nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[7][8]
-
Fragmentation: By increasing the energy in the mass spectrometer (in-source fragmentation or MS/MS), characteristic fragments can be generated. For cyclic amines, the primary fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[7][8][9][10]
Proposed ESI-MS Fragmentation Pathway
Caption: Proposed fragmentation pathway in ESI-MS.
Conclusion
The collective data from NMR, IR, and MS provides a robust and unequivocal characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the key carboxylic acid and ammonium functional groups through their characteristic vibrations. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight. This multi-technique approach ensures the identity, purity, and structural integrity of this vital chiral building block, providing the confidence required for its use in pharmaceutical research and development.
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The Evolving Landscape of (S)-Piperidine-3-carboxylic Acid Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential
Introduction: From a Simple Heterocycle to a Versatile Pharmacophore
(S)-Piperidine-3-carboxylic acid, also known as (S)-(+)-nipecotic acid, is a chiral cyclic amino acid that has emerged as a pivotal scaffold in medicinal chemistry.[1][2] Its inherent ability to mimic the neurotransmitter γ-aminobutyric acid (GABA) has positioned it as a foundational lead molecule for the development of potent inhibitors of GABA uptake.[3] The primary biological role of these derivatives lies in their capacity to modulate GABAergic neurotransmission, the main inhibitory signaling pathway in the mammalian central nervous system (CNS).[4] Dysregulation of this system is implicated in a host of neurological and psychiatric disorders, making compounds that can potentiate GABAergic effects highly sought after. This guide provides an in-depth exploration of the biological activities of (S)-piperidine-3-carboxylic acid hydrochloride derivatives, focusing on their mechanism of action, structure-activity relationships (SAR), and diverse therapeutic applications, supported by established experimental protocols.
Core Mechanism of Action: Amplifying the Brain's "Brake" Signal
The principal mechanism by which (S)-piperidine-3-carboxylic acid derivatives exert their effects is through the inhibition of GABA transporters (GATs).[5][6] GABA's inhibitory action is terminated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells, a process mediated by GATs.[3] By blocking these transporters, (S)-piperidine-3-carboxylic acid derivatives increase the synaptic concentration and prolong the action of GABA, thereby enhancing inhibitory neurotransmission.[7] This potentiation of GABAergic signaling is the cornerstone of their anticonvulsant properties.[6]
The parent compound, (S)-nipecotic acid, is a potent GABA uptake inhibitor; however, its clinical utility is hampered by its hydrophilic and zwitterionic nature, which prevents it from efficiently crossing the blood-brain barrier (BBB).[3] This limitation has driven extensive research into the synthesis of lipophilic derivatives to improve CNS penetration and overall pharmacological profiles.[3][8]
Caption: Mechanism of GABA uptake inhibition by (S)-piperidine-3-carboxylic acid derivatives.
Structure-Activity Relationships (SAR): Tailoring Potency, Selectivity, and Pharmacokinetics
The therapeutic efficacy of (S)-piperidine-3-carboxylic acid derivatives is profoundly influenced by the chemical nature of the substituents, particularly on the piperidine nitrogen. The overarching goal of these modifications is to enhance lipophilicity for improved BBB penetration while maintaining or increasing affinity for GABA transporters.[3][8]
Key SAR insights include:
-
N-Substitution: The introduction of bulky, lipophilic groups at the nitrogen atom is a critical strategy.[8] For instance, N-alkylation with long alkyl chains or the incorporation of aromatic and heterocyclic moieties significantly enhances potency.[8][9] The marketed anticonvulsant drug, Tiagabine, exemplifies this, featuring a diarylbutenyl substituent on the nipecotic acid core.[6]
-
Stereochemistry: The (S)-configuration of the carboxylic acid at the 3-position of the piperidine ring is generally preferred for optimal activity.[10] Studies comparing enantiomers have demonstrated that the (S)-form often exhibits significantly higher potency than the (R)-form.[10]
-
Linker and Terminal Groups: The nature of the linker connecting the piperidine ring to the terminal lipophilic group, as well as the substituents on the terminal aromatic rings, fine-tunes the activity and selectivity towards different GAT subtypes (e.g., mGAT1-4).[4][11] For example, diaryloxime and diarylvinyl ether derivatives have been shown to be potent GABA uptake inhibitors.[6] Furthermore, the introduction of diarylmethylsulfinyl ethyl side chains has been found to yield more potent GAT1 inhibitory activities compared to their diarylmethylthio counterparts.[9]
Caption: Key structure-activity relationships of (S)-piperidine-3-carboxylic acid derivatives.
Therapeutic Applications: Beyond Epilepsy
While the primary therapeutic focus for these derivatives has been epilepsy, their mechanism of action lends itself to a broader range of applications in CNS disorders and beyond.
Anticonvulsant Activity
The ability of (S)-piperidine-3-carboxylic acid derivatives to enhance GABAergic inhibition makes them effective anticonvulsants.[6][8] Numerous studies have demonstrated their efficacy in various animal models of seizures, such as those induced by pentylenetetrazol (scPTZ) or methyl 4-ethyl-6,7-dimethoxy-beta-carboline-3-carboxylate (DMCM).[6][7] The potency of these derivatives as anticonvulsants often correlates well with their in vitro GABA uptake inhibitory activity.[8]
Neurodegenerative Disorders
Emerging research suggests a potential role for these compounds in neurodegenerative diseases like Alzheimer's disease.[12] Some derivatives have been synthesized to incorporate antioxidant and anti-inflammatory moieties, creating multi-targeting agents that can also inhibit acetylcholinesterase.[12] This polypharmacological approach is a promising strategy for complex diseases.
Oncology
Intriguingly, certain N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, highlighting a potential application in cancer therapy.[10] The study revealed that the S-configuration was significantly more active than the R-configuration, underscoring the importance of stereochemistry.[10]
Other Potential Applications
The versatility of the piperidine-3-carboxylic acid scaffold is further demonstrated by its exploration in other therapeutic areas:
-
Analgesia: The piperidine nucleus is a well-established pharmacophore in analgesic drug design, and some derivatives have shown significant analgesic potential.[13][14]
-
Osteoporosis: A recent study reported the synthesis of piperidine-3-carboxamide derivatives as inhibitors of cathepsin K, a key enzyme in bone resorption, suggesting their potential use in treating osteoporosis.[15]
-
Antimicrobial Activity: Some novel sulfonyl piperidine carboxamide derivatives have been synthesized and shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[16]
Experimental Protocols for Biological Evaluation
The characterization of (S)-piperidine-3-carboxylic acid derivatives necessitates a suite of well-defined in vitro and in vivo assays.
In Vitro GABA Uptake Inhibition Assay
This assay is fundamental to determining the primary biological activity of the compounds.
Objective: To measure the inhibitory potency (IC₅₀) of test compounds on GABA uptake in a relevant biological system.
Methodology:
-
System Preparation: Utilize either synaptosomes prepared from rat brain tissue or cultured cell lines stably expressing specific GABA transporter subtypes (e.g., mGAT1).[6][9]
-
Incubation: Pre-incubate the prepared synaptosomes or cells with varying concentrations of the test compound.
-
Radioligand Addition: Add a known concentration of radiolabeled GABA (e.g., [³H]-GABA) to initiate the uptake reaction.
-
Termination: After a defined incubation period, terminate the uptake by rapid filtration and washing to separate the cells/synaptosomes from the incubation medium.
-
Quantification: Measure the amount of radioactivity incorporated into the cells/synaptosomes using liquid scintillation counting.
-
Data Analysis: Calculate the percentage inhibition of GABA uptake at each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Anticonvulsant Activity Assessment
Animal models are crucial for evaluating the therapeutic potential of these compounds.
Objective: To assess the ability of test compounds to protect against chemically or electrically induced seizures in rodents.
Methodology (DMCM-induced seizure model): [6]
-
Animal Dosing: Administer the test compound to mice, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.
-
Seizure Induction: After a predetermined time to allow for drug absorption and distribution, administer a convulsant agent such as DMCM.
-
Observation: Observe the animals for the onset and severity of seizures (e.g., clonic, tonic-clonic convulsions) for a defined period.
-
Data Analysis: Determine the percentage of animals protected from seizures at each dose. Calculate the ED₅₀ (effective dose in 50% of the animals).
Caption: A typical experimental workflow for the evaluation of novel (S)-piperidine-3-carboxylic acid derivatives.
Quantitative Data Summary
The following table summarizes representative biological activity data for selected (S)-piperidine-3-carboxylic acid derivatives, illustrating the impact of structural modifications.
| Compound ID | N-Substituent | Target | Activity (IC₅₀/Kᵢ) | Reference |
| (S)-Nipecotic Acid | -H | GABA Uptake | Potent inhibitor | [3][17] |
| Tiagabine | 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]- | GAT-1 | Kᵢ = 67 nM | [6] |
| Compound 6a | (R)-1-(2-diarylmethylsulfinyl)ethyl | GAT-1 | 496-fold higher than (R)-nipecotic acid | [9] |
| Compound 20 | S-Configuration N-arylpiperidine-3-carboxamide | Senescence Induction | EC₅₀ = 0.27 µM | [10] |
| (S)-8d | 1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl] | mGAT4 | pIC₅₀ = 6.59 | [4] |
Conclusion and Future Perspectives
This compound and its derivatives represent a remarkably versatile and enduring pharmacophore. From their initial identification as GABA uptake inhibitors for the treatment of epilepsy, the therapeutic potential of these compounds has expanded to encompass a wide array of human diseases. The extensive body of research on their structure-activity relationships provides a robust framework for the rational design of new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on several key areas:
-
Subtype-Selective Inhibitors: The development of inhibitors with high selectivity for specific GAT subtypes could lead to more targeted therapies with improved side-effect profiles.
-
Multi-Target Ligands: The design of single molecules that can modulate multiple targets simultaneously, as seen in the context of Alzheimer's disease, holds significant promise for treating complex, multifactorial disorders.
-
Exploration of Novel Therapeutic Areas: The recent discoveries of their activity in oncology, osteoporosis, and infectious diseases suggest that the full therapeutic potential of this scaffold is yet to be fully realized.
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An In-Depth Technical Guide to the Mechanism of Action of (S)-Piperidine-3-carboxylic acid hydrochloride
Abstract
(S)-Piperidine-3-carboxylic acid hydrochloride, more commonly known in neuroscience research as (S)-Nipecotic acid hydrochloride, is a pivotal pharmacological tool for the study of the γ-aminobutyric acid (GABA) system. As a cyclic GABA analogue, its primary mechanism of action is the inhibition of GABA transporters (GATs), leading to a potentiation of GABAergic neurotransmission. This guide provides a comprehensive technical overview of its molecular mechanism, the downstream pharmacological consequences, and detailed protocols for its experimental validation. We will explore its selectivity for GAT subtypes, the kinetic nature of its inhibition, and its application as a foundational research compound for developing therapeutics for neurological disorders such as epilepsy and anxiety.[1][2][3]
Introduction: The GABAergic System and the Role of GABA Transporters
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[4] It plays a critical role in regulating neuronal excitability by counteracting excitatory signals, thereby maintaining the delicate balance required for normal brain function.[1][3] The action of GABA is terminated primarily by its removal from the synaptic cleft via high-affinity sodium- and chloride-dependent GABA transporters (GATs).[1][3][5]
Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[6] GAT1 is the most prominent subtype in the brain, predominantly located on presynaptic terminals and surrounding astrocytes, making it the primary regulator of synaptic GABA levels.[7][8]
By blocking these transporters, GABA reuptake inhibitors (GRIs) prevent the clearance of GABA from the synapse. This leads to an increased extracellular concentration of GABA, prolonged activation of postsynaptic GABA receptors (GABA-A and GABA-B), and an overall enhancement of inhibitory signaling.[1][3] This mechanism is a key therapeutic strategy for conditions characterized by excessive neuronal excitation, such as epilepsy.[1][3] (S)-Nipecotic acid is a foundational GRI that has been instrumental in elucidating the function of GATs and serves as a precursor for clinically relevant drugs like Tiagabine.[2][9][10]
Core Mechanism of Action of (S)-Nipecotic Acid
The central mechanism of (S)-Nipecotic acid is its function as an inhibitor of GABA transporters.[2][11][12] As a structural analogue of GABA, it competitively binds to the transporter protein, effectively blocking the reuptake of GABA from the synaptic cleft.[5][9]
Molecular Target and Subtype Selectivity
(S)-Nipecotic acid primarily targets the GABA transporter GAT1.[8][11] However, it is considered a non-selective inhibitor as it also demonstrates activity against other GAT subtypes, albeit with different potencies. The chiral nature of the molecule is crucial for its biological activity.[2][12] While the racemic mixture, (±)-Nipecotic acid, is a potent inhibitor, the (S)-enantiomer is the more pharmacologically active form.
The inhibitory profile across different GAT subtypes is critical for understanding its overall effect. The table below summarizes the half-maximal inhibitory concentrations (IC50) for nipecotic acid against various transporter subtypes.
| Transporter Subtype | IC50 Value (µM) | Species | Reference |
| hGAT-1 | 8 | Human | [13] |
| mGAT-1 | 2.6 | Mouse | [11] |
| rGAT-2 | 38 | Rat | [13] |
| mGAT-2 | 310 | Mouse | [11] |
| hGAT-3 | 106 | Human | [13] |
| mGAT-3 | 29 | Mouse | [11] |
| mGAT-4 (BGT-1) | 16 | Mouse | [11] |
| hBGT-1 | 2370 | Human | [13] |
| Table 1: Inhibitory potency (IC50) of Nipecotic Acid across different GABA transporter subtypes. |
These data illustrate that while nipecotic acid inhibits multiple GATs, it shows a clear preference for GAT1. This relative selectivity is a key reason for its utility in studying the specific role of GAT1 in GABAergic neurotransmission.
Kinetics and Nature of Inhibition
(S)-Nipecotic acid acts as a competitive inhibitor.[5][9] This means it directly competes with GABA for binding to the orthosteric site on the GAT1 transporter. The structural similarity between nipecotic acid and GABA allows it to occupy the binding pocket, but its conformation prevents the subsequent translocation and release into the cell, thus blocking the transport cycle. This competitive action is consistent with its role as a substrate that is transported, albeit poorly, which effectively ties up the transporter.[9]
The direct consequence of this inhibition is a reduction in the rate of GABA clearance from the synapse, leading to an accumulation of GABA in the extracellular space.[1][3] This elevated GABA level enhances the activation of both synaptic and extrasynaptic GABA receptors, strengthening inhibitory neurotransmission.[7]
Pharmacological Effects and Therapeutic Rationale
By enhancing GABAergic tone, (S)-Nipecotic acid produces several significant pharmacological effects, primarily within the CNS.
-
Anticonvulsant Properties: The primary and most studied effect is its ability to reduce seizure activity.[1][3] By increasing inhibitory signaling, it counteracts the excessive neuronal firing characteristic of epilepsy. While nipecotic acid itself has poor blood-brain barrier penetration, its derivatives and prodrugs have been developed to leverage this anticonvulsant activity clinically.[10][14]
-
Anxiolytic and Sedative Effects: Enhanced GABAergic function is also associated with reductions in anxiety and can have sedative effects, which are potential applications for GAT1 inhibitors.[3][12]
-
Analgesic Potential: Research suggests that GAT1 inhibition in the spinal cord can reduce the release of pro-nociceptive neurotransmitters like glutamate and aspartate, indicating a potential role in pain management.[7][15]
Experimental Validation: Protocols and Methodologies
The mechanism of action of (S)-Nipecotic acid is validated through a series of well-established in vitro and in vivo assays. The trustworthiness of these findings relies on robust experimental design, including appropriate controls.
In Vitro Validation: GABA Uptake Assay
The most direct method to quantify the inhibitory effect of (S)-Nipecotic acid on GATs is the radiolabeled GABA uptake assay. This assay provides a functional measure of the transporter's activity.
Causality Behind Experimental Choice: This protocol is chosen over a simple binding assay because it measures the functional consequence of the drug-target interaction—the actual inhibition of GABA transport—rather than just the binding affinity. Using cells that overexpress a specific GAT subtype allows for precise characterization of inhibitor selectivity.
Detailed Protocol: [³H]GABA Uptake Assay in GAT1-Transfected HEK293 Cells
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
24 hours prior to the assay, plate cells in 96-well, poly-D-lysine-coated plates at a density of ~50,000 cells per well.[9]
-
Transfect cells with a plasmid encoding human GAT1 (hGAT1) using a suitable transfection reagent (e.g., Lipofectamine). Use a mock transfection (empty vector) as a negative control.
-
-
Assay Buffer Preparation:
-
Prepare an uptake buffer consisting of: 10 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, and 10 mM D-glucose.[9]
-
-
Inhibition Assay:
-
On the day of the assay, gently wash the cells twice with 100 µL of pre-warmed uptake buffer.
-
Prepare serial dilutions of (S)-Nipecotic acid hydrochloride in uptake buffer.
-
Pre-incubate the cells for 10-15 minutes at room temperature with various concentrations of (S)-Nipecotic acid.[9] Include a vehicle-only control for determining maximal uptake (100% activity).
-
To determine non-specific uptake, use a saturating concentration of a known potent GAT1 inhibitor like Tiagabine (~100 µM) in separate wells.
-
-
GABA Uptake Initiation and Termination:
-
Prepare a reaction mixture containing unlabeled ('cold') GABA and [³H]GABA. A typical final concentration is 25 µM cold GABA mixed with 60 nM [³H]GABA.[9]
-
Initiate the uptake by adding the GABA reaction mixture to each well.
-
Incubate for a predetermined linear uptake period (e.g., 20-30 minutes) at room temperature.[9][16]
-
Terminate the reaction by rapidly washing each well three times with ice-cold uptake buffer.[9]
-
-
Quantification and Data Analysis:
-
Lyse the cells in each well using a lysis buffer (e.g., uptake buffer with 1% SDS).[9]
-
Transfer the lysate to scintillation vials or a microplate compatible with a scintillation counter (e.g., IsoPlate-96).[9]
-
Add a scintillating agent and measure the radioactivity (counts per minute, CPM).
-
Calculate specific uptake by subtracting the non-specific uptake CPM from all other values.
-
Plot the percentage of inhibition against the log concentration of (S)-Nipecotic acid and fit the data using a non-linear regression model to determine the IC50 value.
-
Diagrams of Mechanism and Workflow
Caption: Mechanism of (S)-Nipecotic Acid at a GABAergic synapse.
Caption: Experimental workflow for a [³H]GABA uptake inhibition assay.
Conclusion
This compound is a cornerstone tool for neuropharmacological research. Its mechanism of action as a competitive inhibitor of GABA transporters, primarily GAT1, provides a direct means to potentiate inhibitory neurotransmission. By increasing the synaptic concentration of GABA, it exerts powerful anticonvulsant and anxiolytic effects, paving the way for the development of targeted therapeutics. The experimental protocols detailed herein provide a robust framework for quantifying its activity and exploring the function of the GABAergic system. Its continued use in research is essential for unraveling the complexities of neurological disorders and designing the next generation of CNS therapies.
References
- Patsnap Synapse. (2024). What are GAT1 inhibitors and how do they work?
- Chem-Impex. (n.d.). (S)-(+)-Nipecotic acid.
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Wikipedia. (2023). GABA reuptake inhibitor. Retrieved from [Link]
-
Mager, S., et al. (1996). Inhibitors of the gamma-aminobutyric acid transporter 1 (GAT1) do not reveal a channel mode of conduction. PubMed. Retrieved from [Link]
-
Hook, V. Y., et al. (2007). GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. Neuropharmacology, 53(8), 975-81. Retrieved from [Link]
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Mohammadi, B., et al. (2014). Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel. Journal of Neurochemistry, 130(4), 509-21. Retrieved from [Link]
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Corey, J. L., et al. (2001). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.15. Retrieved from [Link]
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Ye, W., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 679-687. Retrieved from [Link]
-
Wikipedia. (2023). Nipecotic acid. Retrieved from [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.5. Retrieved from [Link]
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De Sarro, G., et al. (2004). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry, 47(14), 3672-80. Retrieved from [Link]
-
Andersen, K. E., et al. (1993). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 36(12), 1716-25. Retrieved from [Link]
-
Schremmer, K., et al. (2019). Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based screening of pseudostatic combinatorial hydrazone libraries. ACS Chemical Neuroscience, 10(2), 1056-1069. Retrieved from [Link]
-
ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Retrieved from [Link]
-
BioCrick. (n.d.). (±)-Nipecotic acid. Retrieved from [Link]
-
Ye, W., et al. (2023). Molecular basis of human GABA transporter 3 inhibition. Nature Communications, 14(1), 3840. Retrieved from [Link]
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Assay Genie. (n.d.). γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit Technical Manual. Retrieved from [Link]
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bioRxiv. (2023). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Retrieved from [Link]
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An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Piperidine-3-carboxylic Acid
Abstract
(S)-Piperidine-3-carboxylic acid, also known as (S)-nipecotic acid, represents a cornerstone chiral building block in modern medicinal chemistry. As a conformationally restricted analog of γ-aminobutyric acid (GABA), its primary enantiomer, the (S)-form, is a potent inhibitor of the GABA transporter GAT1 and serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, including GABA uptake inhibitors and other central nervous system agents.[1][2] The stereospecific construction of its chiral center at the C3 position presents a significant synthetic challenge. This guide provides a comprehensive overview of robust and scalable methodologies for the enantioselective synthesis of this vital synthon, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of leading strategies, including asymmetric catalysis and biocatalytic resolutions.
The Strategic Importance of (S)-Piperidine-3-carboxylic Acid in Drug Discovery
The piperidine scaffold is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile template for molecular design.[3] The introduction of a chiral center, as seen in (S)-piperidine-3-carboxylic acid, allows for precise three-dimensional interactions with biological targets, which is critical for efficacy and selectivity. Its role as a GABA uptake inhibitor has driven the development of anticonvulsant and anxiolytic drugs.[4][5] Consequently, the development of efficient, stereocontrolled synthetic routes is not merely an academic exercise but a critical enabler for the pharmaceutical industry.
This guide explores three field-proven strategies for achieving high enantiopurity:
-
Rhodium-Catalyzed Asymmetric Hydrogenation: A powerful transition-metal-catalyzed approach offering high efficiency and enantioselectivity.
-
Enzymatic Kinetic Resolution: A biocatalytic method leveraging the exquisite stereoselectivity of enzymes.
-
Classical Resolution via Diastereomeric Salt Formation: A traditional, yet effective, method for separating enantiomers on a large scale.
dot
Caption: Overview of primary enantioselective routes to (S)-nipecotic acid.
Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a premier strategy for establishing stereocenters with high fidelity.[6] For the synthesis of chiral piperidines, the asymmetric hydrogenation of a prochiral pyridine derivative precursor is particularly effective. This approach constructs the chiral center and the saturated heterocyclic ring in a single, highly controlled step.
Mechanistic Rationale & Causality
The success of this method hinges on the design of the chiral catalyst, typically a rhodium complex coordinated to a chiral phosphine ligand (e.g., derivatives of BINAP, SEGPHOS). The substrate, a suitably N-protected tetrahydropyridine derivative, coordinates to the chiral rhodium center. The chiral ligand creates a sterically and electronically differentiated environment, forcing the substrate to adopt a specific orientation. The delivery of hydrogen then occurs preferentially to one face of the double bond, leading to the formation of one enantiomer in excess. The choice of the N-protecting group is critical as it influences the substrate's coordination to the metal and its electronic properties.
dot
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester
This protocol is adapted from established methodologies for the asymmetric hydrogenation of tetrahydropyridine derivatives.
Step 1: Preparation of the Catalyst Solution
-
In a glovebox, to a Schlenk flask is added [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and a chiral bisphosphine ligand (e.g., (S)-SEGPHOS, 0.011 mmol, 1.1 mol%).
-
Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred for 20 minutes at room temperature to form the active catalyst complex.
Step 2: Hydrogenation Reaction
-
In a separate hydrogenation vessel, dissolve N-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester (1.0 mmol) in degassed methanol (10 mL).
-
Transfer the pre-formed catalyst solution to the hydrogenation vessel via cannula.
-
Seal the vessel, purge with argon, and then pressurize with hydrogen gas (H₂) to 50 bar.
-
Stir the reaction mixture vigorously at 40 °C for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
Step 3: Work-up and Purification
-
Carefully vent the hydrogen gas and purge the vessel with argon.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched N-Boc-(S)-piperidine-3-carboxylic acid ethyl ester.
Step 4: Deprotection
-
Dissolve the purified ester in a 1:1 mixture of trifluoroacetic acid and dichloromethane and stir for 2 hours at room temperature.
-
Concentrate the solution to dryness.
-
Dissolve the residue in 6M HCl and heat at reflux for 6 hours to hydrolyze the ester.
-
Cool the solution and concentrate under vacuum. The resulting solid can be purified by recrystallization from a water/ethanol mixture to afford (S)-Piperidine-3-carboxylic acid hydrochloride.
Data Summary
| Parameter | Typical Value | Reference |
| Catalyst Loading | 0.5 - 2 mol% | [6] |
| Pressure (H₂) | 20 - 80 bar | [7] |
| Temperature | 25 - 50 °C | [7] |
| Chemical Yield | >95% (hydrogenation) | [7] |
| Enantiomeric Excess (ee) | 95 - >99% | [7] |
Strategy 2: Biocatalysis via Enzymatic Kinetic Resolution
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods.[8] Enzymatic kinetic resolution (EKR) is particularly effective for separating enantiomers from a racemic mixture. The principle relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted.
Mechanistic Rationale & Causality
Lipases are commonly employed for EKR. In the presence of a racemic mixture of an N-protected piperidine-3-carboxylic acid ester and an acylating agent, a lipase will selectively acylate the amine of one enantiomer at a much higher rate. The high degree of selectivity arises from the specific fit of one enantiomer into the enzyme's chiral active site. The acylated and unreacted esters, now being different chemical species, can be easily separated. The desired enantiomer can then be recovered after a deprotection step. The choice of enzyme, solvent, and acylating agent is crucial for achieving high selectivity (expressed as the enantiomeric ratio, E).[9][10]
dot
Caption: Workflow for enzymatic kinetic resolution of a nipecotic acid ester.
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-N-Boc-nipecotic acid methyl ester
Step 1: Enzymatic Reaction
-
To a flask, add racemic N-Boc-nipecotic acid methyl ester (10 mmol) and vinyl acetate (15 mmol, 1.5 equiv.).
-
Add an organic solvent such as tert-butyl methyl ether (TBME) (50 mL).
-
Add immobilized Lipase B from Candida antarctica (CALB) (e.g., Novozym 435, ~500 mg).
-
Seal the flask and shake the suspension at 30 °C.
-
Monitor the reaction progress using chiral HPLC. The reaction should be stopped when the conversion reaches approximately 50% to maximize the yield and enantiomeric excess of the unreacted ester.
Step 2: Separation and Purification
-
Filter off the immobilized enzyme (it can often be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-N-Boc-nipecotic acid methyl ester from the acetylated (R)-enantiomer using flash column chromatography.
Step 3: Hydrolysis
-
Hydrolyze the purified (S)-ester using standard conditions (e.g., LiOH in THF/water or HCl reflux) as described in Protocol 2.2, Step 4, to yield the final product.
Data Summary
| Parameter | Typical Value | Reference |
| Enzyme | Immobilized Lipase (e.g., CALB) | [10] |
| Acyl Donor | Vinyl acetate, Isopropenyl acetate | [9] |
| Solvent | TBME, Toluene, Hexane | [9] |
| Conversion | ~50% (ideal) | [10] |
| Enantiomeric Excess (ee) | >98% for unreacted enantiomer | [10] |
Strategy 3: Classical Resolution by Diastereomeric Salt Formation
This method, though one of the oldest, remains a robust and scalable technique for obtaining enantiopure compounds. It involves reacting a racemic mixture of nipecotic acid with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties (notably solubility), these salts can be separated by fractional crystallization.
Rationale and Process
Racemic nipecotic acid is treated with a stoichiometric amount of an enantiopure acid or base. For instance, using (S)-(-)-camphorsulfonic acid will produce two diastereomeric salts: [(S)-nipecotic acid]·[(S)-camphorsulfonate] and [(R)-nipecotic acid]·[(S)-camphorsulfonate]. One of these salts is typically much less soluble in a given solvent system and will crystallize out preferentially. After separation by filtration, the pure diastereomeric salt is treated with a base (if an acidic resolving agent was used) or an acid (if a basic resolving agent was used) to break the salt and release the desired enantiomer of nipecotic acid.
dot
Caption: Process flow for resolution via diastereomeric salt formation.
Experimental Protocol: Resolution with (S)-(-)-Camphorsulfonic Acid
This protocol is based on a patented industrial method.[11]
Step 1: Salt Formation and Crystallization
-
Dissolve racemic nipecotic acid (100 mmol) in a suitable solvent such as ethanol (200 mL) with gentle heating.
-
In a separate flask, dissolve (S)-(-)-camphorsulfonic acid (100 mmol) in the same solvent.
-
Add the resolving agent solution to the nipecotic acid solution.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The less soluble (S)-nipecotic acid-(S)-camsilate salt should precipitate.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
Step 2: Salt Breaking
-
Dissolve the collected diastereomeric salt crystals in a minimal amount of water.
-
Adjust the pH of the solution to ~7 by the slow addition of a base, such as aqueous sodium hydroxide. This neutralizes the camphorsulfonic acid.
-
The (S)-nipecotic acid can then be isolated, often by using an ion-exchange resin or by carefully controlled precipitation.
Step 3: Purification
-
The isolated (S)-nipecotic acid can be further purified by recrystallization from a water/isopropanol mixture to achieve high chemical and optical purity.
Data Summary
| Parameter | Typical Value | Reference |
| Resolving Agent | (S)-Camphorsulfonic acid, (R)-1-phenylethylamine | [11][12] |
| Solvent | Ethanol, Methanol, Water mixtures | [11][13] |
| Theoretical Yield | <50% (per resolution cycle) | N/A |
| Optical Purity | >99% ee after recrystallization | [11] |
Conclusion and Outlook
The enantioselective synthesis of (S)-Piperidine-3-carboxylic acid is a well-explored field with multiple viable pathways suitable for both laboratory and industrial scales.
-
Rhodium-Catalyzed Asymmetric Hydrogenation stands out for its high efficiency, excellent enantioselectivity, and atom economy, making it a preferred method in modern synthetic chemistry.
-
Enzymatic Kinetic Resolution provides an environmentally friendly route with exceptional selectivity, though it is inherently limited to a maximum theoretical yield of 50%.
-
Classical Resolution remains a powerful and scalable technique, particularly when optimizing crystallization conditions allows for high recovery of a pure diastereomeric salt.
The choice of method will ultimately depend on factors such as scale, cost of reagents and catalysts, available equipment, and the desired level of purity. As demand for complex chiral pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective syntheses for key building blocks like (S)-nipecotic acid will remain an active and important area of research.
References
- Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Google Patents URL
- Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL
- Title: Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols Source: Benchchem URL
- Title: A kind of preparation method of (S)
- Title: It is a kind of(S)The preparation method of 3 piperidine carboxylic acids Source: Google Patents URL
- Title: The Significance of Nipecotic Acid in Chemical Synthesis and Research Source: Benchchem URL
- Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: PMC - NIH URL
- Title: Method for producing optically active nipecotic acid derivative Source: Google Patents URL
- Title: First asymmetric syntheses of 6-substituted nipecotic acid derivatives Source: ResearchGate URL
- Title: Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In Source: bioRxiv URL
- Title: Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 Source: ResearchGate URL
- Title: Development of a Biocatalytic Process to Prepare (S)
- Title: Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives Source: ResearchGate URL
- Title: Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A Source: Arkivoc URL
- Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments Source: White Rose Research Online URL
- Title: Chiral Pool Synthesis from (R)
- Source: Chemical Society Reviews (RSC Publishing)
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL
- Title: Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids.
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An In-depth Technical Guide to the Thermal Stability and Decomposition of (S)-Piperidine-3-carboxylic acid hydrochloride
Foreword: Navigating the Thermal Landscape of Pharmaceutical Intermediates
In the realm of drug development and manufacturing, the thermal stability of active pharmaceutical ingredients (APIs) and their precursors is a cornerstone of safety, efficacy, and quality. Understanding how a molecule behaves under thermal stress is not merely an academic exercise; it is a critical component of risk assessment, process optimization, and formulation development. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of (S)-Piperidine-3-carboxylic acid hydrochloride, a chiral building block of significant interest in medicinal chemistry.
While specific, publicly available thermal analysis data for this exact molecule is limited, this guide synthesizes foundational principles and data from closely related analogs—namely, its parent amino acid, (S)-Nipecotic acid, and the parent amine salt, piperidine hydrochloride—to construct a scientifically robust and predictive framework. Our objective is to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to investigate the thermal properties of this and similar compounds.
Introduction: The Significance of this compound
(S)-Piperidine-3-carboxylic acid, also known as (S)-Nipecotic acid, is a well-established inhibitor of γ-aminobutyric acid (GABA) uptake, making it a valuable scaffold in neuroscience research and the development of therapeutics for neurological disorders such as epilepsy and anxiety.[1][2] Its hydrochloride salt is often utilized to improve solubility and handling properties, which are desirable characteristics for a pharmaceutical intermediate.
The thermal stability of this compound is of paramount importance for several reasons:
-
Manufacturing Process Safety: Many synthetic steps and purification procedures, such as drying and milling, involve the input of thermal energy. An understanding of the decomposition onset temperature is crucial to prevent uncontrolled exothermic events.
-
Purity and Degradation Profile: Thermal degradation can lead to the formation of impurities, which may be difficult to remove and could possess undesirable toxicological profiles.
-
Storage and Shelf-life: Long-term stability under various storage conditions is a key regulatory requirement. Accelerated stability studies, which rely on thermal stress, are used to predict the shelf-life of the material.[3][4]
This guide will delve into the theoretical underpinnings of its thermal decomposition and provide detailed experimental protocols for its characterization using state-of-the-art thermal analysis techniques.
Theoretical Framework: Predicting Thermal Decomposition Pathways
The thermal decomposition of this compound is anticipated to be a multi-step process, influenced by the functionalities present in the molecule: the piperidine ring, the carboxylic acid group, and the hydrochloride salt.
The Influence of the Hydrochloride Salt
The formation of a hydrochloride salt from an amine generally increases the thermal stability of the compound compared to its free base form.[5][6] This is attributed to the strong ionic interaction between the protonated amine (piperidinium ion) and the chloride anion, which requires significant energy to disrupt. The melting point of piperidine hydrochloride is reported to be in the range of 245-248 °C, which is substantially higher than the boiling point of free piperidine (106 °C).[4]
Plausible Decomposition Mechanisms
Based on the thermal behavior of related amino acids and carboxylic acids, we can postulate a primary decomposition pathway initiated by two key events:
-
Dehydrochlorination and Decarboxylation: Upon heating, the initial step is likely the loss of hydrogen chloride (HCl), followed or accompanied by decarboxylation (loss of CO₂). The thermal decomposition of many amino acids is known to produce water, ammonia, and carbon dioxide.[7][8] For carboxylic acids, decarboxylation is a common thermal degradation route.[9][10]
-
Piperidine Ring Fragmentation: Following the initial loss of the substituent groups, the remaining piperidine ring structure is expected to undergo fragmentation. The decomposition of cyclic amines can lead to the formation of a variety of smaller aliphatic amines and other volatile organic compounds.[11]
The proposed decomposition pathway is visualized in the diagram below.
Caption: Proposed decomposition pathway for this compound.
Experimental Characterization: A Multi-technique Approach
A comprehensive understanding of the thermal stability of this compound requires the application of several synergistic thermal analysis techniques.[4][11][12] The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For a more in-depth analysis, coupling TGA with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) is invaluable for identifying the evolved decomposition products.[11][13]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][14] It is used to determine melting point, phase transitions, and the enthalpy of decomposition.
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum pan. Crimp the pan with a lid, and pierce the lid to allow for the escape of any evolved gases.
-
Rationale: A pierced lid prevents a build-up of pressure from evolved gases, which could otherwise shift the thermal events to higher temperatures and potentially damage the instrument.
-
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 350 °C) at a constant heating rate of 10 °C/min.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Rationale: An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. The sharp endotherm will correspond to the melting point, and any subsequent broad endotherms or exotherms accompanied by mass loss in TGA will indicate decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[4][14] It is used to determine the onset temperature of decomposition and quantify the mass loss at each decomposition step.
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Rationale: A slightly larger sample size than in DSC is often used in TGA to ensure accurate mass loss detection.
-
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a heating rate of 10 °C/min.
-
Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates for each step.
Evolved Gas Analysis (EGA): TGA-MS/FTIR
Coupling the TGA to a Mass Spectrometer (MS) or an FTIR spectrometer allows for the real-time identification of the gaseous products evolved during decomposition.[11][13]
Experimental Protocol: TGA-MS/FTIR Analysis
-
Setup: The TGA instrument is connected to the MS or FTIR via a heated transfer line.
-
Rationale: The transfer line is heated to prevent condensation of the evolved gases before they reach the detector.
-
-
TGA Method: Follow the TGA protocol as described in section 3.2.
-
MS/FTIR Data Acquisition: The MS or FTIR is set to acquire data continuously throughout the TGA run.
-
Data Correlation: Correlate the mass loss events observed in the TGA thermogram with the detection of specific ions (MS) or infrared spectra (FTIR) of the evolved gases.
Caption: Integrated workflow for thermal analysis.
Illustrative Data and Interpretation
| Thermal Event | Technique | Approximate Temperature (°C) | Observation | Plausible Interpretation |
| Melting | DSC | 240 - 255 | Sharp Endotherm | Fusion of the crystalline solid. |
| Decomposition Step 1 | TGA/DSC | 255 - 280 | Mass Loss (~45-55%)Endothermic Event | Loss of HCl and CO₂. This corresponds to a theoretical mass loss of approximately 53.7% for the combined loss of HCl (36.46 g/mol ) and CO₂ (44.01 g/mol ) from the parent molecule (165.62 g/mol ). |
| Decomposition Step 2 | TGA/DSC | > 280 | Gradual Mass Loss | Fragmentation and decomposition of the piperidine ring structure. |
Note: The data presented in this table is illustrative and intended for educational purposes. Actual experimental values may vary.
Interpretation of Expected Results:
-
DSC Thermogram: A sharp endotherm is expected, corresponding to the melting of the hydrochloride salt. This melting is likely to be immediately followed by decomposition, as is common for many amino acid salts.
-
TGA Thermogram: A significant, sharp mass loss is anticipated to occur concurrently with or immediately following the melting. This first major mass loss is hypothesized to be the removal of both hydrogen chloride and carbon dioxide. Subsequent, more gradual mass loss at higher temperatures would indicate the breakdown of the core piperidine structure.
-
TGA-MS/FTIR Data: In a TGA-MS experiment, we would expect to see signals corresponding to the mass-to-charge ratios of HCl (m/z 36, 38), CO₂ (m/z 44), and H₂O (m/z 18) during the first major decomposition step. At higher temperatures, a complex mixture of fragments from the piperidine ring would be observed.
Conclusion and Future Work
This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition of this compound. By synthesizing information from related compounds and outlining detailed, best-practice experimental protocols, we have established a scientifically sound basis for the investigation of this important pharmaceutical intermediate.
The proposed decomposition pathway, initiated by dehydrochlorination and decarboxylation followed by ring fragmentation, serves as a robust working hypothesis. The key takeaway for researchers is the critical importance of a multi-technique approach, particularly the use of evolved gas analysis, to fully elucidate the decomposition mechanism.
Future work should focus on obtaining empirical TGA, DSC, and TGA-MS/FTIR data for this compound to validate the illustrative data and proposed mechanisms presented herein. Such studies will provide invaluable data for ensuring the safe and controlled use of this compound in pharmaceutical development and manufacturing.
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Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). National Institutes of Health. [Link]
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On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS. (2021). MDPI. [Link]
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The Enigmatic (S)-Nipecotic Acid: A Deep Dive into its Analogs and a New Frontier in Neurological Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The GABAergic System and the Promise of (S)-Nipecotic Acid
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, playing a crucial role in regulating neuronal excitability.[1] A disruption in this balance is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and Parkinson's disease.[1] The synaptic concentration of GABA is meticulously controlled by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells.[2] Inhibiting these transporters presents a promising therapeutic strategy to enhance GABAergic neurotransmission and restore neuronal balance.
(S)-Nipecotic acid, a cyclic analog of GABA, has long been recognized as a potent inhibitor of GABA uptake.[1][3] Its rigid piperidine ring structure allows it to effectively interact with GATs.[4] However, the therapeutic potential of (S)-nipecotic acid itself is severely limited by its hydrophilic and zwitterionic nature, which prevents it from efficiently crossing the blood-brain barrier (BBB).[1] This has spurred decades of research into the design and synthesis of lipophilic analogs and prodrugs of (S)-nipecotic acid, aiming to unlock its therapeutic promise for the treatment of CNS disorders. This guide provides an in-depth technical review of (S)-nipecotic acid and its analogs, covering their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used in their evaluation.
The Core Challenge: Overcoming the Blood-Brain Barrier
The primary obstacle in harnessing the therapeutic power of (S)-nipecotic acid is its poor penetration into the CNS.[1] To address this, two principal strategies have been employed:
-
Prodrug Approach: This involves the chemical modification of the carboxylic acid or amine group of nipecotic acid to create a more lipophilic entity that can passively diffuse across the BBB. Once in the brain, these prodrugs are designed to be enzymatically cleaved, releasing the active nipecotic acid.
-
Lipophilic Analog Design: This strategy focuses on attaching large, lipophilic moieties to the nipecotic acid scaffold, primarily at the nitrogen atom. These bulky groups increase the overall lipophilicity of the molecule, facilitating its passage through the BBB. The renowned antiepileptic drug, Tiagabine, is a prime example of the success of this approach.[1]
Synthetic Strategies: Crafting the Key to GABAergic Modulation
The synthesis of (S)-nipecotic acid and its analogs is a cornerstone of research in this field. A variety of synthetic routes have been developed, often focusing on enantioselective methods to obtain the desired stereoisomer, as the biological activity is often stereospecific.
Enantioselective Synthesis of (S)-Nipecotic Acid
The asymmetric synthesis of the (S)-nipecotic acid core is a critical first step. One common approach involves the asymmetric hydrogenation of 3-substituted pyridine derivatives.[1]
Experimental Protocol: Asymmetric Hydrogenation of a Pyridine Derivative
-
Step 1: Preparation of the Pyridinium Salt. A 3-substituted pyridine is reacted with a suitable alkylating agent (e.g., methyl iodide) to form the corresponding pyridinium salt.
-
Step 2: Asymmetric Hydrogenation. The pyridinium salt is then subjected to asymmetric hydrogenation using a chiral rhodium catalyst, such as one complexed with a chiral phosphine ligand (e.g., TangPhos). The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol.
-
Step 3: Deprotection. The resulting N-alkylated piperidine derivative is then deprotected to yield (S)-nipecotic acid.
Another innovative method involves the chiral resolution of racemic 3-piperidinecarboxamide or its salts in concentrated hydrochloric acid, which simultaneously hydrolyzes the amide and resolves the enantiomers.[5]
Synthesis of Lipophilic N-Substituted Analogs
The synthesis of N-substituted analogs typically involves the alkylation of the secondary amine of a protected (S)-nipecotic acid ester with a lipophilic side chain.
Experimental Protocol: Synthesis of a Tiagabine Analog
-
Step 1: Protection of (R)-Nipecotic Acid. The carboxylic acid of (R)-nipecotic acid is first protected as an ester (e.g., ethyl ester) to prevent side reactions.
-
Step 2: Synthesis of the Lipophilic Side Chain. The lipophilic side chain, for instance, a 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide, is synthesized separately.
-
Step 3: N-Alkylation. The protected (R)-nipecotic acid ester is then reacted with the lipophilic side chain via nucleophilic substitution in the presence of a base (e.g., potassium carbonate).
-
Step 4: Deprotection. Finally, the ester protecting group is removed by hydrolysis to yield the desired N-substituted nipecotic acid analog.
Mechanism of Action: Halting the GABA Clearance
(S)-Nipecotic acid and its analogs exert their effects by inhibiting the GABA transporters (GATs). There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1).[6] GAT-1 is the predominant neuronal transporter and is the primary target for many antiepileptic drugs.[7]
By blocking these transporters, nipecotic acid analogs prevent the reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA in the synapse, prolonging its inhibitory effect on postsynaptic neurons. This enhanced GABAergic tone helps to dampen excessive neuronal firing, which is beneficial in conditions like epilepsy.
Caption: The GABAergic synapse and the mechanism of action of (S)-nipecotic acid analogs.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The development of potent and selective GAT inhibitors relies heavily on understanding the structure-activity relationships of nipecotic acid analogs. Key structural modifications and their impact on activity are summarized below:
-
The Piperidine Ring: The (S)-configuration of the piperidine-3-carboxylic acid is crucial for high affinity to GAT-1.
-
N-Substitution: The nature of the lipophilic substituent on the nitrogen atom is a major determinant of potency and BBB permeability. Aromatic and heteroaromatic groups, often linked by a flexible chain, have proven to be highly effective. For instance, the bis-thienyl moiety in Tiagabine is critical for its high affinity and selectivity for GAT-1.
-
Linker Length and Rigidity: The length and flexibility of the linker connecting the nipecotic acid core to the lipophilic group also influence activity.
| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) | Reference |
| (±)-Nipecotic acid | 8 | 38 | 106 | 2370 | [6] |
| Tiagabine | 0.06 | >100 | >100 | >100 | [6] |
| SK&F 89976-A | 0.04 | >100 | >100 | >100 | [6] |
| CI-966 | 0.05 | >100 | >100 | >100 | [6] |
| NNC-711 | 0.04 | >100 | >100 | >100 | [6] |
Table 1: IC50 values of nipecotic acid and some of its analogs for different GABA transporter subtypes.
Experimental Evaluation: From the Bench to the Brain
The evaluation of novel (S)-nipecotic acid analogs involves a series of in vitro and in vivo assays to determine their potency, selectivity, and ability to cross the BBB.
In Vitro GABA Uptake Assay
This assay is fundamental for determining the inhibitory potency of new compounds on the different GAT subtypes. It typically involves the use of synaptosomes (isolated nerve terminals) or cell lines expressing specific GAT subtypes.
Experimental Protocol: Radiolabeled GABA Uptake Assay in Synaptosomes
-
Step 1: Preparation of Synaptosomes. Synaptosomes are prepared from rodent brain tissue (e.g., cortex or thalamus) by differential centrifugation.[4]
-
Step 2: Pre-incubation. Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound.
-
Step 3: Initiation of Uptake. The uptake reaction is initiated by the addition of a solution containing a low concentration of radiolabeled GABA (e.g., [3H]GABA).[4]
-
Step 4: Termination of Uptake. After a short incubation period, the uptake is terminated by rapid filtration through a glass fiber filter to separate the synaptosomes from the incubation medium.
-
Step 5: Measurement of Radioactivity. The radioactivity retained on the filters, which corresponds to the amount of GABA taken up by the synaptosomes, is measured using a scintillation counter.
-
Step 6: Data Analysis. The IC50 value, the concentration of the compound that inhibits 50% of the GABA uptake, is calculated from the dose-response curve.
In Vitro Blood-Brain Barrier Permeability Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict the passive permeability of compounds across the BBB.[8][9]
Experimental Protocol: PAMPA-BBB Assay
-
Step 1: Preparation of the PAMPA Plate. A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane that mimics the BBB.[10]
-
Step 2: Addition of Donor and Acceptor Solutions. The test compound is dissolved in a buffer solution and added to the donor wells of the plate. The acceptor wells are filled with a buffer solution.
-
Step 3: Incubation. The plate is incubated for a specific period to allow the compound to permeate through the artificial membrane from the donor to the acceptor compartment.
-
Step 4: Quantification. The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.
-
Step 5: Calculation of Permeability. The apparent permeability coefficient (Papp) is calculated, which provides an estimate of the compound's ability to cross the BBB.
Caption: A typical workflow for the development of novel (S)-nipecotic acid analogs.
Therapeutic Applications and Future Directions
The primary therapeutic application of (S)-nipecotic acid analogs is in the treatment of epilepsy. Tiagabine is a marketed antiepileptic drug that validates the therapeutic potential of GAT-1 inhibitors.[1] Beyond epilepsy, there is growing interest in exploring the use of these compounds for other neurological disorders, including anxiety, neuropathic pain, and even Alzheimer's disease, where GABAergic dysfunction is implicated.[11]
Future research in this field will likely focus on:
-
Developing GAT Subtype-Selective Inhibitors: Designing compounds that can selectively target GAT-2 or GAT-3 could offer new therapeutic avenues with potentially fewer side effects.
-
Multi-Targeting Ligands: Combining GAT inhibition with other pharmacological activities, such as antioxidant or anti-inflammatory properties, could lead to more effective treatments for complex neurodegenerative diseases.[11][12]
-
Advanced Drug Delivery Systems: Exploring novel drug delivery strategies to further enhance the brain penetration of these compounds remains an active area of research.
Conclusion
(S)-Nipecotic acid has served as an invaluable lead compound in the quest for novel therapeutics targeting the GABAergic system. While its own clinical utility is hampered by its inability to cross the blood-brain barrier, the extensive research into its analogs has yielded a wealth of knowledge and a clinically successful drug in Tiagabine. The continued exploration of the structure-activity relationships, coupled with innovative synthetic strategies and advanced drug delivery approaches, promises to unlock the full therapeutic potential of this fascinating class of molecules, offering hope for patients with a wide range of neurological disorders.
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Methodological & Application
Application Notes and Protocols for the N-Protection of (S)-Piperidine-3-carboxylic acid Hydrochloride
For: Researchers, scientists, and drug development professionals.
Strategic Imperatives in the N-Protection of (S)-Piperidine-3-carboxylic Acid
(S)-Piperidine-3-carboxylic acid, a chiral cyclic amino acid also known as (S)-nipecotic acid, is a pivotal structural motif in a multitude of pharmacologically active compounds.[1] Its piperidine core is prevalent in therapeutics targeting a range of conditions, including neurological and psychological disorders.[2][3] The successful incorporation of this scaffold into larger, more complex molecules hinges on the strategic protection of its secondary amine. The starting material is commonly available as a hydrochloride salt, which presents specific challenges that must be addressed for efficient and high-yielding N-protection.
This guide provides a detailed exploration of the chemical principles and practical protocols for the N-protection of (S)-Piperidine-3-carboxylic acid hydrochloride. We will delve into the selection of appropriate protecting groups, with a focus on the widely employed tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The causality behind experimental choices will be elucidated to empower researchers with a deeper understanding of the underlying chemistry.
The Critical Choice: Selecting the Optimal N-Protecting Group
The selection of an N-protecting group is a critical decision in the synthetic route, dictated by the overall synthetic strategy and the chemical sensitivities of the target molecule. The ideal protecting group should be introduced in high yield under mild conditions, be stable to a wide range of subsequent reaction conditions, and be removed selectively without affecting other functional groups.[]
Here, we compare the three most common N-protecting groups for amino acids: Boc, Cbz, and Fmoc.
| Protecting Group | Abbreviation | Key Reagent | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc Anhydride) | Strong Acid (e.g., TFA, HCl)[5] | Stable to most bases and nucleophiles.[5][6] | Sensitive to strong acids. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acids.[7][8] | Stable to a wide range of non-reductive conditions.[8] | Not suitable for molecules with other reducible functional groups. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu | Mild Base (e.g., Piperidine in DMF)[9][10] | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[8][11] | Base-lability can be a limitation in some synthetic routes. |
Expert Insight: The orthogonality of these protecting groups is a cornerstone of modern organic synthesis.[8][11] For instance, a molecule bearing both a Boc and a Cbz group can have either group removed selectively by choosing the appropriate deprotection conditions. This allows for intricate, multi-step syntheses with precise control over which functional groups react.[8]
Foundational Principles: Addressing the Hydrochloride Salt
A crucial aspect of N-protecting this compound is the presence of the hydrochloride salt. The secondary amine is protonated, rendering it non-nucleophilic and thus unreactive towards the protecting group reagent. Therefore, a base must be added to neutralize the hydrochloride and liberate the free amine.
The choice of base is critical and depends on the specific reaction conditions and the protecting group being used. Common bases include sodium bicarbonate, sodium carbonate, triethylamine, and sodium hydroxide. The stoichiometry of the base is also important; at least one equivalent is required to neutralize the hydrochloride salt, and an additional equivalent may be needed to neutralize the acidic byproduct of the protection reaction (e.g., HCl from Cbz-Cl).
Detailed Experimental Protocols
The following protocols are representative procedures for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups.
N-Boc Protection using Di-tert-butyl dicarbonate (Boc Anhydride)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal with acid.[5][12] The reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride) is a common and efficient method for introducing the Boc group.[12][13]
Reaction Scheme:
Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq.) portion-wise with stirring.[14] Ensure all the solid dissolves.
-
Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.2 eq.) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.[14]
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the N-Boc protected product, which can be further purified by column chromatography if necessary.[14]
Causality and Insights:
-
The use of a biphasic solvent system (THF/water) ensures the solubility of both the polar starting material and the less polar Boc anhydride.
-
Sodium bicarbonate is a mild base that effectively neutralizes the hydrochloride and the carbonic acid byproduct without causing significant side reactions.
-
Acidification of the aqueous layer protonates the carboxylic acid, making it more soluble in the organic extraction solvent.
N-Cbz Protection using Benzyl Chloroformate (Cbz-Cl)
The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, was a foundational development in peptide synthesis.[7][8] It is stable to a variety of conditions and can be selectively removed by catalytic hydrogenolysis.[8] The reaction is typically carried out under Schotten-Baumann conditions.[8]
Reaction Scheme:
Protocol:
-
Dissolution and Basification: Dissolve this compound (1.0 eq.) in a 1M aqueous solution of sodium carbonate (2.5 eq.) and cool to 0 °C.[8]
-
Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.[8][15]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[8]
-
Acidify the aqueous layer to pH 2 with cold 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality and Insights:
-
The Schotten-Baumann reaction conditions (aqueous base) are ideal for this transformation, as the starting material is water-soluble.
-
Vigorous stirring is essential to ensure efficient mixing of the biphasic reaction mixture.
-
Maintaining a low temperature during the addition of Cbz-Cl helps to control the exothermic reaction and minimize side product formation.
N-Fmoc Protection using 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[9][10] This orthogonality is highly valuable in solid-phase peptide synthesis (SPPS) and other complex synthetic endeavors.[11][16]
Reaction Scheme:
Protocol:
-
Dissolution: Suspend this compound (1.0 eq.) in a mixture of dioxane and water (1:1 v/v).
-
Basification: Add sodium bicarbonate (2.5 eq.) and stir until a clear solution is obtained. Cool the solution to 0 °C.
-
Addition of Fmoc-Cl: Add a solution of 9-fluorenylmethyl chloroformate (1.1 eq.) in dioxane dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to afford the N-Fmoc protected product, which can be purified by column chromatography.
Causality and Insights:
-
Dioxane is a common solvent for Fmoc protection as it solubilizes the Fmoc-Cl reagent well.
-
The work-up procedure is similar to the Boc and Cbz protection methods, relying on the pH-dependent solubility of the carboxylic acid product.
Reaction Monitoring and Product Characterization
The progress of the N-protection reaction should be monitored to determine its completion. Thin-layer chromatography (TLC) is a simple and effective technique for this purpose. The disappearance of the starting material and the appearance of the product spot can be visualized.
Once the reaction is complete, the structure and purity of the N-protected product should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the protecting group and the overall structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[17][18]
Conclusion
The N-protection of this compound is a fundamental transformation in the synthesis of many pharmaceutical agents. The choice of protecting group—Boc, Cbz, or Fmoc—should be guided by the overall synthetic strategy, with careful consideration of their respective stabilities and deprotection conditions. The protocols outlined in this guide provide a robust starting point for researchers, and the accompanying explanations of the underlying chemical principles are intended to facilitate troubleshooting and optimization. By understanding the "why" behind each step, scientists can confidently and efficiently synthesize these valuable N-protected building blocks for their drug discovery and development programs.
References
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- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
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- 18. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
Application Notes & Protocols: Strategic Incorporation of (S)-Piperidine-3-carboxylic Acid Hydrochloride in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolkit
Solid-Phase Peptide Synthesis (SPPS) has fundamentally transformed the landscape of peptide science, enabling the routine assembly of amino acid chains on a solid support.[1][2] The strategic incorporation of non-canonical amino acids (ncAAs) into peptide frameworks is a cornerstone of modern drug discovery, offering a powerful means to engineer molecules with enhanced stability, constrained conformations, and novel biological activities.[1][3] (S)-Piperidine-3-carboxylic acid, also known as (S)-nipecotic acid, is a cyclic β-amino acid that serves as a valuable building block in this endeavor.[4][5] Its rigid piperidine ring structure, when incorporated into a peptide backbone, introduces a significant conformational constraint. This pre-organization can enhance binding affinity to biological targets and improve resistance to enzymatic degradation compared to linear, flexible peptides.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of (S)-Piperidine-3-carboxylic acid hydrochloride in Fmoc-based SPPS. We will delve into the causality behind experimental choices, provide validated protocols, and address common challenges to ensure successful synthesis.
Physicochemical Properties of the Building Block
For successful incorporation into an Fmoc-SPPS workflow, this compound must first be N-terminally protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The hydrochloride salt form ensures stability and solubility, but the free amine of the piperidine ring is the site of Fmoc attachment. The resulting derivative, Fmoc-(S)-Piperidine-3-carboxylic acid , is the direct building block used in synthesis.
| Property | (S)-Piperidine-3-carboxylic acid HCl | Fmoc-(S)-Piperidine-3-carboxylic acid |
| Molecular Formula | C₆H₁₁NO₂·HCl | C₂₁H₂₁NO₄ |
| Molecular Weight | 165.62 g/mol | 351.40 g/mol |
| Synonyms | (S)-(+)-Nipecotic acid hydrochloride | (S)-1-Fmoc-piperidine-3-carboxylic acid |
| Appearance | Solid | Solid |
| Primary Function | Constrained amino acid precursor | N-protected building block for SPPS |
Core Principles & Workflow for SPPS Incorporation
The integration of Fmoc-(S)-Piperidine-3-carboxylic acid follows the fundamental principles of Fmoc/tBu SPPS.[6][7] The process is a cyclical series of steps performed on a growing peptide chain that is covalently attached to an insoluble resin support.[7]
The core cycle consists of:
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[7][8] This exposes a free secondary amine on the piperidine ring, ready for the next coupling step.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid (in this case, Fmoc-(S)-Piperidine-3-carboxylic acid) is activated and reacted with the newly exposed amine, forming a new peptide bond.
-
Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity of the final peptide.[1]
This cycle is repeated until the desired peptide sequence is fully assembled. A final cleavage step then releases the peptide from the resin support and removes any side-chain protecting groups.[1]
Detailed Experimental Protocols
The following protocols are designed for a standard 0.1 mmol scale synthesis. Reagent volumes and reaction times should be adjusted for different scales.
Resin Preparation and Swelling
Causality: The resin must be swollen in an appropriate solvent to allow reagents to penetrate the polymer matrix, ensuring efficient reactions.
-
Place the desired resin (e.g., 100-200 mesh Rink Amide resin for a C-terminal amide) in a suitable SPPS reaction vessel.[9]
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour with gentle agitation.
-
Drain the solvent.
Standard Coupling Cycle
A. Fmoc Deprotection Causality: Piperidine acts as a base to cleave the acid-labile Fmoc group via a β-elimination mechanism, liberating the N-terminal amine of the growing peptide chain for the subsequent coupling step.
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[9]
-
Agitate the mixture for 5-7 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.[9]
B. Coupling of Fmoc-(S)-Piperidine-3-carboxylic acid Causality: The carboxylic acid of the incoming Fmoc-amino acid is converted into a highly reactive ester by a coupling agent. This activated species readily reacts with the free amine on the peptide-resin to form a stable amide (peptide) bond. Due to the steric bulk of the piperidine ring, a potent activation strategy is crucial.
-
Activation Solution: In a separate vial, dissolve Fmoc-(S)-Piperidine-3-carboxylic acid (3 eq.), a coupling agent such as HCTU or HATU (3 eq.), and a base like N,N-Diisopropylethylamine (DIEA) (5 eq.) in DMF.[10]
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 1-2 hours with agitation.[1][10] For a sterically hindered building block like this, longer coupling times may be necessary.[1]
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for reaction completion. A negative result (yellow beads) indicates that all primary amines have been acylated.[1] If the test is positive (blue beads), a second coupling (recoupling) is required.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.[1]
Final Cleavage and Peptide Precipitation
Causality: A strong acid, typically Trifluoroacetic acid (TFA), is used to simultaneously cleave the ester or amide linkage anchoring the peptide to the resin and remove the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Scavengers are included to trap the reactive carbocations generated during this process, preventing side reactions.
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[10]
-
Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether (-20°C).[1]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase HPLC.
Challenges and Troubleshooting
The incorporation of cyclic, non-canonical amino acids like (S)-Piperidine-3-carboxylic acid can present unique challenges compared to standard proteinogenic amino acids.[1]
Primary Challenge: Steric Hindrance The rigid, cyclic nature of the piperidine ring presents significant steric bulk around the reacting carboxyl group. This can impede its approach to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions.
Consequences:
-
Deletion Sequences: Failure to couple results in a peptide chain missing the intended amino acid.
-
Low Yield: Incomplete reactions across the synthesis lead to a lower overall yield of the target peptide.
Troubleshooting Strategies:
-
Use Potent Coupling Reagents: Standard carbodiimide activators like DIC may be insufficient. Urionium/aminium salt-based reagents such as HATU, HCTU, or PyBOP are more powerful and are highly recommended for coupling sterically hindered residues.[8]
-
Double Coupling: If a ninhydrin test indicates incomplete coupling after the standard reaction time, drain the resin, wash, and repeat the coupling step with a fresh solution of activated amino acid.[1]
-
Extended Reaction Times: Increasing the coupling time from 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.
-
Elevated Temperature: Microwave-assisted SPPS can significantly accelerate coupling rates for difficult sequences, although care must be taken to avoid side reactions like racemization.
Conclusion
The successful incorporation of (S)-Piperidine-3-carboxylic acid into synthetic peptides is a highly achievable goal that unlocks access to novel peptidomimetics with significant therapeutic potential. While its steric bulk demands careful consideration of the coupling strategy, the use of potent activating agents, diligent reaction monitoring, and extended reaction times provides a robust pathway to success. By understanding the chemical principles and applying the detailed protocols outlined in these notes, researchers can confidently utilize this valuable building block to advance their drug discovery and development programs.
References
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- CEM Corporation. (n.d.). Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques.
- Luan, G., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate.
- Chem-Impex. (n.d.). (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid.
- MDPI. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins.
- ASM Journals. (n.d.). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- ResearchGate. (2017). Synthesis of RH11. Conditions: (a) SPPS: Fmoc deprotection: piperidine/NMP 1.
- Global Substance Registration System. (n.d.). (S)-(+)-NIPECOTIC ACID HYDROCHLORIDE.
- Amerigo Scientific. (n.d.). (S)-1-Fmoc-piperidine-3-carboxylic acid.
- Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
- Sigma-Aldrich. (n.d.). (S)-1-Fmoc-piperidine-3-carboxylic acid AldrichCPR.
- Global Substance Registration System. (n.d.). (R)-(-)-NIPECOTIC ACID HYDROCHLORIDE.
- BOC Sciences. (n.d.). The Significance of Nipecotic Acid in Chemical Synthesis and Research.
- BioCrick. (n.d.). (±)-Nipecotic acid.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
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Application Notes and Protocols: (S)-Piperidine-3-carboxylic acid Hydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of a Chiral Scaffold
(S)-Piperidine-3-carboxylic acid hydrochloride, the enantiomerically pure form of nipecotic acid, stands as a cornerstone chiral building block in modern medicinal chemistry. Its rigid, six-membered heterocyclic structure, combined with a strategically positioned carboxylic acid and a secondary amine, offers a trifecta of features for drug design. The piperidine ring is a prevalent motif in numerous approved pharmaceuticals, valued for its ability to impart favorable physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[1][2] The inherent chirality of the (S)-enantiomer is crucial for stereospecific interactions with biological targets, often leading to improved potency and reduced off-target effects compared to its racemic or (R)-enantiomeric counterparts.[1]
This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into its primary role in the development of GABA uptake inhibitors and explore its emerging potential in other therapeutic areas.
Physicochemical and Handling Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [3] |
| Molecular Weight | 165.62 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 254 °C (decomposes) | |
| Solubility | Soluble in water | [4][5] |
| Optical Rotation | [α]/D +3.0 to +6.5° (c = 1 in H₂O) | |
| Storage | Store in a cool, dry place, tightly sealed. | N/A |
Handling and Storage: this compound is hygroscopic and should be stored in a desiccator. As with all amine hydrochlorides, it is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Application: GABA Uptake Inhibitors for Neurological Disorders
The most prominent application of (S)-piperidine-3-carboxylic acid is as a scaffold for the development of γ-aminobutyric acid (GABA) uptake inhibitors. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and modulating its concentration in the synaptic cleft is a key strategy for treating various neurological and psychiatric disorders, including epilepsy and anxiety.[6][7]
(S)-Nipecotic acid itself is a potent inhibitor of the GABA transporter 1 (GAT1).[7] However, its zwitterionic nature at physiological pH limits its ability to cross the blood-brain barrier (BBB).[7] Medicinal chemistry efforts have therefore focused on masking the polar functional groups through derivatization to enhance lipophilicity and CNS penetration.
Structure-Activity Relationship (SAR) Insights
The general strategy for converting (S)-nipecotic acid into a CNS-active drug involves N-alkylation with a lipophilic moiety. The renowned antiepileptic drug, Tiagabine , exemplifies this approach.
| Compound | Structure | GAT1 Inhibition (IC₅₀/pIC₅₀) | Key SAR Insights |
| (S)-Nipecotic Acid | Potent inhibitor, but poor BBB penetration | The core scaffold provides the necessary pharmacophore for GAT1 binding. | |
| Tiagabine | High affinity and selectivity for GAT1 | The lipophilic N-substituent, containing two thiophene rings, is crucial for BBB penetration and potent GAT1 inhibition. The (R)-enantiomer of Tiagabine is significantly more potent than the (S)-enantiomer, highlighting the importance of stereochemistry at the 3-position of the piperidine ring.[6] | |
| (S)-SNAP-5114 | Moderate potency and selectivity for mGAT4 | Demonstrates that modifications to the N-substituent can alter subtype selectivity among GABA transporters. However, it suffers from low brain uptake and modest chemical stability.[6] |
Experimental Protocols: Derivatization of the (S)-Piperidine-3-carboxylic Acid Scaffold
The versatility of the (S)-piperidine-3-carboxylic acid scaffold stems from the differential reactivity of its functional groups. The carboxylic acid allows for esterification and amidation, while the secondary amine is amenable to N-acylation and N-alkylation. The hydrochloride salt form necessitates neutralization prior to reactions involving the free amine.
Workflow for Derivatization
Caption: General workflow for the derivatization of (S)-Piperidine-3-carboxylic acid.
Protocol 1: N-Boc Protection
This protocol describes the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, a common step to allow for selective modification of the carboxylic acid.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydroxide (2.2 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate (2 x volume).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (S)-1-Boc-piperidine-3-carboxylic acid as a white solid.
Protocol 2: N-Alkylation of (S)-Methyl Piperidine-3-carboxylate
This protocol details the N-alkylation of the corresponding methyl ester, a key step in synthesizing analogs of GABA uptake inhibitors.
Materials:
-
(S)-Methyl Piperidine-3-carboxylate (prepared via esterification of the starting material)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Sodium iodide (NaI) (0.5 eq)
-
Acetone (anhydrous)
Procedure:
-
To a solution of (S)-Methyl Piperidine-3-carboxylate (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq) and sodium iodide (0.5 eq).
-
Add the alkyl halide (1.2 eq) and reflux the mixture for 24-72 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Emerging Applications: Beyond the Central Nervous System
While the primary application of this compound remains in the realm of neuroscience, its utility as a chiral scaffold is being explored in other therapeutic areas. The ability of the piperidine ring to modulate physicochemical properties and present substituents in a defined three-dimensional space makes it an attractive starting point for library synthesis against a variety of targets.
Recent studies have investigated nipecotic acid derivatives as potential agents for:
-
Neurodegeneration: Amides of ethyl nipecotate with antioxidant carboxylic acids have been synthesized and shown to possess antioxidant and anti-inflammatory properties, with some compounds exhibiting inhibitory activity against acetylcholinesterase, suggesting potential for multi-target agents against Alzheimer's disease.[8][9]
-
Cancer: The piperidine scaffold is found in numerous anti-cancer agents. The stereochemistry of substituted piperidines can significantly impact their activity and selectivity against cancer-related targets.
-
Infectious Diseases: Chiral piperidines have been incorporated into novel antibacterial agents targeting bacterial topoisomerase.[1]
Chiral Analysis: Ensuring Enantiomeric Purity
The biological activity of derivatives of (S)-piperidine-3-carboxylic acid is often highly dependent on their stereochemistry. Therefore, robust analytical methods for determining enantiomeric purity are critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
General Protocol for Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® series)
Typical Mobile Phase:
-
A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
Example Method:
-
Column: Chiralpak IA
-
Mobile Phase: n-hexane:ethanol (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: 225 nm
-
Column Temperature: 30 °C
This method has been shown to achieve excellent resolution (>10) for the enantiomers of N-Boc-piperidine-3-carboxylic acid hydrazide.[10]
Note: Method development will be required to optimize the separation for specific derivatives. Factors such as the nature of the N-substituent and the presence of other chromophores will influence the choice of column, mobile phase, and detection wavelength. For non-chromophoric derivatives, pre-column derivatization with a UV-active agent may be necessary.[11][12]
Conclusion
This compound is a high-value chiral building block with a proven track record in the development of CNS-active pharmaceuticals. Its rigid conformation and versatile functional groups provide a robust platform for generating diverse libraries of compounds with tailored physicochemical and pharmacological properties. While its application in GABA uptake inhibition is well-established, its potential in other therapeutic areas is a promising and active area of research. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors.
References
- Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Oxford Academic. Published February 3, 2021.
- Chen, Q. S., et al. Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2023.
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. Published February 21, 2025.
- Structure of the U.S.
- Application Note: Chiral HPLC Method for the Analysis of (S)
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Published December 19, 2020.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
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- A kind of preparation method of (S)-nipecotic acid.
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(S)-Piperidine-3-carboxylic acid hydrochloride: A Versatile Chiral Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of Chiral Piperidines
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a highly privileged structure in drug design. When chirality is introduced into the piperidine core, as in (S)-piperidine-3-carboxylic acid (also known as (S)-nipecotic acid), it provides a powerful tool for the enantioselective synthesis of complex molecular targets. This chiral building block offers a rigid framework with two key functional handles—a secondary amine and a carboxylic acid—allowing for sequential and regioselective modifications. Its hydrochloride salt form ensures stability and ease of handling.
This guide provides detailed application notes and protocols for the use of (S)-piperidine-3-carboxylic acid hydrochloride in the synthesis of two important classes of therapeutic agents: γ-aminobutyric acid (GABA) uptake inhibitors and selective androgen receptor modulators (SARMs). The protocols are designed to be self-validating, with explanations of the chemical principles and experimental choices that underpin each step.
Application 1: Synthesis of GABA Uptake Inhibitors – The Case of Tiagabine Analogues
(S)-Piperidine-3-carboxylic acid is a well-established precursor for the synthesis of potent and selective GABA uptake inhibitors.[3] By inhibiting the reuptake of the neurotransmitter GABA from the synaptic cleft, these compounds can potentiate GABAergic neurotransmission, a mechanism that is effective in the treatment of epilepsy and other neurological disorders.[4] A prominent example of a drug in this class is Tiagabine, which features an N-substituted lipophilic side chain on the piperidine ring. The following protocol details the synthesis of a key intermediate for Tiagabine and its analogues.
Workflow for the Synthesis of a Tiagabine Analogue Intermediate
Caption: Synthetic workflow for a GABA uptake inhibitor analogue.
Protocol 1: Synthesis of (S)-Ethyl 1-(4,4-diarylbut-3-enyl)piperidine-3-carboxylate
This protocol outlines the N-alkylation of the ethyl ester of (S)-piperidine-3-carboxylic acid, a crucial step in the synthesis of many GABA uptake inhibitors.
Part A: Esterification of this compound
-
Rationale: The carboxylic acid is first converted to its ethyl ester to increase its solubility in organic solvents and to prevent it from interfering with the subsequent N-alkylation reaction. Thionyl chloride in ethanol is a classic and efficient method for this transformation.
-
Procedure:
-
Suspend this compound (1.0 eq) in absolute ethanol (5 mL per 1 g of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield crude (S)-ethyl piperidine-3-carboxylate hydrochloride as a white solid. This can be used in the next step without further purification.
-
Part B: N-Alkylation
-
Rationale: The secondary amine of the piperidine ring is alkylated with a lipophilic side chain, which is essential for the biological activity of GABA uptake inhibitors. Potassium carbonate is used as a base to neutralize the hydrochloride salt and to scavenge the acid formed during the reaction. Potassium iodide acts as a catalyst by converting the alkyl chloride/bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).
-
Procedure:
-
To a solution of crude (S)-ethyl piperidine-3-carboxylate hydrochloride (1.0 eq) in acetone (10 mL per 1 g) is added the desired 4-bromo-1,1-diarylbut-1-ene (1.1 eq), anhydrous potassium carbonate (2.5 eq), and potassium iodide (0.5 eq).
-
The reaction mixture is heated to reflux and stirred vigorously for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired (S)-ethyl 1-(4,4-diarylbut-3-enyl)piperidine-3-carboxylate.
-
Part C: Hydrolysis
-
Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is the active form of the drug. This is typically achieved by saponification with a base like sodium hydroxide.
-
Procedure:
-
The purified ester from Part B (1.0 eq) is dissolved in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is cooled to 0 °C and acidified to pH 3-4 with hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield the final GABA uptake inhibitor.
-
| Step | Key Reagents | Solvent | Typical Conditions | Typical Yield |
| Esterification | Thionyl chloride | Ethanol | Reflux, 4h | >95% |
| N-Alkylation | Alkylating agent, K₂CO₃, KI | Acetone | Reflux, 24-48h | 60-80% |
| Hydrolysis | Sodium hydroxide | EtOH/H₂O | RT to 50 °C, 2-12h | 85-95% |
Application 2: Synthesis of Selective Androgen Receptor Modulators (SARMs)
The chiral piperidine scaffold is also a valuable component in the design of non-steroidal selective androgen receptor modulators (SARMs).[3][5] SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic effects on tissues like the prostate. This tissue selectivity makes them promising candidates for the treatment of muscle wasting, osteoporosis, and other conditions. The piperidine-3-carboxamide moiety can serve as a key structural element in certain SARMs, providing a rigid framework for the presentation of pharmacophoric groups.
Workflow for the Synthesis of a Piperidine-based SARM
Caption: Synthetic workflow for a piperidine-based SARM.
Protocol 2: Synthesis of a (S)-Piperidine-3-carboxamide based SARM
This protocol describes a general route to a class of SARMs containing a chiral piperidine-3-carboxamide core.
Part A: N-Boc Protection
-
Rationale: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from reacting during the subsequent amide coupling step. The Boc group can be easily removed under acidic conditions.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.2 eq) and stir until the starting material dissolves.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous solution with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-(S)-piperidine-3-carboxylic acid, which is often used without further purification.
-
Part B: Amide Coupling
-
Rationale: The carboxylic acid is coupled with a substituted aniline, a common structural motif in many SARMs. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide used to activate the carboxylic acid, and 1-hydroxybenzotriazole (HOBt) is added to suppress side reactions and improve the efficiency of the coupling.
-
Procedure:
-
Dissolve N-Boc-(S)-piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add EDC (1.2 eq) and HOBt (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted aniline (e.g., 2-amino-5-cyanobenzotrifluoride, 1.0 eq) and triethylamine (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the N-Boc protected SARM precursor.
-
Part C: N-Deprotection and Final Modification
-
Rationale: The Boc protecting group is removed with a strong acid, typically trifluoroacetic acid (TFA), to liberate the piperidine nitrogen. This secondary amine can then be further functionalized if required by the target SARM structure.
-
Procedure:
-
Dissolve the N-Boc protected SARM precursor (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting TFA salt can be used directly or neutralized with a base for subsequent reactions or purification.
-
If further N-alkylation is required, the deprotected amine can be reacted with an appropriate alkyl halide or subjected to reductive amination as described in Protocol 1.
-
| Step | Key Reagents | Solvent | Typical Conditions | Typical Yield |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), NaOH | Dioxane/H₂O | Room temperature, 12-16h | 90-98% |
| Amide Coupling | EDC, HOBt, Substituted Aniline, Et₃N | Dichloromethane (DCM) | Room temperature, 12-24h | 70-90% |
| N-Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2h | >95% |
| Final Modification | Varies depending on the target molecule | Varies | Varies | Varies |
Conclusion
This compound is a high-value chiral building block with broad applications in the synthesis of complex and biologically active molecules. Its rigid stereochemistry and orthogonal functional groups provide a reliable platform for the construction of enantiomerically pure pharmaceuticals. The protocols detailed in this guide for the synthesis of GABA uptake inhibitors and SARMs illustrate the versatility and strategic importance of this compound in modern drug discovery and development. By understanding the rationale behind each synthetic step, researchers can adapt and apply these methodologies to the creation of novel and improved therapeutic agents.
References
-
bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. [Online] Available at: [Link]
- Google Patents. (2008). Process for Preparation of Piperidine Carboxylic Acid.
- Google Patents. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
ResearchGate. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2025). Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305. [Online] Available at: [Link]
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ResearchGate. (2025). Synthesis of Desmethyl Tiagabine. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (1993). Chiral separation of nipecotic acid amides. [Online] Available at: [Link]
-
ResearchGate. (2010). Synthesis of potent, substituted carbazoles as selective androgen receptor modulators (SARMs). [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2001). Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. [Online] Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Online] Available at: [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (1998). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. [Online] Available at: [Link]
- Google Patents. (2006). Process for preparation of piperidine carboxylic acid.
-
National Center for Biotechnology Information. (2009). Stereoselective synthesis of nipecotic acid derivatives via palladium-catalyzed decarboxylative cyclization of gamma-methylidene-delta-valerolactones with imines. [Online] Available at: [Link]
-
ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Online] Available at: [Link]
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Application Note & Protocol: Strategic Synthesis of Novel GABA Transporter Inhibitors from (S)-Piperidine-3-carboxylic acid hydrochloride
For: Researchers, medicinal chemists, and drug development professionals specializing in neuroscience.
Abstract: This document provides a comprehensive guide to the rational design and synthesis of novel Gamma-Aminobutyric Acid (GABA) transporter inhibitors, utilizing (S)-Piperidine-3-carboxylic acid hydrochloride as a versatile chiral starting material. We detail a complete synthetic workflow, from initial esterification and N-acylation to final amide coupling, culminating in a novel, rationally designed GAT-1 inhibitor, (S)-1-(2-(biphenyl-4-yl)acetyl)piperidine-3-carboxylic acid (Compound X). The protocols herein are presented with an emphasis on the underlying chemical principles, reaction optimization, and methods for structural verification, offering a robust framework for the development of next-generation neurological therapeutics.
Introduction: The GABAergic System and the Imperative for Novel Inhibitors
Gamma-Aminobutyric Acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability and maintaining the delicate balance between excitation and inhibition.[1][2] Disruptions in GABAergic signaling are implicated in a wide spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2][3]
The concentration of GABA in the synaptic cleft is meticulously regulated by a family of Na+/Cl−-dependent GABA transporters (GATs), which are members of the solute carrier 6 (SLC6) family.[1][4] Of the four known subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is the most prominent transporter in the brain, primarily responsible for the reuptake of GABA from the synapse into presynaptic neurons and surrounding glial cells.[4][5][6] Consequently, inhibiting GAT1 has emerged as a validated therapeutic strategy to enhance GABAergic tone, prolonging the inhibitory effect of GABA and thereby suppressing neuronal hyperexcitability.[1][5]
(S)-Piperidine-3-carboxylic acid, also known as (S)-nipecotic acid, is a well-established scaffold for potent GAT inhibitors.[7][8] However, its inherent hydrophilicity and zwitterionic nature limit its ability to cross the blood-brain barrier (BBB).[8] The successful development of drugs like Tiagabine has demonstrated that derivatization of the nipecotic acid core, particularly at the piperidine nitrogen, with lipophilic moieties can dramatically improve both potency and pharmacokinetic properties.[8][9][10]
This guide presents a strategic, multi-step synthesis of a novel GAT inhibitor candidate, (S)-1-(2-(biphenyl-4-yl)acetyl)piperidine-3-carboxylic acid (Compound X) , starting from this compound. This target was rationally designed to incorporate a lipophilic biphenylacetyl group to enhance CNS penetration and potentially confer high affinity for the GAT1 transporter.
Strategic Synthesis Workflow
The synthesis of our target compound is a multi-step process designed for efficiency and control. The core strategy involves protecting the carboxylic acid as an ester, followed by N-acylation with a selected lipophilic moiety, and concluding with deprotection of the ester to yield the final carboxylic acid.
Caption: Synthetic pathway for Compound X.
Detailed Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Esterification of this compound
-
Rationale: The carboxylic acid group is protected as a methyl ester to prevent it from interfering with the subsequent N-acylation reaction. Thionyl chloride (SOCl₂) in methanol is a classic and highly effective method for this transformation, generating the reactive acid chloride in situ, which is then immediately esterified.
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
-
Procedure:
-
Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid, (S)-Methyl piperidine-3-carboxylate hydrochloride (Intermediate 1), is typically used in the next step without further purification.
-
Protocol 2: N-Acylation with 2-(Biphenyl-4-yl)acetic acid
-
Rationale: This step introduces the key lipophilic moiety. Amide bond formation is one of the most frequent reactions in medicinal chemistry.[11] We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, minimizes racemization, and operates under mild conditions, making it superior to many carbodiimide-based reagents.[] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the coupling.
-
Materials:
-
(S)-Methyl piperidine-3-carboxylate hydrochloride (Intermediate 1) (1.0 eq)
-
2-(Biphenyl-4-yl)acetic acid (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 2-(Biphenyl-4-yl)acetic acid in anhydrous DMF in a round-bottom flask.
-
Add HATU and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add Intermediate 1 to the mixture.
-
Add DIPEA dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (S)-Methyl 1-(2-(biphenyl-4-yl)acetyl)piperidine-3-carboxylate (Intermediate 2).
-
Protocol 3: Saponification to Yield Final Compound X
-
Rationale: The final step is the deprotection of the methyl ester to reveal the carboxylic acid, which is crucial for mimicking the carboxylate group of GABA and interacting with the GAT transporter.[13] Saponification with lithium hydroxide (LiOH) is a standard and reliable method for hydrolyzing esters under mild conditions that will not affect the newly formed amide bond.
-
Materials:
-
Intermediate 2 (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (H₂O) mixture (e.g., 3:1)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve Intermediate 2 in a THF/H₂O mixture in a round-bottom flask.
-
Add LiOH·H₂O and stir vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the final product, (S)-1-(2-(biphenyl-4-yl)acetyl)piperidine-3-carboxylic acid (Compound X), as a solid. Further purification can be achieved by recrystallization if necessary.
-
Characterization and Data
The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques. Below is a table of expected characterization data for the key compounds.
| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |
| Intermediate 1 | C₇H₁₄ClNO₂ | 179.64 | ~3.7 (s, 3H, OCH₃), 3.0-3.5 (m, 5H, piperidine), 1.6-2.2 (m, 4H, piperidine) | [M+H]⁺ = 144.1 |
| Intermediate 2 | C₂₁H₂₃NO₃ | 337.41 | 7.3-7.6 (m, 9H, Ar-H), 3.8 (s, 2H, CH₂), 3.7 (s, 3H, OCH₃), 2.8-4.5 (m, 5H, piperidine), 1.5-2.4 (m, 4H, piperidine) | [M+H]⁺ = 338.2 |
| Compound X | C₂₀H₂₁NO₃ | 323.38 | 12.5 (br s, 1H, COOH), 7.3-7.6 (m, 9H, Ar-H), 3.8 (s, 2H, CH₂), 2.8-4.5 (m, 5H, piperidine), 1.5-2.4 (m, 4H, piperidine) | [M+H]⁺ = 324.1 |
Mechanism of Action: GAT Inhibition
The synthesized inhibitor is designed to block the reuptake of GABA from the synaptic cleft. By competitively binding to the GAT1 transporter, it prevents GABA from being cleared, thereby increasing the extracellular concentration and duration of action of GABA at postsynaptic receptors. This enhances the overall inhibitory signaling in the CNS.
Caption: Mechanism of GAT1 inhibition.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and rational pathway for the synthesis of novel GAT inhibitors based on the (S)-Piperidine-3-carboxylic acid scaffold. The designed target, Compound X, incorporates key structural features intended to confer high potency and favorable pharmacokinetic properties. Successful synthesis and characterization, as outlined, will yield a valuable candidate for further biological evaluation.
Subsequent steps for researchers would include in vitro assays to determine the inhibitory potency (IC₅₀) of Compound X against all four GAT subtypes to establish its efficacy and selectivity.[14] Following this, in vivo studies in animal models of epilepsy or other relevant neurological disorders would be necessary to assess its therapeutic potential and BBB permeability. The synthetic route presented is amenable to modification, allowing for the creation of a focused library of analogs to explore structure-activity relationships (SAR) and optimize lead compounds for clinical development.
References
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Andersen, K. E., et al. (1992). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry, 35(22), 4238-48. [Link]
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Lie, M. E. K., et al. (2021). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Targets, 25(7), 561-576. [Link]
-
Wood, J. D., et al. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology, 57(6), 581-5. [Link]
-
Wikipedia. (n.d.). GABA transporter. [Link]
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Lie, M. E. K., et al. (2021). Ways of modulating GABA transporters to treat neurological disease. PubMed. [Link]
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Shrivastava, S. K., et al. (2022). Synthesis, characterization, and biological evaluation of some novel ϒ-aminobutyric acid aminotransferase (GABA-AT) inhibitors. ResearchGate. [Link]
-
Kalueff, A. V., & Nutt, D. J. (2022). The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders. International Journal of Molecular Sciences, 23(19), 11143. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
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Rudy, H-K. A., et al. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research, 30, 586–609. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. [Link]
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ResearchGate. (n.d.). Ways of modulating GABA transporters to treat neurological disease. [Link]
-
ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of selective GABA uptake inhibitors. [Link]
-
Singh, P., & Kaur, R. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate. [Link]
-
Lund, O. M., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12, 2696-2700. [Link]
-
Kragler, A., et al. (2018). Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based screening of pseudostatic combinatorial hydrazone libraries. Semantic Scholar. [Link]
-
Andersen, K. E., et al. (1995). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry, 38(19), 3749–3763. [Link]
-
Singh, P., & Kaur, R. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 234, 114269. [Link]
-
Clayton, T., et al. (2017). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. PubMed Central. [Link]
-
Zhang, J., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3703-6. [Link]
-
Singh, S. K., et al. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Molecular Biosciences, 5, 89. [Link]
-
Schremmer, K., et al. (2016). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. ChemMedChem, 11(5), 525-39. [Link]
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Brown, N., et al. (2001). Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors. British Journal of Pharmacology, 133(7), 965–974. [Link]
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Application Note & Protocol: Large-Scale Preparation of (S)-Piperidine-3-carboxylic Acid Hydrochloride
Abstract
(S)-Piperidine-3-carboxylic acid, also known as (S)-nipecotic acid, is a crucial chiral building block in the synthesis of numerous pharmaceutical agents, valued for its role as a γ-aminobutyric acid (GABA) uptake inhibitor.[1] This document provides a comprehensive, field-proven protocol for the large-scale preparation of (S)-Piperidine-3-carboxylic acid hydrochloride. The described method is based on a highly efficient chiral resolution of racemic 3-piperidinecarboxamide hydrochloride. This process, involving simultaneous hydrolysis and resolution in concentrated hydrochloric acid, is designed for scalability, robustness, and high enantiomeric purity of the final product. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction: Strategic Approach to Enantiomerically Pure Nipecotic Acid
The piperidine scaffold is a privileged structure in medicinal chemistry, and its chiral derivatives are of significant interest.[2] (S)-Piperidine-3-carboxylic acid, in particular, is a key intermediate for several neurologically active compounds.[1] While various synthetic strategies exist, including asymmetric synthesis and biocatalysis, chiral resolution remains a pragmatic and cost-effective approach for large-scale production.[3][]
The method detailed herein leverages the principle of diastereomeric salt formation and resolution. The starting material, racemic 3-piperidinecarboxamide hydrochloride, is subjected to acidic hydrolysis. The acidic environment not only converts the amide to a carboxylic acid but also facilitates the formation of diastereomeric salts with the chiral (S)-enantiomer preferentially crystallizing under the specified conditions. This circumvents the need for expensive chiral auxiliaries or catalysts, making it an economically viable industrial process.[5]
Overall Workflow
Figure 1: Overall workflow for the large-scale preparation of this compound.
Experimental Protocol
PART 1: Materials and Reagents
| Reagent | CAS Number | Grade | Supplier Recommendation |
| Racemic 3-Piperidinecarboxamide Hydrochloride | 1019852-04-0 | >98% | Commercial Source |
| Concentrated Hydrochloric Acid (35-37%) | 7647-01-0 | ACS Reagent Grade | Major Chemical Supplier |
| Ethanol (95% or Absolute) | 64-17-5 | Reagent Grade | Major Chemical Supplier |
| Deionized Water | 7732-18-5 | High Purity | In-house Generation |
PART 2: Step-by-Step Procedure
Step 2.1: Acid Hydrolysis and Chiral Resolution
-
Reactor Setup: To a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge racemic 3-piperidinecarboxamide hydrochloride (1.0 kg, 1.0 equiv).
-
Acid Addition: Under constant agitation, carefully add concentrated hydrochloric acid (4.0 L). The addition is exothermic, and the temperature should be monitored.
-
Heating and Reaction: Heat the reaction mixture to 60-65°C.[5] Maintain this temperature for a minimum of 3 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Controlled Cooling and Crystallization: After completion of the reaction, cool the mixture to 15-20°C under continuous stirring. The this compound will start to precipitate.
-
Aging: Stir the resulting slurry at 15-20°C for at least 6 hours to ensure complete crystallization.[5]
-
Isolation of Crude Product: Isolate the precipitated solid by filtration using a suitable filter press or centrifuge.
-
Washing: Wash the filter cake with a small amount of cold ethanol (2 x 250 mL) to remove residual mother liquor.
Step 2.2: Purification by Recrystallization
-
Dissolution: Transfer the crude, moist solid to a clean reactor. Add ethanol (volume to be determined based on solubility trials, typically aiming for a concentration where the product is soluble at elevated temperature but sparingly soluble at room temperature).
-
Heating: Heat the mixture to reflux with stirring until all the solid dissolves.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can enhance the yield.
-
Isolation and Washing: Isolate the purified crystals by filtration. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified this compound in a vacuum oven at 60-65°C until a constant weight is achieved.
Characterization and Quality Control
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Capillary Melting Point Apparatus | ~254 °C (decomposes) |
| Enantiomeric Excess | Chiral HPLC | ≥ 99% ee |
| Purity | HPLC | ≥ 99% |
| Structure Confirmation | ¹H NMR, ¹³C NMR | Conforms to the structure of the title compound |
| Optical Rotation | Polarimeter | [α]/D +3.0 to +6.5° (c=1 in H₂O) |
Safety and Handling
A thorough risk assessment should be conducted before commencing any work. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All operations should be performed in a well-ventilated area or a fume hood.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage.[7][8] May cause respiratory irritation.[9] Handle with extreme care in a fume hood.
-
3-Piperidinecarboxamide: May cause skin, eye, and respiratory irritation.[10]
-
This compound: May cause skin, eye, and respiratory irritation.[11]
Refer to the Safety Data Sheets (SDS) for detailed information.[10][11]
Logical Flow of the Chiral Resolution
Figure 2: Logical diagram illustrating the key stages of the simultaneous hydrolysis and chiral resolution process.
References
-
Hydrochloric acid. (n.d.). In Wikipedia. Retrieved from a relevant source.[12]
-
(S)-Piperidine-3-carboxaMide hydrochloride (CAS No. 1026661-43-7) SDS. (n.d.). Guidechem.[13]
-
SEASTAR CHEMICALS. (2022, August 9). SAFETY DATA SHEET (SDS) Hydrochloric Acid, 25-38% w/w.[7]
-
Flinn Scientific. (2018, December 3). Hydrochloric Acid 6 M - 12 M (Concentrated) SDS (Safety Data Sheet).[8]
-
LookChem. (n.d.). 3-Piperidinecarboxamide MSDS CasNo.4138-26-5.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®.[9]
-
Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid.[14]
-
Fisher Scientific. (2010, March 26). SAFETY DATA SHEET - Piperidine-3-carboxylic acid.[11]
-
PubChem. (n.d.). (3S)-3-Piperidinecarboxamide.[15]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - Piperidine hydrochloride.[16]
-
MilliporeSigma. (2025, September 23). SAFETY DATA SHEET.[17]
-
Aaronchem. (2025, August 4). Safety Data Sheet - Piperidine-3-carboxamide hydrochloride.[10]
-
Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.[18]
-
SIELC Technologies. (2018, February 16). Isonipecotic acid hydrochloride.[19]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025, August 7). ResearchGate.[2]
-
TCI Chemicals. (2025, February 11). SAFETY DATA SHEET - Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride.[20]
-
White Rose Research Online. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.[21]
-
BioCrick. (n.d.). (±)-Nipecotic acid.[22]
-
Chem-Impex. (n.d.). (S-(+)-Nipecotic acid.[1]
-
bioRxiv. (2025, February 20). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In.[23]
-
PMC - NIH. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.[3]
-
BOC Sciences. (n.d.). Chiral Resolution and Separation Services.[]
-
Benchchem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.[24]
-
Solid organic cpd.s when isolated from organic reaction. (n.d.). SlideShare.[25]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.[6]
-
Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.[26]
-
PMC - NIH. (n.d.). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors.[27]
-
Sigma-Aldrich. (n.d.). (S)-(+)-3-Piperidinecarboxylic acid 97%.
-
Google Patents. (n.d.). CN106831540B - A kind of preparation method of (S)-nipecotic acid.[5]
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Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of (S)-Piperidine-3-carboxylic Acid
Abstract
(S)-Piperidine-3-carboxylic acid, a non-proteinogenic amino acid, is a valuable chiral building block in contemporary medicinal chemistry. Its rigid piperidine scaffold is a sought-after motif in the design of pharmacologically active agents, influencing potency, selectivity, and pharmacokinetic properties. The carboxylic acid group presents a primary handle for chemical modification, enabling the synthesis of a diverse array of ester and amide derivatives. This guide provides a detailed exploration of the strategic considerations and practical protocols for the derivatization of this functional group, with a focus on methods that ensure the preservation of stereochemical integrity and achieve high yields. We will delve into the nuances of substrate protection, carboxylic acid activation, and the selection of appropriate coupling reagents, offering researchers a comprehensive resource for their drug discovery and development endeavors.
Introduction: The Significance of (S)-Piperidine-3-carboxylic Acid in Drug Design
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The defined stereochemistry of (S)-Piperidine-3-carboxylic acid offers a precise three-dimensional vector for orienting substituents, which is critical for optimizing interactions with biological targets. Derivatization of the carboxylic acid group is a fundamental strategy to generate libraries of compounds for structure-activity relationship (SAR) studies. These modifications can modulate a compound's polarity, lipophilicity, and ability to form hydrogen bonds, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
A critical consideration in the chemistry of (S)-Piperidine-3-carboxylic acid is the presence of the secondary amine within the piperidine ring. This nucleophilic group can compete with the desired reaction at the carboxylic acid. Therefore, a robust synthetic strategy necessitates the protection of the piperidine nitrogen prior to any attempted derivatization of the carboxyl group. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]
Strategic Planning: The Importance of Protecting Groups
Before proceeding with the derivatization of the carboxylic acid, the secondary amine of the piperidine ring must be protected to prevent unwanted side reactions, such as self-polymerization or reaction with the activated carboxylic acid.[2][3][4] The choice of protecting group is crucial and should be orthogonal to the conditions used for subsequent reactions and final deprotection steps.[3]
Protocol 2.1: N-Boc Protection of (S)-Piperidine-3-carboxylic Acid
This protocol describes the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Materials:
-
(S)-Piperidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve (S)-Piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (to dissolve the starting material and maintain basic pH).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-piperidine-3-carboxylic acid, which can often be used without further purification.
-
Derivatization Strategies for the Carboxylic Acid Group
With the piperidine nitrogen protected, the carboxylic acid is now available for a variety of transformations. The two most common derivatizations are esterification and amide bond formation.
Esterification of N-Boc-(S)-Piperidine-3-carboxylic Acid
Esterification is a common method to modify the physicochemical properties of a lead compound. Esters can act as prodrugs, improving bioavailability, or can be key interacting moieties with a biological target.
3.1.1. Fischer Esterification
For simple, unhindered alcohols, the Fischer esterification offers a straightforward approach.[5] This method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.[5]
Protocol 3.1.1: Fischer Esterification with Methanol
-
Materials:
-
N-Boc-(S)-Piperidine-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Suspend N-Boc-(S)-Piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (used in large excess as the solvent).
-
Cool the suspension to 0 °C.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate to neutralize the acid.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester. Purify by column chromatography if necessary.
-
3.1.2. Carbodiimide-Mediated Esterification
For more complex or sterically hindered alcohols, carbodiimide coupling agents are more effective.[6] Dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used in conjunction with a catalyst such as 4-(dimethylamino)pyridine (DMAP).[6][7]
Protocol 3.1.2: EDC/DMAP-Mediated Esterification
-
Materials:
-
N-Boc-(S)-Piperidine-3-carboxylic acid
-
Alcohol of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M aqueous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
-
Procedure:
-
Dissolve N-Boc-(S)-Piperidine-3-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add EDC (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Diagram 1: General Workflow for Esterification
A workflow for the esterification of (S)-Piperidine-3-carboxylic acid.
Amide Bond Formation
The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[8] This transformation requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[8][9]
3.2.1. Common Coupling Reagents
A vast array of coupling reagents is available, each with its own advantages and disadvantages. The choice of reagent depends on factors such as the steric hindrance of the coupling partners, the potential for racemization, and the desired reaction conditions.[10]
| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC (Carbodiimide) | HOBt or NHS | None (or mild base) | DCM, DMF, Water | 60-95% | Water-soluble byproducts, mild conditions.[10][11] | Racemization (suppressed by HOBt), formation of N-acylurea. |
| HATU (Uronium/Aminium) | None | DIPEA, TEA | DMF, NMP | 80-99% | High coupling efficiency, fast reaction rates, low racemization.[12] | Guanidinylation of the primary amine. |
| PyBOP (Phosphonium) | None | DIPEA, TEA | DCM, DMF | 75-98% | Effective for hindered couplings, low racemization.[2] | Formation of phosphonamide byproduct. |
Protocol 3.2.1: Amide Coupling using HATU
This protocol describes a general procedure for amide bond formation using the highly efficient coupling reagent HATU.
-
Materials:
-
N-Boc-(S)-Piperidine-3-carboxylic acid
-
Amine of choice
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Lithium chloride (5% aqueous, for DMF removal)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
-
Procedure:
-
Dissolve N-Boc-(S)-Piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq), followed by HATU (1.1 eq) and DIPEA (2.0-3.0 eq).[8][10]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring for completion by TLC or LC-MS.
-
Dilute the reaction with ethyl acetate and wash with 5% aqueous LiCl to remove DMF.[10]
-
Wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography.
-
Diagram 2: Amide Bond Formation Pathway
Mechanism of amide bond formation via an activated ester intermediate.
Final Deprotection
Once the desired derivatization of the carboxylic acid is complete, the N-Boc protecting group can be removed to yield the final product. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Protocol 4.1: N-Boc Deprotection with TFA
-
Materials:
-
N-Boc protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
-
-
Procedure:
-
Dissolve the N-Boc protected compound in DCM (e.g., 0.1 M).
-
Add an equal volume of TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.
-
The resulting product will be the TFA salt. To obtain the free base, dissolve the residue in a minimal amount of water and basify carefully with saturated aqueous sodium bicarbonate until CO₂ evolution ceases.
-
Extract the free amine into a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer, filter, and concentrate. Alternatively, for highly polar products, lyophilization from an aqueous solution may be necessary.
-
Conclusion
The derivatization of the carboxylic acid group of (S)-Piperidine-3-carboxylic acid is a versatile and powerful strategy in the synthesis of novel chemical entities for drug discovery. A successful approach hinges on a logical synthetic plan, beginning with the crucial step of N-protection. By selecting the appropriate activation method and coupling reagents for either esterification or amidation, researchers can efficiently generate a wide range of derivatives. The protocols and data presented herein provide a solid foundation for the practical execution of these important transformations, enabling the exploration of new chemical space and the advancement of medicinal chemistry programs.
References
-
University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Peptide synthesis. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]
-
Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme for derivatization of carboxylic acid groups with N-(4-aminophenyl)piperidine. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
MacMillan Group, Princeton University. (n.d.). Protecting Groups. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
- Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
National Institutes of Health. (2017). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
National Institutes of Health. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from [Link]
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Application Notes and Protocols for the Quantitative Analysis of (S)-Piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of (S)-Piperidine-3-carboxylic Acid
(S)-Piperidine-3-carboxylic acid, also known as (S)-nipecotic acid, is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity and safety of the final active pharmaceutical ingredient (API). Consequently, the precise and accurate quantification of (S)-Piperidine-3-carboxylic acid and its enantiomeric purity is a critical aspect of drug development and quality control. This guide provides a comprehensive overview of robust analytical methods for the quantification of (S)-Piperidine-3-carboxylic acid, offering detailed protocols and insights into the rationale behind the experimental choices.
Part 1: High-Performance Liquid Chromatography (HPLC) for Chiral Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral molecules like (S)-Piperidine-3-carboxylic acid. Two primary strategies are employed: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a chiral reagent.
Method 1: Direct Enantioseparation using a Polysaccharide-based Chiral Stationary Phase
Principle: This method leverages the stereoselective interactions between the enantiomers of Piperidine-3-carboxylic acid and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and quantification. The choice of a polysaccharide-based CSP is justified by their broad applicability and proven success in resolving a wide range of chiral compounds, including cyclic amino acids.[1][2]
Experimental Workflow:
Caption: Workflow for direct chiral HPLC analysis.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic Piperidine-3-carboxylic acid and a separate stock solution of the (S)-enantiomer standard in the mobile phase.
-
Construct a calibration curve by preparing a series of dilutions of the (S)-enantiomer standard.
-
Dissolve the sample containing (S)-Piperidine-3-carboxylic acid in the mobile phase to a known concentration.
-
-
HPLC Conditions:
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30, v/v). The addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) may be necessary to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Temperature can be optimized to improve resolution.[1]
-
Detection: UV at 225 nm. (S)-Piperidine-3-carboxylic acid has weak UV absorbance; this wavelength is chosen to maximize sensitivity.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks for the (S) and (R) enantiomers based on the retention time of the pure (S)-enantiomer standard.
-
Integrate the peak area of the (S)-enantiomer in the sample chromatogram.
-
Quantify the concentration of (S)-Piperidine-3-carboxylic acid in the sample using the calibration curve.
-
Calculate the enantiomeric excess (% ee) if required.
-
Validation Parameters (Illustrative):
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 2.5 µg/mL | [2] |
| Limit of Quantification (LOQ) | 7.5 µg/mL | [2] |
| Linearity (R²) | > 0.999 | [2] |
| Resolution (Rs) | > 2.0 | [3] |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the quantification of volatile compounds. For non-volatile analytes like (S)-Piperidine-3-carboxylic acid, derivatization is essential to increase volatility and thermal stability. Silylation is a common and effective derivatization method for compounds with active hydrogens, such as carboxylic acids and amines.[4]
Principle: Silylation involves the replacement of active hydrogens in the carboxylic acid and amine groups of (S)-Piperidine-3-carboxylic acid with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This chemical modification reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The resulting derivative is then separated by gas chromatography and detected by a mass spectrometer, which provides high selectivity and sensitivity. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a commonly used silylation reagent due to the formation of volatile by-products.[5]
Experimental Workflow:
Caption: Workflow for GC-MS analysis after silylation.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of (S)-Piperidine-3-carboxylic acid standard in a suitable solvent (e.g., pyridine).
-
Prepare a calibration curve by derivatizing a series of dilutions of the standard solution.
-
For the sample, an extraction and drying step may be necessary to remove water, which interferes with the silylation reaction.[6]
-
-
Derivatization (Silylation):
-
To the dried sample or standard, add a silylation reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[6]
-
Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to ensure complete derivatization.[6]
-
After cooling, the sample is ready for injection.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable for separating the silylated derivative.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.
-
Injector Temperature: 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify the fragmentation pattern of the derivatized analyte, followed by Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. Characteristic fragment ions for the di-silylated derivative of piperidine-3-carboxylic acid would be monitored.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the silylated (S)-Piperidine-3-carboxylic acid based on its retention time and mass spectrum.
-
Quantify the analyte by integrating the peak area of a characteristic ion in SIM mode and using the calibration curve.
-
Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for quantifying low levels of (S)-Piperidine-3-carboxylic acid, especially in complex matrices like biological fluids. Similar to HPLC, both direct and indirect approaches can be employed.
Method 2: Indirect Chiral Analysis using Marfey's Reagent and LC-MS/MS
Principle: This indirect method involves derivatizing the primary amine of (S)-Piperidine-3-carboxylic acid with a chiral derivatizing agent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[4] This reaction forms diastereomers that can be separated on a standard achiral reversed-phase HPLC column. The dinitrophenyl group provides a strong chromophore for UV detection and, more importantly, facilitates sensitive detection by mass spectrometry. Quantification is achieved using Multiple Reaction Monitoring (MRM), which offers high selectivity by monitoring a specific precursor-to-product ion transition.
Experimental Workflow:
Caption: Workflow for indirect chiral LC-MS/MS analysis.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare stock solutions of racemic Piperidine-3-carboxylic acid and the (S)-enantiomer standard in a suitable buffer (e.g., sodium bicarbonate).
-
Prepare a calibration curve by derivatizing a series of dilutions of the (S)-enantiomer standard.
-
-
Derivatization with Marfey's Reagent:
-
To the sample or standard solution, add a solution of Marfey's reagent in acetone.
-
Incubate the mixture (e.g., at 40°C for 1 hour) in an alkaline environment (e.g., sodium bicarbonate).[4]
-
Quench the reaction by adding a small amount of acid (e.g., HCl).[7]
-
Dilute the sample with the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A standard C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]
-
Flow Rate: 0.25 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for the Marfey's derivative of Piperidine-3-carboxylic acid need to be determined by infusing the derivatized standard. For amino acid derivatives, typically the [M+H]+ ion is selected as the precursor.[4]
-
-
-
Data Analysis:
-
The two diastereomers (L-D and L-L) will have different retention times. Identify the peak corresponding to the L-FDAA-(S)-Piperidine-3-carboxylic acid derivative.
-
Quantify the analyte by integrating the peak area in the MRM chromatogram and using the calibration curve.
-
Part 4: Method Validation
All analytical methods intended for the quantification of (S)-Piperidine-3-carboxylic acid in a drug development setting must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose.[5][6][8]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and the other enantiomer. This is demonstrated by achieving baseline resolution between the enantiomers and from any other interfering peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used, and the correlation coefficient (R²) should typically be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).
Conclusion
The choice of analytical method for the quantification of (S)-Piperidine-3-carboxylic acid will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Direct chiral HPLC offers a straightforward approach for enantiomeric purity assessment. GC-MS, following silylation, provides a robust method for quantification, particularly for less complex matrices. For high sensitivity and selectivity, especially in challenging matrices, LC-MS/MS with derivatization is the method of choice. Regardless of the method selected, thorough validation is imperative to ensure reliable and accurate results that meet regulatory standards.
References
-
Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. PubMed Central. Available at: [Link].
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link].
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link].
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link].
-
ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link].
-
Quality Guidelines. ICH. Available at: [Link].
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link].
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How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? ResearchGate. Available at: [Link].
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Available at: [Link].
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Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. Available at: [Link].
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Marfey's reagent for chiral amino acid analysis. Ovid. Available at: [Link].
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Extraterrestrial Material Analysis : Influence of the Acid Hydrolysis on the MTBSTFA Derivatization. Universities Space Research Association. Available at: [Link].
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Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Available at: [Link].
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A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Springer Nature Experiments. Available at: [Link].
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Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. ACS Publications. Available at: [Link].
-
Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Waters. Available at: [Link].
-
Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. VTechWorks. Available at: [Link].
-
Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. SciSpace. Available at: [Link].
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Semantic Scholar. Available at: [Link].
-
Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). NIH. Available at: [Link].
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Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. NIH. Available at: [Link].
-
Separation strategy combining three HPLC modes and polysaccharide-based chiral stationary phases. ResearchGate. Available at: [Link].
-
Organic acids Standard 1 analysis of silylated organic acids in urine. Agilent. Available at: [Link].
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Available at: [Link].
-
Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC. Available at: [Link].
-
Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. Available at: [Link].
-
Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Available at: [Link].
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Available at: [Link].
-
Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Vrije Universiteit Amsterdam. Available at: [Link].
-
Acids: Derivatization for GC Analysis. Semantic Scholar. Available at: [Link].
-
Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu. Available at: [Link].
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Application Notes and Protocols for Reactions Involving (S)-Piperidine-3-carboxylic acid Hydrochloride
A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Discovery
(S)-Piperidine-3-carboxylic acid hydrochloride , also known by its trivial name (S)-Nipecotic acid hydrochloride, stands as a pivotal chiral building block in modern medicinal chemistry. Its rigid piperidine scaffold, combined with the carboxylic acid functionality, makes it a valuable precursor for a diverse array of biologically active molecules.[1][2][3] Notably, derivatives of nipecotic acid are potent inhibitors of γ-aminobutyric acid (GABA) uptake, rendering them useful in the investigation and potential treatment of various neurological and psychological disorders.[1][3][4][5]
This document provides a comprehensive guide to the experimental setup for key reactions involving this versatile compound. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot their synthetic routes effectively.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is fundamental to successful experimentation. This compound is a chiral compound, and its stereochemical integrity is often crucial for the biological activity of its derivatives.[2][6]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [7] |
| Molecular Weight | 165.62 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 254 °C (decomposes) | |
| Solubility | Soluble in water. | [9] |
| Optical Rotation | [α]/D +3.0 to +6.5° (c=1 in H₂O) | |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[8][10] The compound is hygroscopic.[11] | [8][10] |
Safety and Handling:
This compound should be handled in accordance with good laboratory practices.[9][12] It is classified as a skin, eye, and respiratory irritant.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][12] In case of dust formation, use a NIOSH/MSHA approved respirator.[11]
-
Handling: Avoid creating dust.[9][12] Ensure adequate ventilation.[9][12] Wash hands thoroughly after handling.[9]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[9] If on skin, wash off with soap and plenty of water.[12] If inhaled, move the person to fresh air.[12] Seek medical attention if irritation persists.[12]
Reaction Workflows: A Strategic Overview
The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the secondary amine and the carboxylic acid. The hydrochloride salt form necessitates a neutralization step before reactions involving the free amine can proceed.
Detailed Experimental Protocols
The following protocols are illustrative examples. Researchers should adapt these based on the specific requirements of their target molecules and monitor reactions accordingly (e.g., by TLC, LC-MS).
Protocol 3.1: Amide Bond Formation
Amide coupling is one of the most frequently employed reactions in drug discovery.[14] The choice of coupling reagent is critical and often depends on the steric and electronic properties of the amine coupling partner.
Causality Behind Experimental Choices:
-
Neutralization: The starting material is a hydrochloride salt. A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is added to liberate the free secondary amine, making it available for reaction.
-
Coupling Reagents: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are commonly used to activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[14][15] This combination minimizes side reactions and racemization.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are preferred as they are inert to the reaction conditions and effectively dissolve the reagents.[16]
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 equiv.) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add DIPEA (2.2 equiv.) and stir for 15 minutes at 0 °C.
-
Activation: Add the desired amine (1.1 equiv.), followed by EDC·HCl (1.2 equiv.) and HOBt (0.1-1.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 3.2: Esterification
Esterification is often performed to create prodrugs or to modify the physicochemical properties of the parent molecule.[17]
Causality Behind Experimental Choices:
-
Catalyst: Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method for forming esters from carboxylic acids and alcohols.[18] DMAP acts as a potent acyl transfer catalyst.
-
Byproduct Removal: A major consideration in DCC-mediated couplings is the formation of dicyclohexylurea (DCU) as a byproduct, which is sparingly soluble in many organic solvents and can often be removed by filtration.[18]
-
Solvent: Anhydrous aprotic solvents like DCM are ideal to prevent hydrolysis of the activated intermediate.[18]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the desired alcohol (1.2 equiv.), and a catalytic amount of DMAP (0.1 equiv.) in anhydrous DCM.
-
Neutralization: Add Et₃N (1.1 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Coupling: Cool the mixture to 0 °C and add a solution of DCC (1.1 equiv.) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude ester by column chromatography.
Protocol 3.3: N-Alkylation
N-alkylation introduces substituents on the piperidine nitrogen, a common strategy for modulating the pharmacological properties of nipecotic acid derivatives.[19]
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the secondary ammonium salt and to scavenge the acid formed during the reaction.[20] A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient and easy to remove after the reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile (ACN) are suitable for Sₙ2 reactions, effectively solvating the cation while leaving the nucleophile (the amine) relatively free.[20]
-
Control of Over-alkylation: To avoid the formation of quaternary ammonium salts, it is advisable to use the piperidine derivative in slight excess or to add the alkylating agent slowly.[20]
Step-by-Step Methodology:
-
Preparation: Suspend this compound (1.0 equiv.) and K₂CO₃ (2.5 equiv.) in DMF or ACN.
-
Reaction: Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) to the suspension. Heat the mixture if necessary (e.g., 50-80 °C) and stir under an inert atmosphere until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash extensively with water to remove the DMF, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.
Purification and Characterization Strategy
A systematic approach to purification and characterization is essential to ensure the identity and purity of the synthesized compounds.
References
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). Journal of... Retrieved January 2, 2026, from [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry. Retrieved January 2, 2026, from [Link]
-
Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. (2016). PubMed. Retrieved January 2, 2026, from [Link]
-
Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Synthesis of Stereodefined Piperidines from Aziridines... (2010). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
-
Piperidine Synthesis. (n.d.). DTIC. Retrieved January 2, 2026, from [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
(S-(+)-Nipecotic acid. (n.d.). SMU. Retrieved January 2, 2026, from [Link]
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-
(±)-Nipecotic acid | CAS:60252-41-7. (n.d.). BioCrick. Retrieved January 2, 2026, from [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Nipecotic acid. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved January 2, 2026, from [Link]
-
(S)-(+)-piperidine-3-carboxylic acid. (n.d.). P&S Chemicals. Retrieved January 2, 2026, from [Link]
-
(S)-Piperidine-3-carboxaMide hydrochloride. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 2, 2026, from [Link]
- A kind of (S)-3 piperidine carboxylic acids preparation method. (n.d.). Google Patents.
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid... (2023). ACG Publications. Retrieved January 2, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids... (n.d.). NIH. Retrieved January 2, 2026, from [Link]
-
Methyl piperidine-3-carboxylate hydrochloride. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives... (n.d.). bioRxiv. Retrieved January 2, 2026, from [Link]
-
Esterification of carboxylic acids... (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]
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-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. Retrieved January 2, 2026, from [Link]
-
(3S)-3-Piperidinecarboxamide. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Troubleshooting & Optimization
Troubleshooting low yields in (S)-Piperidine-3-carboxylic acid hydrochloride synthesis
Welcome to the technical support center for the synthesis of (S)-Piperidine-3-carboxylic acid hydrochloride, also known as (S)-Nipecotic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other synthetic challenges. The following question-and-answer format addresses specific problems with in-depth explanations and actionable protocols.
Section 1: Troubleshooting Low Yields in Catalytic Hydrogenation of Nicotinic Acid
The catalytic hydrogenation of nicotinic acid (pyridine-3-carboxylic acid) is a primary route to piperidine-3-carboxylic acid. However, achieving high yields of the desired (S)-enantiomer can be challenging. This section addresses common pitfalls in this process.
Question 1: My hydrogenation of nicotinic acid is sluggish, and the yield of piperidine-3-carboxylic acid is very low. What are the likely causes?
Answer:
Several factors can contribute to a slow or incomplete hydrogenation of nicotinic acid, leading to poor yields. The primary culprits are often related to catalyst poisoning, improper reaction conditions, and substrate stability.
1. Catalyst Poisoning:
-
The Piperidine Product Itself: The nitrogen atom in both the starting material (pyridine) and the product (piperidine) is Lewis basic and can poison the catalyst surface, inhibiting its activity.[1] To overcome this, the hydrogenation is typically carried out under acidic conditions.[2][3] The acid protonates the nitrogen, reducing its inhibitory effect.
-
Impurities: Trace impurities in the starting material or solvent can also deactivate the catalyst. Ensure high-purity nicotinic acid and solvents are used.
2. Inappropriate Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. While alcohols like methanol and ethanol are sometimes used, glacial acetic acid is often a superior choice as it serves as both a solvent and a proton source to prevent catalyst poisoning.[3] Aqueous ammonia has also been used successfully.[4]
-
Catalyst Selection: Platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C) are commonly used catalysts.[1][3][5] The choice of catalyst can significantly impact the reaction rate and selectivity. For instance, rhodium catalysts have shown good activity in aqueous media.[6]
-
Pressure and Temperature: The hydrogenation of the aromatic pyridine ring requires sufficient hydrogen pressure and often elevated temperatures to proceed at a reasonable rate.[7] However, excessively high temperatures can lead to side reactions.
3. Substrate Decarboxylation:
A significant side reaction that directly reduces yield is the decarboxylation of nicotinic acid, especially under harsh conditions, leading to the formation of piperidine.[4][6] This is more prevalent with certain catalysts and at higher temperatures.
Troubleshooting Workflow for Low Hydrogenation Yield
Experimental Protocol: Optimized Hydrogenation of Nicotinic Acid
This protocol utilizes glacial acetic acid to mitigate catalyst poisoning and improve yield.
Materials:
-
Nicotinic Acid (1 equiv.)
-
Platinum Oxide (PtO₂) (0.02-0.05 equiv.)
-
Glacial Acetic Acid
-
High-Pressure Hydrogenation Reactor (e.g., Parr shaker)
Procedure:
-
To a high-pressure reactor vessel, add nicotinic acid and glacial acetic acid.
-
Carefully add the PtO₂ catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 50-70 bar.[3]
-
Stir the reaction mixture at room temperature for 6-10 hours.[3]
-
Monitor the reaction progress by observing the pressure drop.
-
Once the reaction is complete (no further hydrogen uptake), carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains piperidine-3-carboxylic acid in acetic acid, which can be isolated as the hydrochloride salt.
| Parameter | Recommended Condition | Rationale |
| Catalyst | PtO₂ | Effective for pyridine ring hydrogenation.[3] |
| Solvent | Glacial Acetic Acid | Acts as a proton source to prevent catalyst poisoning.[3] |
| Pressure | 50-70 bar | Sufficient pressure to drive the aromatic ring reduction.[3] |
| Temperature | Room Temperature | Minimizes the risk of decarboxylation.[3][4] |
Section 2: Chiral Resolution and Purification Challenges
Obtaining the pure (S)-enantiomer is crucial for many pharmaceutical applications.[8] This often involves chiral resolution or asymmetric synthesis, followed by careful purification.
Question 2: I am struggling to resolve the racemic piperidine-3-carboxylic acid. My diastereomeric salt crystallization gives low enantiomeric excess (ee). What can I do?
Answer:
Low enantiomeric excess after diastereomeric salt crystallization is a common issue. The success of this classical resolution technique depends heavily on the choice of resolving agent, solvent system, and crystallization conditions.
1. Choice of Resolving Agent:
-
The resolving agent must form a stable diastereomeric salt with the racemate, and one of these salts must be significantly less soluble than the other in the chosen solvent.
-
Common chiral resolving agents for acidic compounds include chiral amines like (S)-(-)-α-methylbenzylamine or other chiral bases.
2. Solvent System Optimization:
-
The solvent plays a critical role in the differential solubility of the diastereomeric salts.
-
A systematic screening of solvents (e.g., ethanol, methanol, isopropanol, acetone, and mixtures with water) is often necessary. A patent suggests that adding methanol can help in the separation of piperidine-3-carboxylic acid.[5]
3. Crystallization Conditions:
-
Temperature: A slow cooling profile can lead to larger, purer crystals. Crash cooling often traps impurities and the undesired diastereomer.
-
Concentration: The concentration of the salt solution should be carefully controlled to achieve supersaturation in a controlled manner.
-
Seeding: Using a small amount of the pure desired diastereomeric salt as a seed crystal can promote the crystallization of the correct form.
An alternative approach is to perform the chiral resolution at an earlier stage of the synthesis. For example, a patented method involves the hydrolysis of 3-piperidineformamide or its salt in concentrated hydrochloric acid, which simultaneously acts as a chiral resolution step.[9][10]
Question 3: During the final HCl salt formation and isolation, my yield is low, and the product is sticky or oily. How can I improve the crystallization of this compound?
Answer:
The final step of isolating the hydrochloride salt is critical for obtaining a pure, crystalline product. Issues at this stage often stem from residual solvents, improper pH, or the presence of impurities.
1. Solvent Selection for Precipitation:
-
The hydrochloride salt is typically insoluble in non-polar or moderately polar organic solvents.
-
After forming the salt (e.g., by adding HCl in ether or isopropanol), an anti-solvent is often added to induce precipitation. Ethanol is a commonly used solvent for rinsing the solid product.[9]
-
A mixture of ethanol and petroleum ether can also be an effective precipitating reagent.[9]
2. pH Control:
-
Ensure the solution is sufficiently acidic to fully protonate the piperidine nitrogen and precipitate the hydrochloride salt. The isoelectric point of piperidine-3-carboxylic acid should be considered, as it is an amino acid.[11]
3. Removal of Water:
-
Water can interfere with the crystallization of the hydrochloride salt, leading to an oily or hygroscopic product.
-
Ensure the preceding steps are anhydrous, or perform azeotropic distillation with a solvent like toluene to remove residual water before attempting salt formation.
Protocol: Crystallization of this compound
This protocol provides a general guideline for the final isolation step.
Materials:
-
Crude (S)-Piperidine-3-carboxylic acid
-
Ethanol
-
Concentrated Hydrochloric Acid or HCl gas
-
Petroleum Ether (or another suitable anti-solvent)
Procedure:
-
Dissolve the crude (S)-Piperidine-3-carboxylic acid in a minimal amount of ethanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise (or bubble HCl gas through the solution) until the pH is strongly acidic (pH ~1-2).
-
Stir the mixture at a low temperature for a period to allow for initial crystal formation.
-
Slowly add petroleum ether as an anti-solvent until the solution becomes turbid.
-
Continue stirring at low temperature for several hours to maximize precipitation.
-
Collect the white solid by filtration.
-
Wash the solid with a small amount of cold ethanol or an ethanol/petroleum ether mixture.[9]
-
Dry the product under vacuum at a moderate temperature (e.g., 60-65°C).[9]
Section 3: Alternative Synthetic Routes and FAQs
Question 4: Are there alternative synthetic strategies to avoid the direct hydrogenation of nicotinic acid and its associated problems?
Answer:
Yes, several alternative strategies exist, particularly for achieving high enantioselectivity.
1. Asymmetric Synthesis from Achiral Precursors:
-
Recent advances have focused on the enantioselective functionalization of pyridine derivatives. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted piperidines with high enantioselectivity.[12]
-
These methods often involve the partial reduction of the pyridine ring to a dihydropyridine intermediate, followed by an enantioselective transformation.[13]
2. Synthesis from Chiral Pool Starting Materials:
-
Enantiomerically pure starting materials, such as L-glutamic acid, can be converted into 3-substituted piperidines through a multi-step synthesis. This approach ensures the final product has a defined stereochemistry.
Asymmetric Synthesis Workflow Example
Frequently Asked Questions (FAQs)
Q: What is the typical yield I should expect? A: Yields can vary significantly based on the method. Optimized hydrogenation processes can achieve yields above 80%.[4][5] Some patented methods report yields around 40-60% after resolution and purification.[9][10]
Q: How can I confirm the enantiomeric purity of my final product? A: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (ee) of your product.[14]
Q: My final product is colored. What is the cause? A: A colored product often indicates the presence of impurities, possibly from catalyst leaching or side reactions. Recrystallization from a suitable solvent system, as described above, can often remove these impurities.
Q: Can I use other catalysts like Raney Nickel? A: Raney Nickel has been used for the hydrogenation of pyridine derivatives, but it often requires higher pressures and may have different selectivity compared to platinum group metal catalysts.[5]
References
- CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]
-
Smith, A. M. R., & Woodward, S. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(1), 47-52. Available at: [Link]
-
Why does pyridine require the lowest temperature for hydrogenation? - Chemistry Stack Exchange. (2017). Available at: [Link]
-
St-Onge, M., & Kündig, E. P. (2019). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 58(40), 14194-14198. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]
-
Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841. Available at: [Link]
-
Freifelder, M. (1962). Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. The Journal of Organic Chemistry, 27(7), 2544-2545. Available at: [Link]
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
-
The Catalytic Hydrogenation of Pyridine at High Pressures. (1951). Georgia Institute of Technology. Available at: [Link]
- US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents.
-
Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. ResearchGate. (2020). Available at: [Link]
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents.
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. (2025). Available at: [Link]
-
Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. Available at: [Link]
- US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents.
- CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (2022). Available at: [Link]
-
1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. Available at: [Link]
-
(3S)-3-Piperidinecarboxamide | C6H12N2O | CID 854159 - PubChem. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]
-
Biologically active 4-arylpiperidine-3-carboxylic acid derivatives - ResearchGate. Available at: [Link]
-
Piperidine-3-carboxylic acid - Solubility of Things. Available at: [Link]
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- 14. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
Purification strategies for crude (S)-Piperidine-3-carboxylic acid hydrochloride
Answering your request with the persona of a Senior Application Scientist, here is the in-depth technical guide.
Technical Support Center: (S)-Piperidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for the purification of this compound, also known as (S)-Nipecotic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important chiral intermediate.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing validated solutions.
Question 1: My final product has low chemical purity (<98%) after initial isolation. What is the most effective first-pass purification strategy?
Potential Causes:
-
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving starting materials like 3-piperidine formamide hydrochloride in the crude product.
-
Side-Product Formation: The synthesis conditions may have led to the formation of by-products.
-
Trapped Inorganic Salts: Salts, such as potassium chloride or sodium chloride, formed during pH adjustments can co-precipitate with the product.
Recommended Solutions: The most robust and widely applicable purification method for this compound is recrystallization . Due to its zwitterionic character in the free base form and high polarity as a hydrochloride salt, a polar solvent system is required. An alcohol-based system is highly effective.[1][2][3]
Question 2: The yield from my recrystallization is extremely low. How can I improve it without sacrificing purity?
Potential Causes:
-
Excessive Solvent: Using too much solvent during the dissolution step will keep a significant portion of the product dissolved even after cooling.
-
Insufficient Cooling: Not allowing the solution to cool sufficiently or for enough time will result in incomplete crystallization.
-
Choice of Anti-Solvent: An inappropriate anti-solvent or adding it too quickly can cause the product to "oil out" or precipitate impurities, leading to losses during attempts to purify the resulting mixture.
Recommended Solutions:
-
Optimize Solvent Volume: In a small-scale trial, determine the minimum amount of hot ethanol or methanol needed to fully dissolve a known weight of your crude product. Use this ratio for your bulk recrystallization.
-
Introduce an Anti-Solvent: After dissolving the crude product in a minimal amount of a good solvent (like ethanol), slowly add a non-polar anti-solvent (like petroleum ether or diethyl ether) at room temperature until the solution becomes slightly turbid.[1][2] Then, cool the mixture slowly. This significantly reduces the product's solubility in the mixed solvent system, thereby increasing the yield. A common ratio is 1:1 ethanol/petroleum ether.[1][2]
-
Controlled Cooling: Allow the solution to cool naturally to room temperature before moving it to an ice bath or refrigerator. Slow crystal formation is key to high purity. Stirring the mixture for several hours at a low temperature (e.g., 15-20°C) can also promote precipitation.[1]
Question 3: My product is pure by HPLC, but it has a yellow or brown tint. How can I remove the color?
Potential Causes:
-
High-Molecular-Weight Impurities: Trace amounts of polymeric or colored by-products from the synthesis can persist even after recrystallization.
-
Thermal Degradation: Overheating the product during solvent evaporation or drying can cause discoloration. The melting point is high (around 254°C with decomposition), but degradation can occur at lower temperatures with prolonged heating.[4]
Recommended Solutions:
-
Activated Charcoal Treatment: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w of the solute). Stir the hot mixture for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Crucial Step: Filter the hot solution through a pad of Celite® or a similar filter aid to remove the fine charcoal particles before allowing the solution to cool. Failure to do this will contaminate your final product with charcoal.
-
-
Control Drying Conditions: Dry the final, filtered product under vacuum at a moderate temperature (e.g., 40-60°C) to avoid thermal decomposition.
Question 4: The enantiomeric excess (ee) of my product is low. How can I resolve the enantiomers?
Potential Causes:
-
Racemization: Harsh conditions during synthesis or workup (e.g., high temperatures combined with strong base) can cause racemization at the chiral center.[1]
-
Incomplete Resolution: If the synthesis relies on a chiral resolution step, it may have been inefficient.
Recommended Solutions:
-
Diastereomeric Salt Formation: This is a classical chemical resolution technique. It involves reacting the racemic free base (piperidine-3-carboxylic acid) with a chiral resolving agent, such as a derivative of tartaric acid.[5] The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized. The desired salt is then isolated and treated with acid to liberate the pure (S)-enantiomer as its hydrochloride salt.
-
Chiral Chromatography: For analytical or small-scale preparative work, chiral HPLC can be used to separate the enantiomers. Columns such as those based on alpha 1-acid glycoprotein (AGP) have been shown to be effective for resolving related nipecotic acid amides and can be adapted for the acid itself.[6]
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties I should use for quality control?
| Property | Typical Value | Significance |
| Appearance | White to off-white crystalline solid | A significant deviation (e.g., brown, oily) indicates impurities.[7] |
| Melting Point | ~254 °C (with decomposition) | A broad or depressed melting range suggests impurities.[4] |
| Solubility | Moderately soluble in water (1.6 g/100 mL); Soluble in methanol and ethanol; Insoluble in ether. | Crucial for selecting appropriate recrystallization and washing solvents.[3][7] |
| pH (1% aq. solution) | 3.0 - 4.0 | Confirms the presence of the hydrochloride salt.[7] |
| Optical Rotation | [α]/D ~ +3.0° to +6.5° (c=1 in H₂O) | Confirms the correct enantiomer and provides a measure of enantiomeric purity. |
Q2: What is a reliable, step-by-step protocol for recrystallization?
This protocol is adapted from validated synthesis procedures.[1][2]
Protocol: Recrystallization of (S)-Piperidine-3-carboxylic acid HCl
-
Dissolution: Place 10.0 g of the crude hydrochloride salt into a suitable flask. Add ethanol (approx. 50-70 mL) and heat the mixture to 60-65°C with stirring. Add more ethanol in small portions until all the solid has just dissolved.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from heat, add 0.2 g of activated charcoal, and stir for 10 minutes.
-
(Optional) Hot Filtration: Filter the hot solution through a pre-warmed filter funnel containing a small pad of Celite® to remove the charcoal or any insoluble material.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath and continue to stir for 1-3 hours.
-
(Optional) Anti-Solvent Addition: To maximize yield, you can slowly add an equal volume of petroleum ether to the room-temperature solution before cooling in the ice bath.
-
Isolation: Collect the white, crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any remaining soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected purity should be >99% by HPLC.
Q3: Can I use column chromatography for purification?
While recrystallization is the preferred method for bulk purification due to its scalability and cost-effectiveness, column chromatography can be used, especially for removing stubborn impurities that co-crystallize with the product.
-
Stationary Phase: Use silica gel. However, due to the high polarity and acidic nature of the compound, tailing can be a significant issue.
-
Mobile Phase: A polar, often buffered, mobile phase is required. A typical system might be a gradient of Dichloromethane (DCM) -> DCM/Methanol -> DCM/Methanol with a small amount of acetic or formic acid. For N-protected derivatives (e.g., N-Boc), standard silica gel chromatography with Ethyl Acetate/Hexane is very effective.
-
Recommendation: Chromatography is generally better suited for the N-protected free base form of the molecule rather than the unprotected hydrochloride salt.
References
- CN106831540A: It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- CN106831540B: A kind of preparation method of (S)-nipecotic acid.
-
Piperidine-3-carboxylic acid - Solubility of Things: Provides qualitative and quantitative information on the solubility of the parent compound in various solvents. Solubility of Things. [Link]
- CN111995565A: A kind of preparation method of (S)-2-piperidinecarboxylic acid.
- US20080269495A1: Process for Preparation of Piperidine Carboxylic Acid.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR: Describes column chromatography for N-Boc protected piperidine derivatives. CSIR-NIScPR. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE - Organic Syntheses Procedure: Details purification strategies for related amino acid derivatives. Organic Syntheses. [Link]
-
Chiral separation of nipecotic acid amides - PubMed - NIH: Describes chiral HPLC separation for related compounds. PubMed. [Link]
-
(±)-Nipecotic acid | CAS:60252-41-7 - BioCrick: Provides biological context and mentions synthetic strategies. BioCrick. [Link]
-
3-Piperidinecarboxylic acid - ChemBK: Contains physical property data, including solubility and pH of aqueous solutions. ChemBK. [Link]
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- 5. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]
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Identification of byproducts in the synthesis of (S)-Piperidine-3-carboxylic acid
Troubleshooting Guides & Frequently Asked Questions (FAQs)
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (S)-Piperidine-3-carboxylic acid, also known as (S)-Nipecotic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its synthesis. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you navigate the complexities of this valuable chiral building block.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to (S)-Piperidine-3-carboxylic acid and what are their primary challenges?
The synthesis of enantiomerically pure (S)-Piperidine-3-carboxylic acid typically follows one of two main strategies:
-
Asymmetric Synthesis from Prochiral Precursors: This "bottom-up" approach constructs the chiral center during the reaction sequence. A common method involves the asymmetric hydrogenation of a pyridine derivative, such as nicotinic acid. While elegant, this route can be challenging due to the need for specialized chiral catalysts and potential for incomplete enantioselectivity, leading to the (R)-enantiomer as a byproduct.[1][2]
-
Resolution of a Racemic Mixture: This "top-down" approach involves synthesizing racemic piperidine-3-carboxylic acid and then separating the (S)- and (R)-enantiomers.[3] This is often achieved using a chiral resolving agent, such as a chiral amine or acid, to form diastereomeric salts that can be separated by crystallization. The primary challenge here is the efficiency of the resolution process and the potential for yield loss.
A third, less common, route involves starting from a chiral precursor, such as L-glutamic acid, and performing a series of transformations to form the piperidine ring. While this can provide excellent enantiopurity, it often involves a longer synthetic sequence.
FAQ 2: My final product has a lower than expected optical rotation. What is the likely cause?
A lower than expected optical rotation is a strong indicator of racemization, meaning the presence of the undesired (R)-enantiomer. Racemization can occur under harsh reaction conditions, particularly elevated temperatures or extreme pH.[4] One patent highlights that when converting the (S)-nipecotic acid salt to the free acid, the temperature must be controlled below 30°C to avoid racemization.[4]
Troubleshooting Steps:
-
Review your workup and purification steps: Ensure that all steps involving strong acids or bases are performed at low temperatures.
-
Analyze for the (R)-enantiomer: Use chiral HPLC or a similar technique to quantify the enantiomeric excess (ee) of your product. This will confirm if racemization is the issue.
-
Consider alternative purification methods: If racemization is occurring during purification, explore milder techniques such as recrystallization from a different solvent system.
II. Troubleshooting Guide: Identification and Mitigation of Byproducts
Problem 1: My NMR spectrum shows unexpected peaks, suggesting the presence of byproducts from the hydrogenation of nicotinic acid.
The catalytic hydrogenation of nicotinic acid to piperidine-3-carboxylic acid is a robust reaction, but it is not without potential side reactions. The most common byproduct is piperidine, formed via decarboxylation of the starting material or the product.[5] This is particularly prevalent when using platinum catalysts in acetic acid.[5]
Potential Byproducts and Their Identification:
| Byproduct | Formation Mechanism | Key Spectroscopic Signatures (¹H NMR) |
| Piperidine | Decarboxylation of nicotinic acid or nipecotic acid.[5] | A set of multiplets in the aliphatic region, typically around 1.5-1.7 ppm and 2.8-3.0 ppm, integrating to 11 protons. The absence of a carboxyl proton signal. |
| Partially Hydrogenated Intermediates | Incomplete reduction of the pyridine ring. | Signals in the olefinic region (typically 4.5-6.0 ppm) of the ¹H NMR spectrum. |
Mitigation Strategies:
-
Catalyst Selection: Rhodium on carbon (Rh/C) has been shown to be effective in suppressing decarboxylation, especially when the reaction is run in the presence of ammonia.[5]
-
Reaction Conditions: Running the hydrogenation at lower temperatures and pressures can help to minimize side reactions.
-
pH Control: Maintaining a neutral or slightly basic pH can also help to suppress decarboxylation.
Workflow for Byproduct Identification and Mitigation
Caption: Troubleshooting workflow for identifying and mitigating common byproducts in the hydrogenation of nicotinic acid.
Problem 2: I am observing byproducts during the purification of my (S)-Piperidine-3-carboxylic acid derivative.
Even if the synthesis is clean, byproducts can sometimes form during purification. This is particularly true for derivatives of nipecotic acid, which can be prone to decomposition or side reactions under certain conditions.[6] For instance, some nipecotic acid derivatives with allenic spacers have been observed to undergo decomposition during reverse-phase MPLC purification and subsequent freeze-drying.[6]
Troubleshooting Purification-Induced Byproducts:
-
Method of Purification: If you are using chromatography, consider the stationary phase and solvent system. Acidic or basic conditions on the column could be causing degradation. Consider switching to a neutral stationary phase or a different solvent system.
-
Temperature: As mentioned previously, elevated temperatures can lead to racemization and other decomposition pathways.[4] Ensure that all purification steps, including solvent removal, are performed at low temperatures.
-
Recrystallization: This is often a milder method of purification than chromatography. Experiment with different solvent systems to find one that gives good recovery of your desired product while leaving the impurities in the mother liquor. A patent for the preparation of (S)-nipecotic acid describes a purification step involving stirring the reaction concentrate in methanol, filtering, concentrating the filtrate, and then adding a precipitating reagent like ethanol or an ethanol/petroleum ether mixture.[7]
Experimental Protocol: Purification by Recrystallization
-
Dissolution: Dissolve the crude (S)-Piperidine-3-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum at a low temperature (e.g., < 30°C) to remove residual solvent.[4]
III. Advanced Topic: Mechanistic Insights into Byproduct Formation
Decarboxylation Mechanism
The loss of CO2 from nicotinic acid or nipecotic acid is often facilitated by heat and the presence of a catalyst. The reaction likely proceeds through a protonated intermediate, which weakens the C-C bond between the carboxyl group and the piperidine ring, leading to the elimination of CO2.
Caption: Simplified mechanism of decarboxylation.
Understanding these potential pitfalls and their underlying mechanisms will enable you to proactively troubleshoot your synthesis of (S)-Piperidine-3-carboxylic acid, leading to a higher yield and purity of this important chiral intermediate.
References
-
H. P. T. Ammon, "Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors," ACS Publications, [Online]. Available: [Link]
- CN106831540A, "It is a kind of(S)The preparation method of 3 piperidine carboxylic acids," Google Patents, [Online].
-
S. Mishra, S. Karabiyikoglu, and S. P. Fletcher, "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," Journal of the American Chemical Society, vol. 145, no. 26, pp. 14221–14226, 2023. [Online]. Available: [Link]
- US3159639A, "Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids," Google Patents, [Online].
-
M. Petrera et al., "N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains," ChemMedChem, vol. 11, no. 13, pp. 1429-1443, 2016. [Online]. Available: [Link]
-
A. Kumar, S. Kumar, P. K. Sharma, and A. K. Prasad, "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid," Indian Journal of Chemistry - Section B, vol. 61B, no. 2, pp. 216-222, 2022. [Online]. Available: [Link]
- US20080269495A1, "Process for Preparation of Piperidine Carboxylic Acid," Google Patents, [Online].
-
National Center for Biotechnology Information. "Nipecotic Acid." PubChem Compound Database, CID=4498. [Online]. Available: [Link]
-
L. G. J. Hammarström, Y. Fu, S. Vail, R. P. Hammer, and M. L. McLaughlin, "A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID," Organic Syntheses, vol. 83, p. 144, 2006. [Online]. Available: [Link]
- CN106831540B, "A kind of preparation method of (S)-nipecotic acid," Google Patents, [Online].
-
F. De Sarro, G. De Sarro, C. Russo, and V. Santoro, "Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs," Il Farmaco, vol. 55, no. 2, pp. 135-141, 2000. [Online]. Available: [Link]
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- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 4. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
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Technical Support Center: Enhancing the Enantiomeric Excess of (S)-Piperidine-3-carboxylic Acid
Welcome to the technical support center dedicated to the chiral resolution of piperidine-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve common issues encountered when aiming to improve the enantiomeric excess (ee) of (S)-piperidine-3-carboxylic acid.
Introduction: The Importance of Enantiopurity
(S)-Piperidine-3-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemistry is often critical to the biological activity and safety profile of the final drug substance. Achieving high enantiomeric excess is therefore a crucial step in its preparation. This guide provides in-depth technical assistance for the three primary methods of chiral resolution: enzymatic kinetic resolution, diastereomeric salt crystallization, and chiral chromatography.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the improvement of enantiomeric excess for (S)-piperidine-3-carboxylic acid.
Q1: What are the primary methods for improving the enantiomeric excess of (S)-piperidine-3-carboxylic acid?
A1: The three most common and effective methods are:
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For piperidine-3-carboxylic acid, this often involves the esterification or hydrolysis of a derivative.
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic piperidine-3-carboxylic acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate the enantiomers of piperidine-3-carboxylic acid or its derivatives.[2]
Q2: My current resolution method is giving me low enantiomeric excess. What is the first thing I should check?
A2: Before optimizing your resolution protocol, it is imperative to validate your analytical method for determining enantiomeric excess, which is typically chiral HPLC or GC.[3] An inaccurate analytical method can give misleading results. Key validation parameters to verify include:
-
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered sufficient.[4]
-
Accuracy: Analyze a sample of a known enantiomeric ratio to confirm that your method provides an accurate measurement.[5]
-
Precision: Repeated measurements of the same sample should yield consistent results.[5]
Q3: Is it necessary to derivatize piperidine-3-carboxylic acid for chiral resolution?
A3: Not always, but derivatization can be highly beneficial. For enzymatic resolution, the carboxylic acid is typically converted to an ester to serve as a substrate for lipases or esterases.[6] For chiral HPLC, derivatization can improve peak shape and detection, especially if the parent compound lacks a strong chromophore. For instance, derivatization with a reagent like para-toluene sulfonyl chloride (PTSC) can be employed.[7]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter with each resolution method.
Troubleshooting: Enzymatic Kinetic Resolution
Issue 1: Low Enantioselectivity (Low ee)
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Suboptimal Enzyme Choice | Screen a panel of lipases. Candida antarctica lipase A (CAL-A) and Candida antarctica lipase B (CAL-B) are often effective for piperidine derivatives.[8][9] | Enzyme-substrate recognition is highly specific. Different lipases have active sites with varying steric and electronic properties. |
| Incorrect Substrate Derivative | If using an ester, vary the alcohol component (e.g., methyl, ethyl, trifluoroethyl ester). | The size and nature of the ester group can significantly impact how the substrate fits into the enzyme's active site, affecting enantioselectivity.[8] |
| Unfavorable Reaction Medium | Screen various organic solvents (e.g., MTBE, toluene, hexane).[10] | The solvent influences the enzyme's conformation and the solubility of the substrate and product, which can affect both activity and selectivity. |
| Inappropriate Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity.[11] | Enzyme stability and the energy difference in the transition states for the two enantiomers are temperature-dependent. |
Issue 2: Slow or No Reaction
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Enzyme Inhibition | Ensure the purity of the substrate and solvent. | Impurities can denature the enzyme or block its active site. |
| Low Water Activity | For hydrolysis reactions, ensure sufficient water is present. For esterifications in organic solvents, a small amount of water may be necessary for enzyme activity.[10] | Many lipases require a minimal amount of water to maintain their active conformation. |
| Poor Enzyme Stability | Consider using an immobilized enzyme, such as Novozym 435 (immobilized CALB).[12] | Immobilization can enhance the stability and reusability of the enzyme, especially under harsher reaction conditions.[13] |
Troubleshooting: Diastereomeric Salt Crystallization
Issue 1: Poor or No Crystal Formation
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inappropriate Solvent System | Screen a variety of solvents and solvent mixtures (e.g., ethanol, acetonitrile, water).[14][15] | The solubility of the diastereomeric salts is highly dependent on the solvent. The ideal solvent will have a significant solubility difference between the two diastereomers.[16] |
| Solution is Undersaturated | Concentrate the solution or use an anti-solvent to induce precipitation. | Crystallization requires a supersaturated solution. |
| High Solubility of Both Diastereomeric Salts | Screen different chiral resolving agents. For piperidine-3-carboxylic acid derivatives, (S)-mandelic acid and di-benzoyl-L-tartaric acid are good starting points.[1][14] | The choice of resolving agent determines the properties of the resulting diastereomeric salts.[17] |
Issue 2: Low Diastereomeric Excess (Low de) of the Crystals
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Crystallization Occurred Too Rapidly | Employ a slower cooling rate or use a controlled temperature gradient. | Rapid crystallization can trap impurities and the undesired diastereomer in the crystal lattice.[16] |
| Unfavorable Stoichiometry | Optimize the molar ratio of the resolving agent to the racemic compound. | The stoichiometry can affect the solid-liquid phase equilibrium of the diastereomeric system.[18] |
| Formation of a Solid Solution | Recrystallize the isolated salt multiple times. If improvement is minimal, a different resolving agent or solvent system may be necessary. | In some cases, the two diastereomers can co-crystallize, forming a solid solution, which makes separation by simple crystallization difficult.[19] |
Troubleshooting: Chiral HPLC
Issue 1: Poor or No Separation of Enantiomers
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incorrect Chiral Stationary Phase (CSP) | Screen different types of CSPs. Polysaccharide-based columns like Chiralpak IA and Chiralpak AD-H are often effective for piperidine derivatives.[7][20] | The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector on the CSP.[21] |
| Suboptimal Mobile Phase | Adjust the mobile phase composition. For normal phase, vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol).[20] Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.[22] | The mobile phase competes with the analyte for interaction with the CSP, and its composition can significantly alter retention and selectivity. |
| Inappropriate Temperature | Optimize the column temperature. | Temperature affects the thermodynamics of the chiral recognition process and can influence selectivity.[4] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Secondary Interactions with the Stationary Phase | Add a mobile phase modifier. For basic analytes like piperidine derivatives, a small amount of a basic modifier (e.g., diethylamine) can improve peak shape.[7] | Unwanted interactions between the analyte and residual silanol groups on the silica support can cause peak tailing. |
| Column Overload | Inject a smaller amount of the sample. | Injecting too much sample can saturate the stationary phase, leading to poor peak shape. |
| Incompatible Injection Solvent | Dissolve the sample in the mobile phase or a weaker solvent. | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. |
Part 3: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for key experiments and workflows.
Protocol 1: Enzymatic Kinetic Resolution of Racemic N-Boc-piperidine-3-carboxylic acid methyl ester
This protocol is based on the principle of enantioselective hydrolysis of an ester catalyzed by a lipase.
Workflow Diagram:
Caption: Workflow for enzymatic kinetic resolution.
Methodology:
-
Substrate Preparation: Synthesize the racemic N-Boc-piperidine-3-carboxylic acid methyl ester from racemic piperidine-3-carboxylic acid.
-
Enzymatic Reaction:
-
To a solution of the racemic ester in a suitable buffer (e.g., phosphate buffer, pH 7) and a co-solvent (e.g., acetone), add the lipase (e.g., pig liver esterase).[6]
-
Stir the reaction at a controlled temperature (e.g., 25 °C) and monitor the progress by TLC or HPLC.
-
Aim to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product acid and the unreacted ester.
-
-
Work-up and Separation:
-
Once 50% conversion is reached, acidify the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Separate the acidic product, (S)-N-Boc-piperidine-3-carboxylic acid, from the unreacted (R)-ester by extraction with a basic aqueous solution or by column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the resulting carboxylic acid and the recovered ester by chiral HPLC.
-
Protocol 2: Diastereomeric Salt Crystallization of Racemic Piperidine-3-carboxylic Acid
This protocol outlines the resolution using a chiral resolving agent.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate [mdpi.com]
- 13. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 15. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 19. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. hplc.eu [hplc.eu]
- 22. mdpi.com [mdpi.com]
Technical Support Center: (S)-Piperidine-3-carboxylic acid hydrochloride Solution Stability Guide
Introduction
(S)-Piperidine-3-carboxylic acid hydrochloride, also known as (S)-(+)-Nipecotic acid hydrochloride, is a crucial chiral building block in modern pharmaceutical development and organic synthesis.[1][2][3] Its structural integrity in solution is paramount for the success of downstream applications, ensuring reproducibility and accuracy in experimental outcomes. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the stability of this compound in solution. We will explore the key factors influencing its stability, offer troubleshooting protocols for common issues, and present methodologies for conducting robust stability assessments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of the compound in solution is not absolute and is critically influenced by a combination of chemical and physical factors. The most significant are:
-
pH: The molecule contains both an acidic carboxylic group (pKa1 ≈ 3.35) and a basic piperidine nitrogen (pKa2 ≈ 10.64).[4] The pH of the solution dictates the ionization state of these functional groups, which in turn affects the molecule's overall reactivity and susceptibility to degradation. Extreme pH values, particularly alkaline conditions, can accelerate degradation pathways.
-
Temperature: As with most chemical entities, elevated temperatures increase the rate of degradation.[5][6] Storing solutions at higher temperatures, even for short periods, can lead to a significant loss of the parent compound.
-
Solvent Composition: The choice of solvent is crucial. While the compound is soluble in water and polar organic solvents like methanol and ethanol, the specific solvent system can impact stability.[7] The solvation of the molecule can influence its reactivity.[8]
-
Oxidizing Agents: The presence of oxidizing agents, even at trace levels, can initiate degradation.[9] This is a common degradation pathway for many pharmaceutical compounds.
-
Light Exposure (Photostability): Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical degradation reactions.[10][11]
Q2: My analytical results are inconsistent when using a stock solution prepared a week ago. What is the likely cause?
Inconsistency in results, such as variable reaction yields or shifting retention times in chromatography, is a classic indicator of solution instability. The most probable cause is the chemical degradation of this compound over time. Even when stored at low temperatures, slow degradation can occur, especially if the solution is unbuffered or was prepared in a solvent containing impurities. For reproducible results, it is best practice to use freshly prepared solutions for all critical experiments.
Q3: What are the potential degradation pathways for this molecule in solution?
While specific degradation products are best identified through formal stability studies, we can anticipate several potential pathways based on the molecule's structure:
-
Oxidation: The piperidine ring, particularly the nitrogen atom and adjacent carbons, can be susceptible to oxidation, potentially leading to ring-opened products or N-oxides.
-
Decarboxylation: Although generally requiring harsh conditions, the loss of the carboxylic acid group as CO2 is a possible thermal degradation pathway.[12]
-
Intermolecular Reactions: At high concentrations, self-condensation or other intermolecular reactions could occur, leading to the formation of dimers or other oligomeric impurities.
Q4: How should I prepare and store stock solutions to maximize stability?
To ensure the longevity and integrity of your stock solutions, adhere to the following best practices:
-
Use High-Purity Solvents: Start with HPLC-grade or equivalent high-purity solvents to minimize contaminants that could catalyze degradation.
-
Buffer Your Solutions: Whenever compatible with your application, prepare your solution in a buffer system to maintain a stable pH. Based on the pKa values, a slightly acidic pH (e.g., pH 4-6) is often a good starting point for maximizing the stability of similar compounds.[13]
-
Store at Low Temperature: Store solutions at 2-8°C for short-term use (days) and at -20°C or lower for long-term storage (weeks to months).
-
Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.
-
Work with Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment. If storing, it is advisable to qualify the solution's purity and concentration before use if it has been stored for an extended period.
Section 2: Troubleshooting Guide for Stability Issues
Encountering unexpected experimental outcomes can be frustrating. This guide provides a structured approach to troubleshooting problems potentially linked to the instability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency or Activity | Chemical degradation of the compound leading to a lower effective concentration. | 1. Prepare a fresh stock solution from solid material and repeat the experiment. 2. Perform an HPLC analysis to compare the purity of the old and new solutions. 3. If the issue persists, consider performing a forced degradation study under your experimental conditions to understand the compound's lability. |
| Appearance of Unexpected Peaks in HPLC/LC-MS | Formation of degradation products. | 1. Document the retention times and mass-to-charge ratios (if using MS) of the new peaks. 2. Conduct a forced degradation study (see Protocol 3.2) to intentionally generate degradants. This can help confirm if the unexpected peaks correspond to known degradation products.[10][14] 3. Use LC-MS/MS or NMR to elucidate the structure of the unknown impurities.[15][16] |
| Drift in Solution pH Over Time | Degradation reactions that produce or consume acidic/basic species. For example, certain oxidative pathways can alter the pH of an unbuffered solution. | 1. Always use a suitable buffer system when pH stability is critical for your application. 2. Monitor the pH of your stock solutions periodically. 3. If buffering is not possible, prepare smaller batches of solution more frequently. |
| Inconsistent Reaction Yields or Kinetics | Degradation of the starting material means the initial concentration is lower than assumed, affecting stoichiometry and reaction rates. | 1. Quantify the concentration of your stock solution using a validated analytical method (e.g., HPLC with a calibration curve) immediately before use. 2. Ensure the solvents and reagents used in the reaction are free of contaminants (e.g., peroxides in ethers) that could degrade the compound. |
Section 3: Technical Protocols & Methodologies
This section provides detailed, step-by-step protocols for handling the compound and assessing its stability, grounded in established scientific and regulatory principles.[10][17]
Protocol 3.1: Recommended Stock Solution Preparation
This protocol outlines the standard procedure for preparing a stock solution intended for use in sensitive applications.
-
Pre-analysis: Ensure the solid this compound is a white to off-white crystalline powder, consistent with its typical appearance.[4]
-
Solvent Selection: Choose a high-purity (e.g., HPLC or LC-MS grade) solvent appropriate for your application. Water, methanol, or a buffered aqueous solution are common choices.[7]
-
Weighing: Accurately weigh the required amount of the compound using a calibrated analytical balance.
-
Dissolution: Add the solid to a volumetric flask. Add approximately 50% of the final volume of the chosen solvent. Gently sonicate or vortex until the solid is fully dissolved.
-
Volume Adjustment: Once dissolved, bring the solution to the final volume with the solvent. Ensure the solution is at ambient temperature to avoid volume errors.
-
Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter (choose a filter material compatible with your solvent) to remove any particulates.
-
Storage: Immediately transfer the solution to a clean, labeled, amber glass vial. Store at the recommended temperature (2-8°C for short-term, ≤ -20°C for long-term).
Protocol 3.2: Conducting a Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule.[10] It helps identify likely degradation products and establishes the specificity of analytical methods.[9][17] The goal is to achieve partial degradation, typically 5-20%, to ensure that secondary degradation is minimized.[10]
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Method | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Reflux or 60°C for several hours | To assess stability in acidic environments.[17] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp or 40°C for several hours | To assess stability in alkaline environments.[17] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | To evaluate susceptibility to oxidative stress.[10] |
| Thermal Degradation | Dry Heat (Solid) / Solution Heating | 60°C - 80°C | To determine heat sensitivity.[18] |
| Photodegradation | High-intensity visible & UV light | ICH Q1B recommended exposure | To assess light sensitivity.[10] |
Step-by-Step Methodology
-
Prepare Samples: Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Apply Stress:
-
Acid: Add an equal volume of 0.2 M HCl to a sample vial (final HCl concentration 0.1 M).
-
Base: Add an equal volume of 0.2 M NaOH to another vial (final NaOH concentration 0.1 M).
-
Oxidation: Add an equal volume of 6% H₂O₂ to a third vial (final H₂O₂ concentration 3%).
-
Thermal: Place a vial of the stock solution in an oven set to 60°C.
-
Photolytic: Place a vial of the stock solution in a photostability chamber.
-
Control: Keep one vial of the stock solution at 2-8°C, protected from light.
-
-
Monitor Degradation: Take aliquots from each vial at various time points (e.g., 2, 4, 8, 24 hours). For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid before analysis.
-
Analyze Samples: Analyze all samples, including the control, using a suitable stability-indicating method like HPLC-UV.[19]
-
Evaluate Results: Compare the chromatograms of the stressed samples to the control. The degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). The method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent peak.[20]
Protocol 3.3: Foundational Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method to separate this compound from its potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm (as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
Method Validation Principle: A stability-indicating method must be able to accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[19] The forced degradation samples from Protocol 3.2 are used to prove this specificity.
Section 4: Visualization of Stability Concepts
Diagrams can simplify complex workflows and relationships, providing a clear visual guide for researchers.
Caption: Key factors influencing the stability of the compound in solution.
Section 5: References
-
Solubility of Things. Piperidine-3-carboxylic acid.
-
ChemBK. 3-Piperidinecarboxylic acid.
-
ResearchGate. Results of forced degradation studies.
-
PubMed. Hydrolysis of nipecotic acid phenyl esters.
-
Benchchem. (S)-Methyl piperidine-3-carboxylate hydrochloride.
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review.
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
-
RJPT. Stability Indicating Forced Degradation Studies.
-
Chem-Impex. 1-Z-Piperidine-3-carboxylic acid.
-
PubMed. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs.
-
NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride....
-
Separation Science. Analytical Techniques In Stability Testing.
-
Kinam Park. Assay and Stability Testing.
-
ResearchGate. Effect of the composition of a solution on the enthalpies of solvation of piperidine....
-
LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products.
-
Sandpiper Pharma. Analytical.
-
BLD Pharm. 59045-82-8|(S)-Piperidine-3-carboxylic acid.
-
ResearchGate. Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.
-
DiVA portal. Thermal stability assessment of antibiotics in moderate temperature and subcritical water....
-
Indian Journal of Pharmaceutical Education and Research. Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
-
Pharma Excipients. Thermal Stability of Amorphous Solid Dispersions.
-
MDPI. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 59045-82-8|(S)-Piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. mdpi.com [mdpi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpp.com [ijrpp.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ijper.org [ijper.org]
- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. rjptonline.org [rjptonline.org]
- 18. diva-portal.org [diva-portal.org]
- 19. kinampark.com [kinampark.com]
- 20. Analytical – Sandpiper Pharma [sandpiperpharma.com]
Technical Support Center: A Scientist's Guide to Removing the Hydrochloride Salt from (S)-Piperidine-3-carboxylic Acid
Welcome to our comprehensive guide on the de-salting of (S)-Piperidine-3-carboxylic acid. As chemists and drug development professionals, we understand that obtaining your starting material in the correct, freebase form is critical for reaction success, reproducibility, and purity. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot issues and adapt these methods to your specific experimental needs.
(S)-Piperidine-3-carboxylic acid is a valuable chiral building block, but it is frequently supplied as a hydrochloride (HCl) salt to improve its stability and handling.[1] However, for most synthetic applications, the presence of this salt is detrimental. This center provides detailed, field-proven methodologies to efficiently liberate the freebase form, ensuring the integrity of your chiral center and the success of your subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: Why can't I just add an extra equivalent of base to my reaction instead of pre-treating the HCl salt?
This is a common question, and while it seems like a practical shortcut, it introduces several variables that can compromise your experiment:
-
Salt Byproducts: Neutralizing the HCl in situ generates an inorganic salt (e.g., NaCl if you use NaOH). This salt can alter the solubility of your reagents, interfere with catalysts, and significantly complicate purification.
-
pH Control: Maintaining precise pH control within the reaction mixture becomes more complex, which can be critical for reactions sensitive to acidity or basicity.
-
Stoichiometric Inaccuracy: The approach assumes the starting HCl salt is perfectly anhydrous and has a 1.00 molar equivalent of HCl, which may not be the case. This can lead to either under- or over-basing the reaction.
For clean, predictable, and reproducible chemistry, it is almost always preferable to start with the isolated, salt-free freebase.
Q2: What are the key chemical properties I need to consider for this separation?
Understanding the pKa values of (S)-Piperidine-3-carboxylic acid is crucial for a successful separation. As a cyclic amino acid, it has two ionizable groups:
This means that between a pH of ~4 and ~10, the molecule exists predominantly as a zwitterion (neutral overall charge but with localized positive and negative charges), which is highly polar and water-soluble. To effectively extract it into an organic solvent, you must deprotonate the piperidinium ion by raising the pH to be significantly above 10.64 (e.g., pH 12-13).
Q3: Is there a risk of racemizing the chiral center at C3 during this process?
Yes, there is a potential risk. The chiral center is alpha to the carbonyl group of the carboxylic acid. Under certain harsh acidic or basic conditions, enolization can occur, which would lead to racemization by forming a planar, achiral enol or enolate intermediate.[3][4] To mitigate this risk:
-
Perform neutralization and extraction steps at reduced temperatures (e.g., in an ice bath).
-
Avoid prolonged exposure to strong acids or bases.
-
Use chiral HPLC to verify the enantiomeric purity of your final product if stereochemical integrity is paramount.
Troubleshooting Guide: Common Issues & Solutions
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Actions |
| Low Yield of Isolated Freebase | 1. Incomplete neutralization of the piperidinium HCl. 2. The freebase (as a zwitterion/anion) has significant solubility in the aqueous layer.[5] 3. The chosen organic solvent is not polar enough. | 1. Use a calibrated pH meter to ensure the aqueous phase reaches pH 12-13. 2. Perform multiple (3-5) extractions with the organic solvent. Saturating the aqueous layer with NaCl (brine) can also decrease the solubility of the organic compound. 3. Use a more polar, water-immiscible solvent like dichloromethane (DCM) or a 9:1 mixture of chloroform/isopropanol. |
| Final Product is an Oil or Gummy Solid, Not a Crystalline Powder | 1. Residual solvent is present. 2. The product is not sufficiently pure to crystallize. 3. The freebase form is inherently less crystalline or hygroscopic than the HCl salt. | 1. Dry the product thoroughly under high vacuum. Gentle heating may be applied if the compound is thermally stable. 2. Purify the material via a short plug of silica gel or by recrystallization from a suitable solvent system. 3. This may be the natural state of the pure freebase. Confirm purity by NMR and proceed if it meets requirements. |
| Final Product Tests Positive for Chloride Ions (AgNO₃ Test) | 1. Incomplete washing of the organic layer during extraction. 2. Incomplete washing of the resin during ion-exchange chromatography. | 1. Wash the combined organic extracts with deionized water until the aqueous washings test negative for chloride. A final wash with brine is also recommended to aid in drying. 2. Ensure several column volumes of deionized water are passed through the resin after sample loading and before elution. |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Ion-Exchange Chromatography (Recommended for Highest Purity)
This method provides a very clean product, free from the inorganic salts generated in extraction methods. It relies on the principle of reversibly adsorbing the cationic form of the piperidine onto a solid-phase resin.[6]
Caption: Workflow for HCl removal via Strong Cation Exchange (SCX) chromatography.
-
Column Preparation: Slurry a strong cation exchange (SCX) resin (e.g., Dowex® 50WX8) in deionized water and pack it into a chromatography column. Wash the resin with several column volumes of deionized water until the eluent is neutral.
-
Sample Loading: Dissolve the (S)-Piperidine-3-carboxylic acid HCl salt in a minimal amount of deionized water and apply it to the top of the column. The protonated piperidine will bind to the resin.
-
Chloride Wash: Elute the column with deionized water. The chloride ions, being anions, will not bind to the cation exchange resin and will wash through.
-
Verification of Chloride Removal: Periodically collect the eluent and test for the presence of chloride ions. To a small sample (~1 mL), add a drop of dilute nitric acid, followed by a drop of 1% aqueous silver nitrate (AgNO₃). The absence of a white precipitate (AgCl) indicates that all chloride has been washed from the column.
-
Elution of Freebase: Once the column is free of chloride, elute the desired product with a dilute aqueous solution of ammonium hydroxide (e.g., 2% v/v NH₄OH). The ammonia will displace the piperidine freebase from the resin.
-
Product Isolation: Collect the fractions containing the product (monitor by TLC or spot tests). Combine the relevant fractions and remove the water and excess ammonia under reduced pressure using a rotary evaporator to yield the pure freebase.
Protocol 2: Liquid-Liquid Acid-Base Extraction
This is a classic and scalable technique that physically separates the freebase into an organic solvent, leaving inorganic salts behind in the aqueous layer.[7][8][9]
Caption: Step-by-step logical flow for removing HCl via liquid-liquid extraction.
-
Dissolution & Cooling: Dissolve the (S)-Piperidine-3-carboxylic acid HCl salt in deionized water (e.g., 10 mL per gram of salt) in a flask and cool the solution in an ice-water bath.
-
Basification: While stirring, slowly add a 2M solution of sodium hydroxide (NaOH) dropwise. Monitor the pH using a calibrated pH meter. Continue adding base until the pH is stable at 12-13. This ensures complete deprotonation of the piperidinium ion.
-
Extraction: Transfer the cold aqueous solution to a separatory funnel. Add an equal volume of an organic solvent (e.g., dichloromethane, DCM). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to fully separate. Drain the lower organic layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer at least two more times with fresh portions of the organic solvent. Combine all organic extracts.
-
Washing & Drying: Wash the combined organic extracts with a small portion of brine (saturated NaCl solution). This helps to remove residual water. Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the freebase product.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]
-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Retrieved from [Link]
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Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223–226. [Link]
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Reddit. (2019). Removing HCl from Amino Acid Solution. r/labrats. Retrieved from [Link]
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Vasanthakumar, G. R., & Suresh Babu, V. V. (2000). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(12), 927-930. [Link]
-
ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Retrieved from [Link]
-
B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. [Link]
-
Al-Malah, K. I. M. (2021). Research on the Process for Removing Heat-Stable Salts from Organic Amine Absorbents via Electrodialysis. Membranes, 11(10), 768. [Link]
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Reddit. (2022). What's the proper way to convert a freebase to hydrochloride? r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
ResearchGate. (2013). How to get rid of 6N HCl from protein sample? Retrieved from [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent? r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride. Retrieved from [Link]
-
Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]
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Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Piperidinecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2020). Adsorptive removal of heat stable salt anions from industrial lean amine solvent using anion exchange resins from gas sweetening unit. Retrieved from [Link]
- Google Patents. (n.d.). Amine heat stable salt removal from type II anion exchange resin.
-
Barnard College. (n.d.). LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Hughes, D. L. (2014). Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses. ACS Central Science, 1(5), 245–252. [Link]
-
ResearchGate. (1998). Racemization processes at a quaternary carbon center in the context of the asymmetric Michael reaction. Retrieved from [Link]
-
Reddit. (2021). Free-basing a volatile aliphatic amine without aqueous? r/chemistry. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
Periodica Polytechnica Chemical Engineering. (2015). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. [Link]
-
PubMed Central. (2020). Desorption of pharmaceutical hydrochlorides from transition metal oxide nanoparticles – investigation by capillary electrophoresis. Retrieved from [Link]
-
Columbia University. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). Method for salt preparation.
-
Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-Z-Piperidine-3-carboxylic acid. Retrieved from [Link]
-
EPA. (1996). Method 9057: Determination of Chloride from HCl/Cl2 Emission Sampling Train. Retrieved from [Link]
-
Dissolution Technologies. (2008). Analytical Method Selection for Drug Product Dissolution Testing. [Link]
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Technical Support Center: Troubleshooting the Scale-Up of (S)-Piperidine-3-carboxylic acid Hydrochloride Production
Welcome to the comprehensive technical support guide for the production of (S)-Piperidine-3-carboxylic acid hydrochloride, also known as (S)-Nipecotic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this critical pharmaceutical intermediate. (S)-Piperidine-3-carboxylic acid is a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), making its efficient and controlled large-scale production paramount.[1][2][3][4]
This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to address common challenges encountered during process development and scale-up.
Synthesis & Reaction Control
The synthesis of chiral piperidine derivatives is a cornerstone of many pharmaceutical production lines.[5][6] However, transitioning from bench-scale to large-scale production introduces a host of challenges that can impact yield, purity, and safety.[7]
Frequently Asked Questions (FAQs): Synthesis
Q1: We are observing inconsistent yields during the catalytic hydrogenation of the pyridine precursor. What are the likely causes?
A1: Inconsistent yields in catalytic hydrogenation are a common scale-up issue. Several factors could be at play:
-
Catalyst Activity and Loading: Ensure the catalyst (e.g., Palladium on Carbon, Platinum oxide) is of consistent quality and activity.[8][9] On a larger scale, catalyst slurry agitation and distribution become critical. Inadequate mixing can lead to localized "dead zones" where the reaction does not proceed efficiently.
-
Hydrogen Pressure and Delivery: Verify that the hydrogen pressure is maintained consistently throughout the reaction. On a larger scale, the efficiency of hydrogen gas introduction and dispersion into the reaction mixture is crucial.
-
Temperature Control: Exothermic reactions can be difficult to control on a large scale. Ensure your reactor's cooling capacity is sufficient to maintain the optimal reaction temperature. Runaway temperatures can lead to side reactions and degradation of the product.
-
Solvent Quality: The presence of impurities in the solvent can poison the catalyst. Always use high-purity, degassed solvents for hydrogenation reactions.
Q2: Our process involves the hydrolysis of a 3-piperidine formamide precursor. We are struggling with incomplete conversion on a larger scale. What should we investigate?
A2: Incomplete hydrolysis when scaling up can often be traced back to mass transfer limitations. Consider the following:
-
Acid Concentration and Stoichiometry: While concentrated hydrochloric or sulfuric acid is often used, ensure the molar ratio of acid to the substrate is maintained.[10][11] On a larger scale, efficient mixing is required to ensure uniform distribution of the acid.
-
Reaction Temperature and Time: As indicated in patent literature, a reaction temperature of 60-65°C is often employed.[10][11] Confirm that the internal reactor temperature is reaching and maintaining this setpoint. Reaction times may also need to be extended on a larger scale to ensure complete conversion.
-
Mixing Efficiency: Inadequate agitation in a large reactor can lead to poor mixing of the reactants, resulting in localized areas of low reactant concentration and thus, incomplete reaction.
Troubleshooting Guide: Synthesis
| Issue | Potential Root Cause(s) | Recommended Actions |
| Low Yield | Inefficient catalyst dispersion, poor temperature control, insufficient hydrogen pressure. | Optimize agitation speed, verify reactor cooling capacity, ensure consistent hydrogen delivery. |
| Incomplete Reaction | Poor mixing, incorrect stoichiometry, insufficient reaction time. | Increase agitation, double-check reactant ratios, consider extending reaction time with in-process controls. |
| Side Product Formation | Localized overheating, incorrect reactant addition rate. | Improve heat transfer, control the rate of addition of exothermic reactants. |
Experimental Protocol: Catalytic Hydrogenation of Pyridine Precursor
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the pyridine precursor and the appropriate solvent (e.g., acetic acid) to the reactor.
-
Catalyst Addition: Add the catalyst (e.g., 10 mol% PtO2) as a slurry in the solvent.[9]
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-5 MPa) and heat to the target temperature (e.g., 90-100 °C).[8]
-
Monitoring: Monitor the reaction progress by in-process controls (e.g., HPLC, GC) until the starting material is consumed.
-
Work-up: Cool the reactor, carefully vent the hydrogen, and filter the catalyst. The resulting solution containing the piperidine derivative can then be processed further.
Chirality and Racemization Control
Maintaining the stereochemical integrity of (S)-Piperidine-3-carboxylic acid is critical for its use in pharmaceuticals.[6] Racemization, the conversion of the desired (S)-enantiomer to an unwanted mixture of (S) and (R)-enantiomers, is a significant challenge during scale-up.
Frequently Asked Questions (FAQs): Chirality & Racemization
Q1: We are observing a loss of enantiomeric excess (ee) during the work-up and isolation of our product. What are the most likely causes?
A1: Loss of enantiomeric excess is often associated with harsh pH and temperature conditions. Key factors to investigate include:
-
pH Control During Neutralization: The process of converting the hydrochloride salt to the free amino acid, and vice-versa, must be carefully controlled.[11] Extreme pH values, particularly on the basic side, can promote racemization.[12]
-
Temperature During Work-up: Elevated temperatures during concentration or distillation steps can provide the energy needed for racemization to occur. A patent on the preparation of (S)-nipecotic acid suggests that after pH adjustment, the temperature should be controlled below 30°C to avoid racemization.[11]
-
Presence of Certain Bases: The choice of base for neutralization is critical. Strong bases and certain organic bases can increase the rate of racemization.[12]
Q2: Can racemization occur during the initial synthesis step?
A2: Yes, depending on the synthetic route. For instance, reactions that proceed through intermediates where the chiral center's proton is acidic are susceptible to racemization, especially in the presence of base. It is crucial to choose a synthetic pathway that is known to preserve stereochemical integrity. Some routes, like those starting from L-glutamic acid, are designed to maintain chirality throughout the synthesis.
Troubleshooting Guide: Racemization
| Issue | Potential Root Cause(s) | Recommended Actions |
| Loss of Enantiomeric Excess | Extreme pH during work-up, high temperatures, inappropriate base selection. | Maintain strict pH control, use lower temperatures for concentration, screen different bases for neutralization. |
| Inconsistent Chiral Purity | Variations in reaction conditions, holding times at elevated temperatures. | Standardize all process parameters, minimize time at high temperatures, implement in-process chiral purity checks. |
Workflow for Minimizing Racemization
Caption: A workflow for minimizing racemization during product isolation.
Purification and Impurity Profile
Achieving high purity is a critical aspect of API intermediate manufacturing. The scale-up process can introduce new impurities or alter the profile of existing ones.
Frequently Asked Questions (FAQs): Purification & Impurities
Q1: We are observing a new, unknown impurity in our scaled-up batches. How should we approach its identification and removal?
A1: The appearance of new impurities on scale-up is a common challenge. A systematic approach is required:
-
Characterization: Isolate the impurity and characterize it using techniques like LC-MS, NMR, and IR spectroscopy.
-
Root Cause Analysis: Determine the origin of the impurity. It could be from a raw material, a side reaction favored at a larger scale, or degradation of the product or an intermediate.
-
Process Modification: Once the source is identified, modify the process to prevent its formation. This could involve changing reaction conditions, purifying raw materials, or altering the work-up procedure.
-
Purge Strategy: If the impurity cannot be prevented, develop a strategy to remove it. This might involve recrystallization with a different solvent system, chromatography, or chemical treatment.
Q2: Our current crystallization process is not effectively removing a key impurity. What can we do to improve this?
A2: Improving the efficiency of crystallization for impurity removal often involves:
-
Solvent Screening: Experiment with different solvent and anti-solvent systems to find one that provides a better solubility differential between the product and the impurity.
-
Crystallization Conditions: Optimize the cooling rate, agitation, and seeding strategy. A slower cooling rate often leads to purer crystals.
-
Reslurrying: Washing the isolated solid with a solvent in which the impurity is soluble, but the product is not, can be an effective purification step.
Troubleshooting Guide: Purification
| Issue | Potential Root Cause(s) | Recommended Actions |
| New Impurities | Side reactions, raw material impurities, product degradation. | Characterize the impurity, perform a root cause analysis, modify the process or develop a purge strategy. |
| Inefficient Crystallization | Poor solvent choice, suboptimal crystallization conditions. | Screen new solvent systems, optimize cooling rate and agitation, consider a reslurry step. |
| Poor Crystal Form/Filtration | Rapid crystallization, inappropriate solvent system. | Control the rate of crystallization, investigate different solvent systems to influence crystal habit. |
General Purification Protocol
-
Concentration: Concentrate the solution containing the crude this compound under reduced pressure at a controlled temperature.
-
Solvent Addition: Add an appropriate solvent (e.g., methanol) to the concentrate and stir.[11]
-
Filtration: Filter off any insoluble material.
-
Crystallization: Concentrate the filtrate and add a precipitating reagent (e.g., ethanol or an ethanol/petroleum ether mixture) to induce crystallization.[11]
-
Isolation: Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.
Process Safety Considerations
Scaling up chemical processes inherently increases the associated risks. A thorough understanding of the process safety is crucial.[7]
Frequently Asked Questions (FAQs): Process Safety
Q1: What are the primary safety hazards associated with the large-scale production of this compound?
A1: Key safety hazards to consider include:
-
Hydrogenation: The use of hydrogen gas under pressure presents a significant fire and explosion risk. Ensure the reactor is properly rated, and all equipment is bonded and grounded to prevent static discharge.
-
Corrosive Reagents: The use of strong acids like concentrated hydrochloric acid requires appropriate personal protective equipment (PPE) and handling procedures to prevent chemical burns.[13][14][15]
-
Exothermic Reactions: Both hydrogenation and acid-base neutralizations can be exothermic. A failure in cooling systems can lead to a runaway reaction, causing a dangerous increase in temperature and pressure.
-
Material Handling: Handling large quantities of powders can generate dust, which may be irritating or pose an explosion hazard.[13][14]
Q2: How can we ensure the safe handling of the powdered final product on a large scale?
A2: For handling the final product, which is a solid, implement the following:
-
Ventilation: Use well-ventilated areas and consider local exhaust ventilation to minimize dust inhalation.[13][14]
-
Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including safety glasses, gloves, and respiratory protection if dust levels are high.[13][14][15]
-
Containment: Utilize closed systems for transferring the powder where possible to minimize dust generation.
Safety Hazard Overview
| Hazard | Associated Step | Mitigation Strategy |
| Fire/Explosion | Catalytic Hydrogenation | Use properly rated equipment, ensure good ventilation, bond and ground all equipment. |
| Chemical Burns | Hydrolysis, pH adjustment | Wear appropriate PPE (acid-resistant gloves, goggles, lab coat), use fume hoods.[13][15] |
| Runaway Reaction | Hydrogenation, Neutralization | Ensure adequate cooling capacity, monitor reaction temperature closely, have an emergency cooling plan. |
| Dust Exposure | Product Isolation and Handling | Use engineered controls (e.g., ventilation), wear appropriate respiratory protection.[14] |
Process Safety Workflow
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- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Process Scale-Up Techniques for Pharmaceuticals, Fine and Specialty Chemicals | AIChE [proceedings.aiche.org]
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- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Crystallization for High-Purity (S)-Piperidine-3-carboxylic acid HCl
Welcome to the technical support center for the crystallization of (S)-Piperidine-3-carboxylic acid HCl (also known as (S)-Nipecotic acid hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for obtaining high-purity crystalline material, a critical prerequisite for successful research and development.
Introduction: The Critical Role of Purity
(S)-Piperidine-3-carboxylic acid is a key chiral building block in medicinal chemistry. Its hydrochloride salt is often the isolated form, and achieving high chemical and enantiomeric purity is paramount for its application in pharmaceutical synthesis. Crystallization is the most powerful technique for this purification, but it is a process governed by subtle thermodynamic and kinetic balances. This guide provides field-proven insights and troubleshooting strategies to navigate these complexities.
Section 1: Foundational Principles of Crystallization
Crystallization is a self-purification process where molecules of a compound arrange themselves into a highly ordered, three-dimensional lattice, excluding impurities in the process. The success of this technique hinges on creating a state of supersaturation—a condition where the concentration of the solute in a solution exceeds its equilibrium solubility. This is typically achieved by cooling a saturated solution, adding an anti-solvent, or evaporating the solvent.
The rate of achieving supersaturation is a critical parameter. Slow, controlled crystal growth is essential for high purity, as rapid precipitation tends to trap impurities within the forming solid.[1]
Caption: General workflow for purification via recrystallization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for (S)-Piperidine-3-carboxylic acid HCl?
A good starting point for solvent screening includes polar, protic solvents. (S)-Piperidine-3-carboxylic acid is soluble in water and polar organic solvents like methanol and ethanol.[2] Its hydrochloride salt form generally enhances solubility in these solvents.
-
Single-Solvent System: Isopropanol is an excellent candidate to evaluate first. A good solvent for single-solvent recrystallization will dissolve the compound completely upon heating but poorly at room temperature.[3]
-
Solvent/Anti-Solvent System: A common and effective approach is to dissolve the compound in a minimal amount of a "good" solvent like methanol, and then slowly add a "poor" (or anti-) solvent like ethanol or diisopropyl ether to induce crystallization.[3][4] A patent for a related compound specifically mentions using a mixture of ethanol and petroleum ether as a precipitating agent.[5]
Q2: I've followed the procedure, but my compound won't crystallize. What should I do?
This is a common issue, typically arising from a solution that is not sufficiently supersaturated.
-
Cause: The most frequent reason is the use of too much solvent during the dissolution step.[1]
-
Solutions (in order of application):
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]
-
Seed the Solution: If you have a small crystal of pure product from a previous batch, add it to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Allow it to cool slowly again.[1]
-
Cool to Lower Temperature: Once the solution has reached room temperature, placing it in an ice bath or a refrigerator can further decrease solubility and promote crystallization.[3]
-
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.
-
Causes:
-
The boiling point of the solvent is higher than the melting point of the solute (or its eutectic mixture with impurities).
-
The presence of significant impurities can dramatically lower the melting point of the compound.[1]
-
The solution cooled too quickly through the supersaturation zone.
-
-
Solution: Return the flask to the heat source. Add a small amount of additional "good" solvent until the oil completely redissolves. Then, allow the solution to cool much more slowly. Insulating the flask can promote the slow cooling necessary for orderly crystal formation.[1]
Q4: My crystal yield is very low. How can I improve it?
A low yield indicates that a significant amount of your product remains dissolved in the mother liquor.
-
Cause: Using an excessive volume of solvent is the primary cause of low recovery.[1]
-
Solutions:
-
Optimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude material.
-
Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently. After cooling to room temperature, an ice bath is recommended to maximize precipitation.[3]
-
Check the Mother Liquor: After filtering your crystals, you can cool the mother liquor further or slowly evaporate some solvent to see if a second crop of crystals forms. Be aware that this second crop may be of lower purity.
-
Q5: The purity of my crystals is still low after one recrystallization. What's wrong?
This typically happens when impurities are incorporated into the crystal lattice.
-
Cause: Crystallization occurred too rapidly.[1] Rapid cooling or the abrupt addition of an anti-solvent can cause the compound to "crash out" of solution, trapping impurities.
-
Solution: Repeat the crystallization, but modify the conditions to slow down the process. Use slightly more hot solvent than the minimum required, and ensure the solution cools as slowly as possible. If using an anti-solvent, add it dropwise to a vigorously stirred solution, and stop at the first sign of persistent turbidity (cloudiness).[3]
Section 3: In-Depth Troubleshooting Guides
Guide 1: Overcoming the "Oiling Out" Phenomenon
Oiling out is a frustrating but solvable problem. It is a phase separation that competes with crystallization. The key is to ensure that the solution's temperature stays above the solute's melting point until nucleation begins.
Caption: Decision tree for resolving an "oiling out" event.
Guide 2: Preventing Concomitant Precipitation of the Free Acid
(S)-Piperidine-3-carboxylic acid HCl is a salt of a weak base (the piperidine nitrogen) and a strong acid (HCl). In aqueous or protic solutions, an equilibrium exists. The solubility of the zwitterionic free amino acid is highly pH-dependent.[2] Dissolving the HCl salt in pure water can sometimes shift the equilibrium enough to precipitate the less soluble free amino acid, leading to contamination.[6][7]
-
Preventative Measure: Ensure the crystallization solvent is slightly acidic. For alcohol-based systems, adding a trace amount of concentrated HCl or using an HCl-saturated solvent (e.g., HCl in isopropanol) can suppress this equilibrium and keep the material fully in its hydrochloride form. The pH of a 1% aqueous solution of the free acid is 3.0-4.0; maintaining a pH below this range is advisable.[8]
Section 4: Standardized Experimental Protocols
These protocols should be considered starting points. Optimization may be required based on the impurity profile of your crude material.
Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)
-
Place 1.0 g of crude (S)-Piperidine-3-carboxylic acid HCl into a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add IPA in small portions (e.g., 2-3 mL at a time) and heat the mixture to a gentle boil with stirring.
-
Continue adding IPA just until all the solid dissolves. Note the total volume of solvent used.
-
Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature. Crystal formation should begin within 20-30 minutes.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[3]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold IPA to remove residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization from Methanol/Ethanol
-
In a 50 mL Erlenmeyer flask, dissolve 1.0 g of crude (S)-Piperidine-3-carboxylic acid HCl in the minimum amount of warm methanol required for complete dissolution.
-
While stirring vigorously at room temperature, add ethanol dropwise using a pasture pipette or dropping funnel.
-
Continue adding ethanol until the solution becomes faintly and persistently turbid (cloudy).[3]
-
If the solution becomes too cloudy, add a few drops of methanol to redissolve the precipitate.
-
Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over 1-2 hours.
-
Cool the flask in an ice bath for 30 minutes to complete the crystallization.
-
Collect, wash (with a cold methanol/ethanol mixture), and dry the crystals as described in Protocol 1.
Data Summary: Solvent Properties for Crystallization Design
| Solvent | Type | Boiling Point (°C) | Suitability for (S)-Piperidine-3-carboxylic acid HCl | Notes |
| Water | Good Solvent | 100 | High solubility; risk of free acid precipitation.[2][6] | Use only if the pH is controlled to be acidic. |
| Methanol | Good Solvent | 65 | High solubility, good for initial dissolution.[2] | Often used in anti-solvent pairs. |
| Ethanol | Good/Poor Solvent | 78 | Moderate solubility, can be used as a single solvent or anti-solvent.[2][8] | A good candidate for initial screening. |
| Isopropanol | Good/Poor Solvent | 82 | Good candidate for single-solvent recrystallization.[3][4] | Lower solubility than methanol/ethanol. |
| Acetonitrile | Poor Solvent | 82 | Can be used as an anti-solvent.[3] | |
| Diisopropyl Ether | Anti-Solvent | 68 | Insoluble.[8] | Effective anti-solvent for polar solutions. |
| Petroleum Ether | Anti-Solvent | 40-60 | Insoluble. | Can be used as an anti-solvent with methanol or ethanol.[5] |
References
- Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Applic
- Piperidine-3-carboxylic acid - Solubility of Things.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- 3-Piperidinecarboxylic acid - ChemBK.
- On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository.
- How to get (or crystallize) solid amino acids derivatives and peptides?
- US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google P
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google P
- On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - CrystEngComm (RSC Publishing).
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 5. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. chembk.com [chembk.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Method Development for (S)-Piperidine-3-carboxylic Acid Hydrochloride
Introduction: The "Why" of Chiral Purity for (S)-Piperidine-3-carboxylic Acid
(S)-Piperidine-3-carboxylic acid, also known as (S)-Nipecotic acid, is a crucial chiral building block in modern pharmaceuticals. Its rigid, cyclic structure is a cornerstone for designing potent and selective active pharmaceutical ingredients (APIs). As with all chiral compounds, its biological activity is stereospecific; the (R)-enantiomer may be inactive, exhibit a different therapeutic effect, or even be toxic. Consequently, regulatory bodies demand stringent control over the enantiomeric purity of such intermediates and the final APIs.
This guide provides a comprehensive, experience-driven approach to developing a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method for (S)-Piperidine-3-carboxylic acid hydrochloride. We will move beyond simple protocol recitation to explore the underlying chromatographic principles, enabling you, the researcher, to make informed decisions and troubleshoot effectively.
The Analytical Challenge: Unpacking the Analyte
Successful method development begins with a thorough understanding of the target molecule. Piperidine-3-carboxylic acid hydrochloride presents a unique set of challenges:
-
Zwitterionic Nature: As a cyclic amino acid, it possesses both a basic secondary amine (the piperidine nitrogen) and a carboxylic acid group. Its net charge is highly dependent on the mobile phase pH.
-
High Polarity: The presence of ionizable groups makes it highly polar, which can lead to poor retention on traditional reversed-phase columns.
-
Weak UV Chromophore: The molecule lacks significant conjugated double bonds, resulting in poor UV absorbance. This necessitates either high-sensitivity detectors or a derivatization strategy.[1]
Our strategy must directly address these properties to achieve the desired separation.
A Strategic Workflow for Method Development
A haphazard, trial-and-error approach is inefficient. A logical, structured workflow is paramount for rapid and successful method development. The process involves a series of decisions, from initial column screening to final optimization, guided by the analyte's physicochemical properties.
Caption: A strategic workflow for chiral method development.
Part 1: Chiral Stationary Phase (CSP) Selection - A Comparative Analysis
The "heart" of any chiral separation is the CSP. The choice of CSP is the most critical factor determining success. For a zwitterionic analyte like Piperidine-3-carboxylic acid, three classes of CSPs stand out as primary candidates.
Zwitterionic Ion-Exchange CSPs
-
Mechanism: These phases contain both anionic and cationic functional groups. For example, the CHIRALPAK® ZWIX(+) incorporates a sulfonic acid group (anion exchanger) and a quaternary ammonium group (cation exchanger) along with the chiral selector.[2] Chiral recognition is achieved through a combination of ionic interactions with the analyte's carboxylate and protonated amine groups, alongside hydrogen bonding and steric repulsion.
-
Why it Works for this Analyte: This CSP is tailor-made for zwitterionic molecules like amino acids. It directly leverages the analyte's dual functionality for strong, selective interactions, often leading to high-resolution separations.[3]
-
Considerations: Mobile phases are typically polar organic, containing both an acid and a base to control the ionization states of the CSP and the analyte.
Polysaccharide-Based CSPs
-
Mechanism: These are the most widely used CSPs in HPLC.[4] They consist of cellulose or amylose derivatives (e.g., phenyl carbamates) coated or covalently bonded to silica. Chiral recognition occurs as the analyte enters the chiral "grooves" or cavities of the polysaccharide structure, interacting via hydrogen bonds, π-π stacking, and dipole-dipole interactions.[4][5]
-
Why it Works for this Analyte: Polysaccharide phases are incredibly versatile and have demonstrated good performance for piperidine derivatives.[6] The analyte's N-H and O-H groups can act as hydrogen bond donors/acceptors, interacting with the carbamate linkages on the CSP.
-
Considerations: Can be used in normal, reversed, and polar organic modes. Mobile phase additives (like diethylamine for bases or trifluoroacetic acid for acids) are crucial for controlling analyte ionization and improving peak shape.[4][6]
Macrocyclic Glycopeptide CSPs
-
Mechanism: These CSPs, such as those based on vancomycin (CHIROBIOTIC V) or teicoplanin (CHIROBIOTIC T), are complex structures with multiple stereogenic centers and functional groups.[7] They offer a variety of interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation within their "basket-like" structure.
-
Why it Works for this Analyte: They are exceptionally effective for underivatized amino acids.[8] The ionic and hydrogen-bonding capabilities of the piperidine carboxylic acid can interact strongly with the peptide backbone and ionizable groups of the glycopeptide.
-
Considerations: Highly versatile and can be operated in reversed-phase, polar organic, and polar ionic modes. Their multi-modal nature provides a broad optimization space.
| CSP Class | Primary Interaction Mechanism | Recommended Mode | Pros for Piperidine-3-carboxylic acid | Cons |
| Zwitterionic | Ion-Exchange, H-Bonding | Polar Organic | Highly specific for amino acids; often yields high resolution.[3] | Less versatile for other compound classes; requires specific mobile phases. |
| Polysaccharide | H-Bonding, π-π, Steric Fit | Normal, Polar Organic | Broad applicability; extensive literature support for derivatives.[1][6] | May require screening of multiple phases (AD, OD, etc.). |
| Macrocyclic | H-Bonding, Ionic, Inclusion | Reversed, Polar Organic | Excellent for underivatized amino acids; multi-modal flexibility.[8] | Complex interaction mechanisms can make optimization less intuitive. |
Part 2: Mobile Phase & Additives - The Key to Selectivity
The mobile phase doesn't just carry the analyte; it actively participates in the separation by modulating the interactions between the analyte and the CSP.
Choosing the Elution Mode
-
Polar Organic Mode (POM): This is often the most successful mode for polar, zwitterionic analytes. It typically uses polar solvents like methanol or acetonitrile, with acidic and basic additives.[9] For our target, a mobile phase of Methanol/Water with Formic Acid and Diethylamine has proven highly effective on a zwitterionic CSP.[3]
-
Normal Phase (NP): This mode uses a non-polar solvent like n-hexane with a polar modifier (e.g., ethanol, isopropanol).[6] For our analyte, which is a salt, direct injection in NP solvents is problematic due to insolubility. A solvent swap or use in POM is preferable.
-
Reversed Phase (RP): This mode uses an aqueous mobile phase with an organic modifier (e.g., acetonitrile, methanol). While challenging for highly polar compounds, it can be made to work on protein-based CSPs or macrocyclic glycopeptides with careful control of pH and buffer salts.[10]
The Critical Role of Additives
Mobile phase additives are not optional; they are essential control parameters. They control the ionization state of the analyte and the stationary phase, which directly impacts retention and selectivity.
Caption: Logic for selecting mobile phase additives.
-
Acidic Additives (e.g., TFA, Formic Acid): Adding an acid will ensure the piperidine nitrogen is fully protonated (R₂NH₂⁺) and the carboxylic acid is non-ionized (-COOH). This is useful in reversed-phase or on polysaccharide columns to promote specific hydrogen bonding.
-
Basic Additives (e.g., Diethylamine - DEA): Adding a base ensures the carboxylic acid is deprotonated (-COO⁻) and the piperidine nitrogen is neutral (R₂NH). This is common in normal phase to improve peak shape by masking active sites on the silica.[1][4]
-
Acid + Base Combination: This is the key to using zwitterionic CSPs. The acid and base concentrations are balanced to control the ionization of both the analyte and the stationary phase, maximizing the specific ionic interactions that drive chiral recognition.[3]
Part 3: Experimental Protocols & Comparative Data
Here, we present two distinct, validated starting points for your method development.
Protocol A: The High-Selectivity Zwitterionic Approach
This method is based on a validated application and represents the most direct path to a high-resolution separation.[3]
Step-by-Step Methodology:
-
Column Installation: Install a CHIRALPAK® ZWIX(+) column (e.g., 150 x 3.0 mm, 3 µm).
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Mobile Phase Preparation:
-
Prepare a stock solution of 50 mM formic acid and 25 mM diethylamine in Methanol/Water (90/10, v/v).
-
To do this, add 1.88 mL of formic acid and 2.61 mL of diethylamine to a 1 L flask. Make up to the mark with 900 mL of HPLC-grade Methanol and 100 mL of ultrapure water.
-
Filter and degas the mobile phase.
-
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Instrument Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 2 µL
-
Detection: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM) or MS.
-
-
Analysis: Inject the racemic standard to confirm the elution times of both enantiomers, then inject the (S)-enantiomer sample.
Protocol B: The Versatile Polysaccharide Screening Approach
This protocol uses a robust polysaccharide phase and screens it in the polar organic mode, which is well-suited for the analyte's salt form.
Step-by-Step Methodology:
-
Column Installation: Install a Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare two initial screening mobile phases:
-
Mobile Phase 1 (Acidic): Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase 2 (Basic): Ethanol with 0.1% Diethylamine (DEA).
-
-
System Equilibration: Equilibrate the column with Mobile Phase 1 at 1.0 mL/min until the baseline is stable.
-
Sample Preparation: Dissolve the racemic standard in methanol to a concentration of 1.0 mg/mL.
-
Screening Run 1 (Acidic):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm (for baseline monitoring) and ELSD/MS.
-
Analysis: Inject the sample. If no or poor separation is observed, proceed to the next step.
-
-
Column Wash and Re-equilibration: Flush the column with Isopropanol for 30 minutes before introducing Mobile Phase 2. Equilibrate with Mobile Phase 2 until the baseline is stable.
-
Screening Run 2 (Basic):
-
Repeat the analysis using the same conditions but with Mobile Phase 2.
-
-
Optimization: Based on the screening results, optimize the separation by adjusting the alcohol modifier (e.g., switching to isopropanol) or the concentration of the additive.
Anticipated Performance Comparison
| Parameter | Method A (Zwitterionic) | Method B (Polysaccharide) | Rationale |
| Selectivity (α) | High (> 1.8) | Moderate (1.2 - 1.5) | The ZWIX phase is specifically designed for amino acids, leading to stronger, more specific chiral interactions.[3] |
| Resolution (Rs) | Excellent (> 4.0) | Good (> 1.5) | High selectivity combined with efficient peaks results in baseline or better resolution. |
| Analysis Time | Fast (< 10 min) | Moderate (10 - 25 min) | Stronger interactions on the ZWIX phase can sometimes lead to longer retention, but the high efficiency allows for shorter columns and faster flow rates. |
| Robustness | High | High | Both approaches use well-established chemistries. The ZWIX method may be more sensitive to small changes in additive concentration. |
| Detector Comp. | ELSD, MS | ELSD, MS, UV (low λ) | The mobile phase for Method A is ideal for ELSD/MS. The simpler mobile phases in Method B are also compatible. |
Conclusion and Recommendation
Developing a chiral HPLC method for this compound is a readily achievable task with a systematic approach.
-
For definitive, high-resolution results , the recommended path is to begin with a zwitterionic ion-exchange CSP like the CHIRALPAK® ZWIX(+). Its specific design for amino acids provides the highest probability of success with excellent selectivity and resolution, as demonstrated in existing applications.[2][3]
-
If a zwitterionic phase is unavailable, a polysaccharide-based CSP such as Chiralpak AD or Chiralcel OD operated in the polar organic mode is a robust and versatile alternative.[4][6]
Regardless of the chosen path, careful optimization of the mobile phase additives is the key to unlocking the stationary phase's full potential. Given the analyte's poor UV absorbance, detection with ELSD or MS is strongly advised for accurate quantification.
References
-
Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Improved Chiral Separations for Enantiopure D- and L-Amino Acids Source: LCGC International URL: [Link]
-
Title: Amino Acid Based Chiral Ionic Liquids as Potential GC Stationary Phases Source: Wiley Analytical Science URL: [Link]
-
Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL: [Link]
-
Title: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization Source: PubMed URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: Chiral separation of nipecotic acid amides Source: PubMed URL: [Link]
-
Title: (S)-N-Boc-3-hydroxypiperidine (S-NBHP) is a useful synthon for the synthesis of pharmaceutical intermediates including ibrutinib Source: ResearchGate URL: [Link]
-
Title: Separation of Isonipecotic acid hydrochloride on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives Source: SIELC Technologies URL: [Link]
-
Title: Enantioselective separation techniques in forensic analysis and clinical toxicology Source: DOI URL: [Link]
-
Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL: [Link]
-
Title: [Application]Nipecotic acid Source: CTK URL: [Link]
-
Title: Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids Source: PubMed URL: [Link]
-
Title: Enantioselective chromatography in drug discovery Source: PubMed URL: [Link]
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- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 씨티케이 - [Application]Nipecotic acid [ct-k.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)- vs. (R)-Piperidine-3-carboxylic Acid: Unraveling the Stereospecificity of GABA Transporter Inhibition
For researchers and professionals in the fields of neuroscience and drug development, understanding the nuanced biological activities of stereoisomers is paramount. Piperidine-3-carboxylic acid, also known as nipecotic acid, serves as a foundational scaffold for a multitude of GABA (γ-aminobutyric acid) uptake inhibitors. Its chiral center gives rise to two enantiomers, (S)- and (R)-Piperidine-3-carboxylic acid, which, despite their identical chemical formula, exhibit distinct biological profiles. This guide provides a comprehensive comparative analysis of these two enantiomers, delving into their differential activities, mechanisms of action, and the experimental methodologies used to characterize them.
Introduction: The Significance of Stereochemistry in GABAergic Modulation
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs).[1] These transporters, belonging to the solute carrier 6 (SLC6) family, actively remove GABA from the synaptic cleft, thereby terminating its inhibitory signal. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and GAT4 (also known as BGT1). GAT1 is predominantly found in neurons and is responsible for the majority of GABA reuptake in the brain, making it a key target for therapeutic intervention in conditions characterized by GABAergic dysfunction, such as epilepsy.[2]
Piperidine-3-carboxylic acid is a cyclic analog of GABA and acts as a competitive inhibitor of GATs.[3] The stereochemistry at the C3 position of the piperidine ring plays a critical role in the molecule's interaction with the binding sites of the different GAT subtypes. This guide will explore the profound impact of this stereoisomerism on biological activity.
Mechanism of Action: Competitive Inhibition of GABA Transporters
Both (S)- and (R)-Piperidine-3-carboxylic acid exert their primary biological effect by competitively inhibiting GABA transporters. By binding to the same site as GABA on the transporter protein, they prevent the reuptake of GABA from the synaptic cleft. This leads to an increased concentration and prolonged presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory signaling can have a range of physiological effects, including anticonvulsant and anxiolytic activities.
Comparative Biological Activity: A Tale of Two Enantiomers
Below is a summary of the known inhibitory activities of racemic (±)-piperidine-3-carboxylic acid on various GAT subtypes, supplemented with the established stereochemical preferences.
| Transporter Subtype | Species | IC50 (µM) for (±)-Piperidine-3-carboxylic acid | Stereochemical Preference | Reference(s) |
| GAT1 | Mouse | 2.6 | (R)-enantiomer more potent | [4] |
| hGAT-1 | Human | 8 | (R)-enantiomer more potent | [5][6][7] |
| GAT2 | Mouse | 310 | Less defined | [4] |
| rGAT-2 | Rat | 38 | Less defined | [5][6][7] |
| GAT3 | Mouse | 29 | (S)-enantiomer more potent | [4] |
| hGAT-3 | Human | 106 | (S)-enantiomer more potent | [5][6][7] |
| GAT4 (BGT-1) | Mouse | 16 | (S)-enantiomer more potent | [4] |
| hBGT-1 | Human | 2370 | (S)-enantiomer more potent | [5][6][7] |
Key Insights from the Data:
-
(R)-Piperidine-3-carboxylic acid is the more potent enantiomer for inhibiting GAT1 , the primary neuronal GABA transporter. This makes it a more suitable scaffold for the development of GAT1-selective drugs, such as the antiepileptic drug Tiagabine, which is a derivative of (R)-nipecotic acid.
-
(S)-Piperidine-3-carboxylic acid demonstrates higher potency for GAT3 and GAT4 . These transporters are more associated with glial cells. Therefore, (S)-piperidine-3-carboxylic acid and its derivatives are valuable tools for investigating the roles of glial GABA transport in neurological and psychiatric disorders.[3][8]
-
The racemic mixture shows moderate to potent inhibition of GAT1, GAT3, and GAT4, while its activity against GAT2 is significantly weaker.
Beyond GATs: Off-Target Activities
It is crucial for researchers to be aware of potential off-target effects. At higher concentrations (in the millimolar range), nipecotic acid has been shown to directly act as an agonist at GABA-A receptors.[3] This direct GABA-mimetic action is independent of its GAT inhibition and can be a confounding factor in experimental interpretations. Therefore, using the lowest effective concentration is essential to ensure that the observed effects are primarily due to GAT inhibition.
In Vivo Studies: The Challenge of the Blood-Brain Barrier
A significant hurdle in the therapeutic application of (S)- and (R)-piperidine-3-carboxylic acid is their limited ability to cross the blood-brain barrier (BBB).[9] As hydrophilic zwitterions at physiological pH, their penetration into the central nervous system is poor. This has been demonstrated in in vivo studies where systemic administration of nipecotic acid showed little to no anticonvulsant activity.
To overcome this limitation, two main strategies have been employed:
-
Lipophilic Derivatives: The addition of a lipophilic moiety to the nitrogen atom of the piperidine ring significantly enhances BBB penetration. This approach led to the development of potent, orally active GAT inhibitors like Tiagabine.
-
Prodrugs: Esterification of the carboxylic acid group can mask the polarity of the molecule, allowing it to cross the BBB. Once in the brain, endogenous esterases can hydrolyze the ester, releasing the active nipecotic acid. Studies have shown that certain ester prodrugs of nipecotic acid exhibit significant anticonvulsant activity in animal models when administered systemically.[10]
Caption: Overcoming the Blood-Brain Barrier.
Experimental Protocol: [³H]GABA Uptake Inhibition Assay
To quantitatively assess the inhibitory potency of (S)- and (R)-piperidine-3-carboxylic acid on different GAT subtypes, a radiolabeled GABA uptake assay is commonly employed. This protocol outlines a general procedure using human embryonic kidney (HEK293) cells stably expressing a specific GAT subtype.
Objective: To determine the IC50 value of test compounds for the inhibition of [³H]GABA uptake.
Materials:
-
HEK293 cells stably transfected with the desired human GAT subtype (e.g., hGAT1, hGAT3).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Test compounds: (S)- and (R)-piperidine-3-carboxylic acid.
-
Scintillation cocktail.
-
Scintillation counter.
-
Multi-well cell culture plates (e.g., 24-well or 96-well).
Procedure:
-
Cell Culture:
-
Plate the stably transfected HEK293 cells in multi-well plates at an appropriate density and allow them to adhere and grow to confluence.
-
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds in the assay buffer.
-
Prepare serial dilutions of the test compounds to cover a range of concentrations (e.g., from 1 nM to 1 mM).
-
Prepare a solution of [³H]GABA in the assay buffer at a fixed concentration (typically near the Km value for the specific GAT subtype).
-
-
GABA Uptake Assay:
-
Wash the cells with pre-warmed assay buffer to remove the culture medium.
-
Pre-incubate the cells with varying concentrations of the test compounds or vehicle control for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding the [³H]GABA solution to each well.
-
Incubate for a short, defined period (e.g., 10-20 minutes) at 37°C. Ensure the uptake is in the linear range.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Determine non-specific uptake in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine) or excess unlabeled GABA.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake from all measurements to obtain specific uptake.
-
Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by non-linear regression analysis.
-
Caption: [³H]GABA Uptake Inhibition Assay Workflow.
Conclusion and Future Directions
The stereoisomers of piperidine-3-carboxylic acid provide a classic example of how chirality governs biological activity. The (R)-enantiomer's preference for GAT1 has made it a cornerstone in the development of anticonvulsant drugs, while the (S)-enantiomer's selectivity for glial transporters GAT3 and GAT4 offers a valuable tool for exploring the role of glia in neurotransmission and neurological diseases.
Future research should focus on obtaining a complete quantitative profile of the parent (S)- and (R)-enantiomers on all four GAT subtypes to provide a definitive baseline for structure-activity relationship studies. Furthermore, the development of enantiomerically pure, subtype-selective inhibitors with improved pharmacokinetic properties remains a key objective in the quest for more effective and safer therapeutics for a range of neurological and psychiatric disorders.
References
-
PubMed. Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors. [Link]
-
PubMed Central. Characterization of GABA Receptors. [Link]
-
PubMed. A homogeneous assay to assess GABA transporter activity. [Link]
-
PubMed Central. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. [Link]
-
PubMed. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. [Link]
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A Comparative Guide to the Definitive Structural Validation of (S)-Piperidine-3-carboxylic Acid: The Gold Standard of X-ray Crystallography vs. Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is not merely an academic exercise; it is a cornerstone of modern pharmaceutical science. The tragic history of thalidomide serves as a stark reminder that enantiomers of the same molecule can have drastically different physiological effects[1]. (S)-Piperidine-3-carboxylic acid, also known as (S)-nipecotic acid, is a crucial chiral building block in the synthesis of numerous bioactive compounds, including GABA uptake inhibitors[2]. Therefore, rigorous validation of its three-dimensional structure is paramount.
This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for determining the absolute configuration of (S)-Piperidine-3-carboxylic acid. We will explore the causality behind the experimental choices, present a detailed protocol, and objectively compare its performance against powerful spectroscopic and chromatographic alternatives.
The Unambiguous Verdict: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the "gold standard" for absolute configuration determination because it provides a direct, three-dimensional visualization of the atomic arrangement within a crystal lattice[3][4]. Unlike indirect methods that infer structure from spectroscopic properties, crystallography yields precise atomic coordinates, bond lengths, and bond angles, culminating in an electron density map that serves as a veritable molecular photograph[5][6].
The core principle involves irradiating a well-ordered single crystal with a monochromatic X-ray beam. The crystal's repeating unit cell diffracts the X-rays in a unique pattern of spots with varying intensities. By analyzing this diffraction pattern, we can mathematically reconstruct the electron density and, consequently, the molecular structure[4][7].
Experimental Workflow: From Powder to Picture
Achieving a high-quality crystal structure is a multi-step process where each stage is critical for the final outcome. The following protocol outlines the key steps, grounded in best practices for small organic molecules.
Step 1: Synthesis and Purification The journey to a crystal structure begins with the material itself. The (S)-Piperidine-3-carboxylic acid must be synthesized or procured at high purity (≥96% is recommended)[2]. The presence of impurities can significantly hinder crystallization. Enantiomeric enrichment can be achieved through various methods, including the use of chiral resolving agents like (S)-camphorsulfonic acid followed by fractional crystallization, or by starting from a chiral precursor[8][9].
Step 2: Crystallization – The Art and Science This is often the most challenging step in the entire workflow[10]. The goal is to encourage the molecules to self-assemble into a highly ordered, single crystal of sufficient size (typically >0.1 mm in all dimensions)[10].
-
Protocol for Vapor Diffusion Crystallization:
-
Solvent Selection: Dissolve a small amount of (S)-Piperidine-3-carboxylic acid in a primary solvent in which it is freely soluble (e.g., water, ethanol).
-
Setup: Place this solution (a few microliters) in a small drop on a siliconized glass coverslip.
-
Reservoir: Invert the coverslip over a well in a crystallization plate containing a larger volume of a precipitant solvent (an "anti-solvent" in which the compound is poorly soluble, such as isopropanol or acetone).
-
Equilibration: Seal the well. The anti-solvent will slowly vaporize and diffuse into the drop, gradually decreasing the solubility of the compound and promoting the slow growth of crystals.
-
Incubation: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature) and monitor for crystal growth over several days to weeks[11].
-
Causality: The slow rate of solvent equilibration is key. Rapid precipitation leads to amorphous solid or a multitude of tiny, unusable crystals. Slow, controlled precipitation allows the molecules to find their lowest energy state within a repeating crystal lattice.
Step 3: Crystal Mounting and Data Collection
-
Mounting: Using a micro-loop, carefully extract a single, well-formed crystal from the drop and immediately flash-cool it in a stream of liquid nitrogen (~100 K).
-
Diffractometer Setup: Mount the frozen crystal on a goniometer within an X-ray diffractometer[7].
-
Data Collection: The crystal is rotated while being irradiated with a focused beam of monochromatic X-rays (e.g., from a copper or molybdenum source)[7][10]. A detector records the positions and intensities of the thousands of diffracted X-ray reflections[10].
Causality: Flash-cooling vitrifies the solvent around the crystal, preventing ice crystal formation and minimizing radiation damage from the high-intensity X-ray beam, thereby preserving the crystal's integrity during data collection.
Step 4: Structure Solution and Refinement
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and symmetry (space group).
-
Phase Problem: The initial diffraction data gives intensities (amplitudes) but not the phases of the X-ray waves. The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map[4][6].
-
Model Building: An atomic model of the molecule is fitted into the electron density map.
-
Refinement: The model is computationally refined to improve the fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final structure is assessed by metrics like the R-factor (residual factor), which should ideally be below 0.05 for a well-resolved small molecule structure.
Below is a diagram illustrating the comprehensive workflow for X-ray crystallography.
Caption: Workflow for X-ray Crystallography.
Interpreting the Data: What a Crystal Structure Reveals
The final output is a crystallographic information file (CIF) containing the precise 3D coordinates of every atom. For (S)-Piperidine-3-carboxylic acid, this allows for:
-
Absolute Configuration: The spatial arrangement of atoms around the chiral center at C3 can be definitively assigned as 'S'. This is often determined using anomalous dispersion effects, especially if the crystal contains a heavier atom.
-
Conformation: The puckering of the piperidine ring (e.g., chair or boat conformation) in the solid state is revealed.
-
Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions that dictate the crystal packing can be analyzed.
| Parameter | Typical Expected Value/Observation | Significance |
| Resolution | < 1.0 Å | Higher resolution (smaller value) means more detailed structural data. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the model and the experimental data. |
| Flack Parameter | Close to 0 | Confirms the correctness of the assigned absolute configuration. |
| Bond Lengths/Angles | Consistent with known chemical values | Validates the chemical reasonableness of the solved structure. |
Alternative & Complementary Validation Techniques
While X-ray crystallography is definitive, it is not always feasible due to difficulties in obtaining suitable crystals[3]. In such cases, or for orthogonal validation, several powerful spectroscopic and chromatographic techniques are employed.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for determining enantiomeric purity and separating enantiomers.[12] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13]
-
Principle: Enantiomers are passed through a column packed with a CSP. Diastereomeric complexes are transiently formed between the enantiomers and the CSP, and the difference in the stability of these complexes results in separation.
-
Protocol Snapshot:
-
Column: Chiralpak IA or similar polysaccharide-based column.[14]
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol like ethanol or isopropanol.[13][14]
-
Detection: UV detector set at an appropriate wavelength (e.g., 225 nm for derivatives)[13][14].
-
Analysis: The ratio of the peak areas for the two enantiomers is used to determine the enantiomeric excess (e.e.).
-
-
Self-Validation: The method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limit of quantification (LOQ) for the undesired enantiomer.[12][15]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Standard NMR cannot distinguish between enantiomers.[16] However, by introducing a chiral environment, it becomes a powerful tool for determining enantiomeric purity.
-
Principle: This is achieved by either:
-
Chiral Derivatizing Agents (CDAs): Reacting the enantiomeric mixture with a chiral agent to form diastereomers, which have distinct NMR spectra.[17]
-
Chiral Solvating Agents (CSAs): Adding a chiral solvent or auxiliary that forms transient, non-covalent diastereomeric complexes, leading to separate signals for each enantiomer.[17][18]
-
-
Insight: While excellent for quantifying enantiomeric ratios, NMR alone does not typically provide the absolute configuration unless compared against a known standard or through advanced techniques like the Mosher's ester method. Recent advances, however, are exploring direct chirality detection with NMR[1][19].
C. Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[20][21]
-
Principle: Enantiomers have mirror-image CD spectra. If the CD spectrum of a known enantiomer is available, the absolute configuration of an unknown sample can be determined by comparison.[20]
-
Advanced Application: In the absence of a reference standard, the experimental CD spectrum can be compared to a spectrum predicted by quantum chemical calculations (e.g., TDDFT).[22][23] A good match between the experimental and calculated spectra for a specific enantiomer can confidently establish its absolute configuration.[3][23]
Comparative Analysis: Choosing the Right Tool
The selection of an analytical technique is guided by the specific question being asked, the nature of the sample, and available resources.
| Technique | Primary Use | Strengths | Limitations |
| X-ray Crystallography | Absolute Configuration | Unambiguous 3D structure; "Gold standard" | Requires high-quality single crystals; Destructive; Low throughput |
| Chiral HPLC | Enantiomeric Purity | High accuracy & precision for quantification; Robust & reliable[24][25] | Indirect method; Requires a reference standard for peak assignment |
| NMR Spectroscopy | Enantiomeric Purity | Non-destructive; Provides structural info; Small sample amount | Requires chiral auxiliary; Can be complex to interpret |
| Circular Dichroism | Absolute Configuration | High sensitivity; Can be used in solution; No crystal needed | Requires a chromophore near the stereocenter; Can be computationally intensive[22][23] |
The following decision-making diagram can guide the selection process for structural validation.
Caption: Decision guide for selecting a validation technique.
Conclusion
For the definitive, unequivocal validation of the structure of (S)-Piperidine-3-carboxylic acid, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a direct and detailed three-dimensional portrait of the molecule, confirming not only its absolute configuration but also its solid-state conformation and intermolecular interactions. However, its stringent requirement for high-quality crystals makes it a resource-intensive and often challenging endeavor.
For routine analysis, enantiomeric purity assessment, and situations where crystallization is not viable, techniques like Chiral HPLC and NMR spectroscopy offer robust, high-throughput alternatives. Furthermore, Circular Dichroism, especially when coupled with computational chemistry, provides a powerful, non-crystalline method for assigning absolute configuration. Ultimately, a multi-faceted approach, potentially combining a spectroscopic or chromatographic method with the absolute certainty of X-ray crystallography, represents the most rigorous and trustworthy strategy in drug development and chemical research.
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MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. [Link]
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Crassous, J., et al. (2007). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism. Journal of the American Chemical Society. [Link]
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Superchi, S., et al. (2011). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Natural Product Reports. [Link]
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Barron, L. D. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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Buma, W. J., et al. (2008). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
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Anerao, A. A., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science. [Link]
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Dong, M. W. (2014). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
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Sciencevivid. (2023). X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. [Link]
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Proteopedia. (2022). X-ray crystallography. [Link]
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Oxford Academic. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. [Link]
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Creative BioMart. X-ray Crystallography. [Link]
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Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. [Link]
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Villalobos-Garcia, D., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]
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Wlodawer, A., et al. (2008). x Ray crystallography. FEBS Journal. [Link]
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Labcompare. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. [Link]
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Wikipedia. X-ray crystallography. [Link]
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ResearchGate. (2019). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]
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Buckingham, A. D., et al. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters. [Link]
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Padivitage, N., et al. (2018). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. [Link]
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Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules. [Link]
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Comparing the efficacy of different synthetic routes to (S)-Piperidine-3-carboxylic acid
(S)-Piperidine-3-carboxylic acid, also known as (S)-nipecotic acid, is a crucial chiral building block in the pharmaceutical industry. Its rigid piperidine scaffold is a common feature in a wide array of bioactive molecules, including inhibitors of γ-aminobutyric acid (GABA) uptake, which are significant in the treatment of neurological disorders. The stereochemistry at the C3 position is often critical for biological activity, making enantiomerically pure (S)-piperidine-3-carboxylic acid a highly valuable intermediate. This guide provides a comparative analysis of several prominent synthetic routes to this important molecule, offering insights into their efficacy, practicality, and underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.
Catalytic Asymmetric Synthesis from Pyridine
This approach leverages the readily available and inexpensive starting material, pyridine, and introduces chirality through a catalytic asymmetric transformation. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction.[1][2][3][4][5]
Strategic Overview
The core of this strategy involves a three-step sequence:
-
Partial Reduction of Pyridine: Pyridine is first activated and partially reduced to a dihydropyridine intermediate.
-
Rhodium-Catalyzed Asymmetric Carbometalation: The key stereochemistry-defining step involves a rhodium-catalyzed asymmetric addition of a boronic acid to the dihydropyridine.
-
Reduction and Deprotection: The resulting chiral tetrahydropyridine derivative is then reduced to the corresponding piperidine, followed by conversion of the substituent to a carboxylic acid.
Pyridine [label="Pyridine"]; Dihydropyridine [label="1,2-Dihydropyridine\nIntermediate"]; Tetrahydropyridine [label="Chiral 3-Aryl-tetrahydropyridine"]; Piperidine [label="Chiral 3-Aryl-piperidine"]; Target [label="(S)-Piperidine-3-carboxylic acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Pyridine -> Dihydropyridine [label="Partial Reduction"]; Dihydropyridine -> Tetrahydropyridine [label="Rh-catalyzed Asymmetric\nCarbometalation\n(e.g., with Ar-B(OH)2)"]; Tetrahydropyridine -> Piperidine [label="Reduction"]; Piperidine -> Target [label="Oxidative Cleavage\nof Aryl Group"]; }
Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction[1]
-
Preparation of the Catalyst: In a glovebox, [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) are added to a vial.
-
Reaction Setup: Toluene, THP, and H₂O (1:1:1) are added, followed by aqueous CsOH (2.0 equiv.). The mixture is stirred at 70 °C for 10 minutes.
-
Addition of Reagents: The arylboronic acid (3.0 equiv.) and the dihydropyridine substrate (1.0 equiv.) are added.
-
Reaction: The mixture is stirred at 70 °C for 20 hours.
-
Workup and Purification: After cooling, the reaction mixture is diluted with Et₂O and passed through a silica plug. The product is purified by flash chromatography.
Subsequent reduction of the double bond and oxidative cleavage of the aryl group would be required to yield (S)-piperidine-3-carboxylic acid.
Chemoenzymatic Synthesis from Activated Pyridines
This modern approach combines the selectivity of biocatalysis with traditional chemical synthesis to achieve high enantiopurity under mild conditions. A key strategy involves the use of an enzyme cascade to dearomatize a pyridine derivative.[6]
Strategic Overview
This method typically involves:
-
Chemical Synthesis of a Tetrahydropyridine Precursor: A substituted pyridine is chemically converted to a tetrahydropyridine.
-
One-Pot Enzyme Cascade: A combination of an amine oxidase and an ene-imine reductase converts the achiral tetrahydropyridine into a chiral piperidine derivative with high stereoselectivity.
-
Final Conversion to the Target Molecule: The resulting chiral piperidine derivative is then converted to (S)-piperidine-3-carboxylic acid through standard chemical transformations.
Pyridine_Derivative [label="Substituted Pyridine"]; THP [label="Tetrahydropyridine"]; Enamine_Intermediate [label="Enamine Intermediate"]; Chiral_Piperidine [label="Chiral Piperidine\nDerivative"]; Target [label="(S)-Piperidine-3-carboxylic acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Pyridine_Derivative -> THP [label="Chemical Reduction"]; THP -> Enamine_Intermediate [label="Amine Oxidase"]; Enamine_Intermediate -> Chiral_Piperidine [label="Ene-Imine Reductase"]; Chiral_Piperidine -> Target [label="Deprotection/\nModification"]; }
Experimental Protocol: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade[6]
A representative procedure for the synthesis of a key intermediate for the drug Niraparib is as follows:[6]
-
Reaction Setup: To a solution of the tetrahydropyridine substrate in a suitable buffer, the amine oxidase and ene-imine reductase enzymes are added, along with any necessary cofactors (e.g., NADH).
-
Reaction: The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring and Workup: The reaction progress is monitored by HPLC. Upon completion, the product is extracted with an organic solvent and purified by chromatography.
For the synthesis of an (S)-3-aryl-piperidine intermediate, this method has been shown to achieve a 61% overall yield and 99% enantiomeric excess (ee) in three steps from the starting pyridine derivative.[6]
Resolution of Racemic Mixtures
Classical resolution remains a widely used and practical approach, especially for large-scale synthesis. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or through kinetic enzymatic resolution.
Chemical Resolution via Diastereomeric Salt Formation
This method relies on the differential solubility of diastereomeric salts formed between the racemic mixture and a chiral resolving agent.
-
Salt Formation: The racemic piperidine derivative (e.g., ethyl nipecotate or nipecotamide) is treated with a chiral acid (e.g., dibenzoyl-L-tartaric acid or D-pyroglutamic acid) to form a mixture of diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, one diastereomeric salt preferentially crystallizes from the solution.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base to liberate the enantiomerically enriched piperidine derivative, which is subsequently hydrolyzed to the carboxylic acid.
Racemic [label="Racemic Piperidine\nDerivative"]; Salts [label="Diastereomeric Salts"]; Enriched_Salt [label="Enriched Diastereomeric\nSalt (crystal)"]; Enriched_Piperidine [label="Enriched Piperidine\nDerivative"]; Target [label="(S)-Piperidine-3-carboxylic acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Racemic -> Salts [label="+ Chiral Resolving Agent"]; Salts -> Enriched_Salt [label="Fractional Crystallization"]; Enriched_Salt -> Enriched_Piperidine [label="Base Treatment"]; Enriched_Piperidine -> Target [label="Hydrolysis"]; }
A patented industrial process describes the resolution of 3-piperidinecarboxamide hydrochloride:[3][7]
-
Reaction: 500g of 3-piperidinecarboxamide hydrochloride (with an initial enrichment of 75.1% (S)-enantiomer) is added to 2000mL of concentrated hydrochloric acid.
-
Heating and Cooling: The mixture is heated to 60-65 °C for 3 hours. After the reaction is complete (monitored by TLC), the solution is cooled to 15-20 °C and stirred for 6 hours, leading to the precipitation of (S)-piperidine-3-carboxylic acid hydrochloride.
-
Isolation and Neutralization: The solid is filtered and washed with ethanol. The resulting this compound is then neutralized with a base (e.g., potassium hydroxide in methanol) to a pH of 7.25.
-
Purification: The product is isolated by filtration and can be further purified by recrystallization. This process yields the final product with an enantiomeric excess of 99.4%.[3]
Enzymatic Kinetic Resolution
This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture.
-
Enzymatic Reaction: A racemic piperidine derivative (e.g., an ester or amide) is treated with a hydrolase enzyme (e.g., a lipase or amidase).
-
Separation: The enzyme selectively hydrolyzes one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed product and the unreacted starting material can then be separated.
-
Conversion to Target: The unreacted enantiomer is then hydrolyzed to afford the desired (S)-piperidine-3-carboxylic acid.
Racemic [label="Racemic Piperidine\nDerivative"]; Enzyme [label="Hydrolase Enzyme"]; Mixture [label="Mixture of (R)-acid\nand (S)-ester"]; Separation [label="Separation"]; Enriched_Ester [label="(S)-Piperidine\nEster"]; Target [label="(S)-Piperidine-3-carboxylic acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Racemic -> Mixture [label="Enzymatic Hydrolysis"]; Mixture -> Enriched_Ester [label="Separation"]; Enriched_Ester -> Target [label="Hydrolysis"]; }
Synthesis from the Chiral Pool
This classic approach utilizes readily available, enantiomerically pure natural products as starting materials. L-glutamic acid is a common choice for the synthesis of piperidine derivatives.
Strategic Overview
The synthesis of a 3-substituted piperidine from L-glutamic acid involves a multi-step sequence:
-
Functional Group Manipulation: The carboxylic acid groups of L-glutamic acid are esterified, and the amino group is protected.
-
Reduction: The ester groups are reduced to alcohols.
-
Activation and Cyclization: The diol is converted to a ditosylate, which then undergoes cyclization with a suitable amine to form the piperidine ring.
-
Deprotection and Conversion: Final deprotection and functional group transformations yield the target molecule.
Glutamic_Acid [label="L-Glutamic Acid"]; Diester [label="Protected Diester"]; Diol [label="Protected Diol"]; Ditosylate [label="Protected Ditosylate"]; Piperidine_Derivative [label="Protected (S)-3-aminopiperidine"]; Target [label="(S)-Piperidine-3-carboxylic acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Glutamic_Acid -> Diester [label="Esterification &\nProtection"]; Diester -> Diol [label="Reduction (NaBH4)"]; Diol -> Ditosylate [label="Tosylation"]; Ditosylate -> Piperidine_Derivative [label="Cyclization\n(with amine)"]; Piperidine_Derivative -> Target [label="Deprotection &\nConversion of amino\nto carboxylic acid"]; }
Experimental Protocol: Key Steps from L-Glutamic Acid[8]
-
Diester Formation: L-glutamic acid is treated with thionyl chloride in methanol to afford the corresponding dimethyl ester.
-
N-Boc Protection: The amino group of the diester is protected with di-tert-butyl dicarbonate.
-
Reduction to Diol: The N-Boc protected diester is reduced with sodium borohydride in methanol to yield the corresponding diol.
-
Ditosylation: The diol is treated with p-toluenesulfonyl chloride in the presence of triethylamine and DMAP.
-
Cyclization: The resulting ditosylate is reacted with an amine (e.g., benzylamine) to form the N-benzyl-3-(N-Boc-amino)piperidine.
Further steps would be required to remove the protecting groups and convert the amino group at the 3-position into a carboxylic acid. The overall yield for the formation of the 3-(N-Boc amino) piperidine derivative is reported to be in the range of 44-55%.
Comparison of Synthetic Routes
| Feature | Catalytic Asymmetric Synthesis | Chemoenzymatic Synthesis | Chemical Resolution | Chiral Pool Synthesis |
| Starting Material | Pyridine | Substituted Pyridine | Racemic Piperidine Derivative | L-Glutamic Acid |
| Source of Chirality | Chiral Catalyst | Enzyme | Chiral Resolving Agent | Chiral Starting Material |
| Typical Overall Yield | Moderate to High | Moderate to High | Theoretically max 50% (can be higher with racemization) | Moderate |
| Enantioselectivity | Excellent (often >95% ee) | Excellent (often >99% ee) | High (can reach >99% ee after recrystallization) | Excellent (maintains chirality of starting material) |
| Number of Steps | Relatively Short | Moderate | Moderate | Long |
| Scalability | Potentially scalable, but catalyst cost can be a factor | Can be scalable, but enzyme stability and cost are considerations | Well-established for large-scale production | Scalable, but multi-step nature can be a drawback |
| Key Advantages | High atom economy, direct route from simple starting materials. | Mild reaction conditions, very high enantioselectivity, environmentally friendly. | Robust and reliable, often cost-effective for industrial scale. | Utilizes inexpensive and readily available chiral starting materials. |
| Key Disadvantages | Requires expensive transition metal catalysts and ligands. | Enzyme availability and stability can be limiting. | Yield is inherently limited to 50% without a racemization step. | Long synthetic sequence, lower overall yield, protection/deprotection steps. |
Conclusion
The choice of synthetic route to (S)-piperidine-3-carboxylic acid depends heavily on the specific requirements of the project, including the desired scale, cost considerations, and available expertise.
-
For laboratory-scale synthesis and rapid access to analogs with high enantiopurity, the catalytic asymmetric and chemoenzymatic routes are highly attractive due to their elegance and efficiency.
-
For large-scale industrial production where cost is a primary driver, chemical resolution remains a dominant and well-established strategy.
-
The chiral pool approach , while often longer, provides a reliable and predictable way to access the target molecule with excellent stereocontrol, particularly when the necessary starting materials are readily available and inexpensive.
As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methods for key chiral building blocks like (S)-piperidine-3-carboxylic acid will remain an active area of research.
References
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. synthesis-of-3-piperidines-from-arylboronic-acids-and-pyridine. [Link]
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents. (n.d.).
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An alternative convenient synthesis of piperazic acid derivatives. (2009). Chemical & Pharmaceutical Bulletin, 57(1), 49-54. [Link]
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents. (n.d.).
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(26), 14221-14226. [Link]
- CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents. (n.d.).
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Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2015). Der Pharma Chemica, 7(8), 123-129. [Link]
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Reddit - r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2021). Indian Journal of Chemistry - Section B, 60B(5), 755-761. [Link]
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Harawa, V., et al. (2022). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. bioRxiv. [Link]
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N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved January 2, 2026, from [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23871–23877. [Link]
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Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. (2019). Organic Process Research & Development, 23(11), 2534–2539. [Link]
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Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (2025). bioRxiv. [Link]
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PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. (2024). Technical Disclosure Commons. [Link]
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Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2018). Current Organic Synthesis, 15(6), 776-793. [Link]
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A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024). Journal of the American Chemical Society, 146(1), 936–945. [Link]
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A Comparative Guide to the Determination of Absolute Stereochemistry of (S)-Piperidine-3-carboxylic Acid
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. (S)-Piperidine-3-carboxylic acid, a key chiral building block and a derivative of the neurotransmitter GABA, is a prime example where unambiguous stereochemical assignment is critical for ensuring the efficacy and safety of downstream drug candidates. This guide provides a comprehensive comparison of modern analytical techniques for the definitive confirmation of the (S)-configuration of Piperidine-3-carboxylic acid, offering insights into the underlying principles, experimental workflows, and data interpretation.
The Imperative of Stereochemical Purity
The distinct biological activities of enantiomers are a consequence of their differential interactions with the chiral environment of the body, such as enzymes and receptors. For instance, the (S)-enantiomer of a compound may exhibit therapeutic effects, while its (R)-enantiomer could be inactive or even toxic. Therefore, regulatory bodies worldwide mandate stringent control and unambiguous proof of the absolute stereochemistry of chiral drugs. For researchers and drug development professionals, selecting the appropriate analytical method to confirm the absolute configuration of a chiral molecule like (S)-Piperidine-3-carboxylic acid is a critical decision that impacts project timelines, resource allocation, and regulatory success.
Comparative Analysis of Key Methodologies
The determination of absolute stereochemistry can be approached through several powerful analytical techniques. The choice of method often depends on the nature of the sample, its physical properties (e.g., crystallinity), and the available instrumentation. Here, we compare the three most definitive methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents.
| Technique | Principle | Sample Requirement | Advantages | Limitations |
| X-ray Crystallography | Direct determination of the three-dimensional atomic arrangement in a crystalline solid. | High-quality single crystal (typically > 50 µm). | Unambiguous and direct determination of absolute configuration (with anomalous dispersion). | Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | ~1-10 mg of pure sample in a suitable solvent (e.g., CDCl3, DMSO). | Provides absolute configuration of molecules in solution, reflecting their solution-phase conformation. | Requires quantum chemical calculations for spectral prediction and interpretation; can be computationally intensive. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Covalent derivatization of the chiral analyte with a chiral reagent to form diastereomers, which exhibit distinct NMR chemical shifts. | ~1-5 mg of pure sample with a reactive functional group (-OH, -NH2, -COOH). | Widely accessible instrumentation (NMR); well-established empirical models for interpretation. | Indirect method; requires a suitable functional group for derivatization; potential for racemization during derivatization. |
Experimental Protocols and Workflows
X-ray Crystallography: The Gold Standard
X-ray crystallography provides a direct and unambiguous determination of the absolute stereochemistry of a molecule by mapping the electron density of its crystalline form. The key to success lies in the ability to grow a high-quality single crystal.
Caption: Workflow for absolute stereochemistry determination by X-ray crystallography.
-
Crystal Growth: Dissolve the (S)-Piperidine-3-carboxylic acid sample in a suitable solvent or solvent mixture (e.g., methanol/ether, water/isopropanol). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient size and quality.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray beam of a single-crystal X-ray diffractometer. Collect diffraction data over a range of angles. To determine the absolute configuration, it is crucial to collect data with sufficient anomalous scattering signal, often achieved by using a copper (Cu) X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell dimensions and electron density map. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data. The Flack parameter is a critical value in this analysis; a value close to zero for the correct enantiomer confirms the assignment.
Vibrational Circular Dichroism (VCD): A Solution-State Approach
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.
Caption: Workflow for VCD-based stereochemical analysis.
-
Sample Preparation: Prepare a solution of (S)-Piperidine-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) at a concentration of approximately 0.1 M. The choice of solvent is critical as it should be transparent in the IR region of interest.
-
VCD Spectrum Acquisition: Acquire the VCD and IR spectra of the sample using a VCD spectrometer. The acquisition time can range from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD and IR spectra for both the (S) and (R) enantiomers of Piperidine-3-carboxylic acid. This involves conformational searches and geometry optimizations followed by frequency and VCD intensity calculations.
-
Spectral Comparison and Assignment: Compare the experimentally measured VCD spectrum with the computationally predicted spectra for the (S) and (R) enantiomers. A good match between the experimental spectrum and the predicted spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.
NMR with Chiral Derivatizing Agents: The Mosher's Method
This indirect NMR-based method involves the reaction of the chiral substrate with a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomers. These diastereomers have different chemical shifts in the NMR spectrum, which can be analyzed to deduce the absolute configuration of the original molecule.
Caption: Workflow for Mosher's method for absolute configuration determination.
-
Derivatization: React two separate aliquots of the (S)-Piperidine-3-carboxylic acid sample with the acid chlorides of (R)-MTPA and (S)-MTPA, respectively, to form the corresponding diastereomeric esters.
-
NMR Analysis: Acquire high-resolution 1H and 19F NMR spectra for both diastereomeric products.
-
Chemical Shift Analysis: Identify corresponding protons in the two diastereomers and calculate the chemical shift differences (Δδ = δS - δR).
-
Application of Mosher's Model: Based on the established empirical model for Mosher's esters, the sign of the Δδ values for protons on either side of the newly formed stereocenter can be used to deduce the absolute configuration of the original alcohol or amine. For a carboxylic acid like Piperidine-3-carboxylic acid, a modified Mosher's method would be applied, potentially after converting the acid to an alcohol.
Conclusion and Recommendations
The confirmation of the absolute stereochemistry of (S)-Piperidine-3-carboxylic acid can be confidently achieved using several orthogonal techniques.
-
X-ray crystallography remains the unequivocal gold standard, providing direct and unambiguous proof of stereochemistry, provided that suitable single crystals can be obtained.
-
Vibrational Circular Dichroism (VCD) offers a powerful alternative for determining the absolute configuration of molecules in their solution state, which is often more biologically relevant. The reliance on computational chemistry is a key consideration for this technique.
-
NMR with chiral derivatizing agents , such as Mosher's method, is a widely accessible technique that can provide reliable stereochemical assignment, although it is an indirect method and requires careful execution and interpretation.
For a comprehensive and robust confirmation, particularly in a regulatory setting, employing at least two of these methods is highly recommended. For instance, an initial assignment by VCD could be unequivocally confirmed by X-ray crystallography. This multi-faceted approach provides a self-validating system that ensures the highest level of scientific rigor and confidence in the stereochemical integrity of (S)-Piperidine-3-carboxylic acid.
References
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Brooks, W. H. (2010). Chirality in drug design and synthesis. In Comprehensive Chirality. Elsevier. [Link]
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Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100. [Link]
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Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. Journal of Applied Crystallography, 41(4), 796-800. [Link]
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Petrovic, A. G., & Polavarapu, P. L. (2011). Vibrational circular dichroism: A new spectroscopic tool for the analysis of chiral drugs. Chirality, 23(10), 874-882. [Link]
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
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Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. [Link]
A Researcher's Guide to the Spectroscopic Analysis of (S)-Piperidine-3-carboxylic Acid and Its Derivatives
(S)-Piperidine-3-carboxylic acid, also known as (S)-Nipecotic acid, and its derivatives are pivotal building blocks in modern medicinal chemistry. Their rigid cyclic structure serves as a valuable scaffold in the design of therapeutic agents targeting a range of conditions, from neurological disorders to infectious diseases. A precise understanding of their molecular structure, conformation, and purity is paramount for successful drug development. This guide provides an in-depth spectroscopic comparison of (S)-Piperidine-3-carboxylic acid and two common derivatives: its N-Boc protected form and its ethyl ester. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to elucidate the structural changes that arise from derivatization.
The Importance of Spectroscopic Characterization
Spectroscopic techniques are the cornerstone of chemical analysis, providing a non-destructive window into the molecular world. For chiral molecules like (S)-Piperidine-3-carboxylic acid, these methods are not just for structural confirmation but also for ensuring enantiomeric purity, which is critical for pharmacological activity and safety. Each derivative presents a unique spectral fingerprint, and understanding these differences is key to monitoring chemical reactions and ensuring the quality of synthesized compounds.
Visualizing the Structures
The derivatization of (S)-Piperidine-3-carboxylic acid at the nitrogen or the carboxylic acid moiety fundamentally alters its electronic and structural properties, which is directly reflected in their spectroscopic data.
Caption: Derivatization pathways of (S)-Piperidine-3-carboxylic acid.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon (¹³C) signals, we can map the connectivity and chemical environment of each atom.
¹H NMR Insights:
The proton NMR spectra reveal significant changes upon derivatization. In the parent compound, the piperidine ring protons appear as complex multiplets due to overlapping signals. The introduction of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen in N-Boc-(S)-Piperidine-3-carboxylic acid causes a downfield shift of the adjacent protons (H-2 and H-6) due to the electron-withdrawing nature of the carbamate.[1] Esterification to form (S)-Ethyl Piperidine-3-carboxylate introduces a characteristic quartet and triplet for the ethyl group, providing a clear diagnostic marker for the reaction's success.[2]
¹³C NMR Insights:
The ¹³C NMR spectra provide complementary information. The carbonyl carbon of the carboxylic acid in the parent compound and its N-Boc derivative typically resonates around 174-176 ppm.[2][3] In the ethyl ester, this carbonyl carbon is shifted slightly upfield to around 172-173 ppm.[2] The carbons of the Boc group in the N-protected derivative appear at approximately 80 ppm (quaternary carbon) and 28 ppm (methyl carbons), which are unmistakable signatures.[1]
Table 1: Comparative ¹H and ¹³C NMR Data (Approximate Chemical Shifts in ppm)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| (S)-Piperidine-3-carboxylic acid | 12.0-13.0 (br s, 1H, COOH), 2.5-3.5 (m, ring protons) | 175-176 (C=O), 40-60 (ring carbons) |
| N-Boc-(S)-Piperidine-3-carboxylic acid [1] | 12.2 (br s, 1H, COOH), 3.8-4.1 (m, H-2eq, H-6eq), 1.4 (s, 9H, Boc) | 174-175 (COOH), 154-155 (N-C=O), 79-80 (Boc quat. C), 28.5 (Boc CH₃) |
| (S)-Ethyl Piperidine-3-carboxylate [2] | 4.1 (q, 2H, OCH₂), 1.2 (t, 3H, CH₃), 2.5-3.2 (m, ring protons) | 172-173 (C=O), 60-61 (OCH₂), 14.5 (CH₃), 40-55 (ring carbons) |
Note: Chemical shifts can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.
For (S)-Piperidine-3-carboxylic acid , the spectrum is characterized by a very broad O-H stretch from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching vibrations. A strong carbonyl (C=O) stretch is observed around 1700-1730 cm⁻¹. The N-H stretch of the secondary amine appears as a medium intensity band around 3300-3500 cm⁻¹.
Upon N-Boc protection , the N-H band disappears and is replaced by a strong carbamate carbonyl stretch, usually around 1680-1700 cm⁻¹. This, in addition to the carboxylic acid carbonyl, can sometimes lead to two distinct carbonyl peaks.
In the ethyl ester derivative , the broad O-H stretch of the carboxylic acid is absent. A strong ester carbonyl (C=O) stretch is prominent around 1730-1750 cm⁻¹.[4] Additionally, characteristic C-O stretching bands for the ester appear in the 1000-1300 cm⁻¹ region.[4]
Table 2: Key FTIR Absorption Frequencies (cm⁻¹)
| Functional Group | (S)-Piperidine-3-carboxylic acid | N-Boc-(S)-Piperidine-3-carboxylic acid | (S)-Ethyl Piperidine-3-carboxylate |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | 2500-3300 (very broad) | Absent |
| N-H Stretch (Amine) | 3300-3500 (medium) | Absent | 3300-3500 (medium) |
| C=O Stretch (Carboxylic Acid) | ~1700-1730 (strong) | ~1700-1730 (strong) | Absent |
| C=O Stretch (Carbamate) | Absent | ~1680-1700 (strong) | Absent |
| C=O Stretch (Ester) | Absent | Absent | ~1730-1750 (strong) |
| C-O Stretch (Ester) | Absent | Absent | ~1000-1300 (strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, as it typically keeps the molecule intact.[5]
For (S)-Piperidine-3-carboxylic acid (MW: 129.16 g/mol ), ESI-MS in positive ion mode will primarily show the protonated molecule [M+H]⁺ at m/z 130.[6]
The N-Boc derivative (MW: 229.27 g/mol ) will show an [M+H]⁺ peak at m/z 230.[7][8] A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).
The ethyl ester (MW: 157.21 g/mol ) will exhibit an [M+H]⁺ peak at m/z 158. Fragmentation may involve the loss of the ethoxy group (45 Da).
Experimental Protocols
Reproducible and high-quality data are contingent on meticulous experimental execution. Below are standard operating procedures for the acquisition of the spectroscopic data discussed.
General Spectroscopic Workflow
Caption: General workflow for spectroscopic analysis.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.[9]
-
Referencing : Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Spectrometer Setup : Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.[10]
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a relaxation delay are typically required.[10][11]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Protocol 2: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for solid and liquid samples, requiring minimal sample preparation.[12][13]
-
Background Spectrum : Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[13][14] This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application : Place a small amount of the solid powder or a drop of the liquid sample directly onto the ATR crystal.[15]
-
Apply Pressure : Use the instrument's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducibility.[13]
-
Spectrum Acquisition : Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing : The software will automatically perform the background subtraction.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the analyte (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water mixtures.[16] A small amount of formic acid (0.1%) is often added to facilitate protonation in positive ion mode.[16]
-
Infusion : Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization : Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. Heated nitrogen gas is used to assist in desolvation.[17]
-
Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). Scan a relevant m/z range (e.g., 50-500 Da) to detect the molecular ion and any fragments.
-
Data Interpretation : Identify the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) peak to confirm the molecular weight of the compound.
Conclusion
The spectroscopic comparison of (S)-Piperidine-3-carboxylic acid and its N-Boc and ethyl ester derivatives clearly demonstrates how subtle changes in chemical structure lead to distinct and predictable changes in their NMR, FTIR, and MS spectra. The introduction or removal of functional groups provides unique handles and diagnostic signals that allow researchers to confidently track chemical transformations, confirm product identity, and assess purity. A thorough understanding of these spectroscopic principles and adherence to rigorous experimental protocols are indispensable for professionals in the field of drug discovery and development.
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- 13. edinst.com [edinst.com]
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- 16. peptid.chem.elte.hu [peptid.chem.elte.hu]
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The Dichotomy of the Petri Dish and the Living System: A Comparative Guide to (S)-Piperidine-3-carboxylic Acid Derivatives In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the journey of a therapeutic candidate from a promising molecule in a test tube to a viable treatment is a rigorous and often unpredictable path. The core of this journey lies in the translation of in vitro findings to in vivo efficacy. This guide provides an in-depth technical comparison of compounds based on the (S)-Piperidine-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry. We will dissect the performance of two distinct classes of these derivatives: GABA uptake inhibitors for epilepsy and cathepsin K inhibitors for osteoporosis. By examining the causality behind experimental choices and presenting supporting data, this guide aims to illuminate the critical gap between the controlled environment of in vitro assays and the complex biological landscape of in vivo models.
Part 1: (S)-Piperidine-3-carboxylic Acid Derivatives as GABA Uptake Inhibitors: The Challenge of Crossing the Blood-Brain Barrier
(S)-Piperidine-3-carboxylic acid, also known as (S)-nipecotic acid, is a potent inhibitor of γ-aminobutyric acid (GABA) transporters (GATs)[1]. By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS), these compounds enhance GABAergic neurotransmission, a mechanism with significant potential for anticonvulsant therapy. However, the inherent polarity of the amino acid scaffold presents a formidable challenge: crossing the blood-brain barrier (BBB). This section compares the potent in vitro activity of these compounds with their in vivo performance, which is critically dependent on their ability to reach their CNS target.
In Vitro Evaluation: Quantifying GABA Transporter Inhibition
The initial screening of (S)-piperidine-3-carboxylic acid derivatives typically involves an in vitro GABA uptake assay using synaptosomes, which are isolated nerve terminals that retain functional transporters. This assay directly measures the ability of a compound to inhibit the uptake of radiolabeled GABA.
Experimental Protocol: In Vitro GABA Uptake Assay in Rat Brain Synaptosomes
-
Synaptosome Preparation: Rat cerebral cortices are homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to pellet the synaptosomes.
-
Pre-incubation: The synaptosomal suspension is pre-incubated at 37°C for 10 minutes to allow for temperature equilibration.
-
Initiation of Uptake: The assay is initiated by adding a mixture of [³H]GABA (a radiolabeled tracer) and the test compound at various concentrations.
-
Termination of Uptake: After a short incubation period (typically 1-5 minutes), the uptake is terminated by rapid filtration through a glass fiber filter, which traps the synaptosomes but allows the unbound [³H]GABA to pass through.
-
Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the synaptosomes.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the [³H]GABA uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Rat Brain Homogenization] --> B{Differential Centrifugation}; B --> C[Synaptosome Isolation]; C --> D{Pre-incubation at 37°C}; D --> E{Incubation with [³H]GABA & Test Compound}; E --> F[Rapid Filtration]; F --> G{Scintillation Counting}; G --> H[IC50 Determination];
}
Workflow for In Vitro GABA Uptake Assay.
A prime example of a successful (S)-piperidine-3-carboxylic acid derivative is Tiagabine , an approved antiepileptic drug. In vitro, Tiagabine is a potent inhibitor of the GAT-1 transporter with an IC50 value of approximately 67 nM[2]. This high potency in a cell-free system underscores its intrinsic ability to interact with and block the GABA transporter.
In Vivo Evaluation: Assessing Anticonvulsant Activity
The true test of a potential antiepileptic drug lies in its ability to suppress seizures in a living organism. The pentylenetetrazol (PTZ)-induced seizure model in mice is a standard preclinical test for evaluating the efficacy of anticonvulsant compounds. PTZ is a GABAA receptor antagonist that induces seizures in a dose-dependent manner.
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
-
Animal Acclimatization: Male Swiss mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound (e.g., Tiagabine) or vehicle is administered intraperitoneally (i.p.) at various doses.
-
PTZ Challenge: After a predetermined time (to allow for drug absorption and distribution), a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.
-
Observation: The animals are observed for a period of 30 minutes for the presence and latency of clonic and tonic-clonic seizures.
-
Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED50) is calculated using probit analysis.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Compound Administration (i.p.)] --> B{PTZ Injection (s.c.)}; B --> C[Observation for Seizures (30 min)]; C --> D{Scoring of Seizure Severity}; D --> E[ED50 Calculation];
}
Workflow for PTZ-Induced Seizure Model.
Bridging the Gap: In Vitro Potency vs. In Vivo Efficacy of Tiagabine
The successful translation of Tiagabine's in vitro potency to in vivo efficacy is a testament to its optimized pharmacokinetic properties, particularly its ability to penetrate the BBB.
| Compound | In Vitro Potency (GAT-1 IC50) | In Vivo Efficacy (PTZ-induced tonic convulsions, mice ED50) | Reference |
| Tiagabine | 67 nM | 2 µmol/kg (i.p.) | [2][3] |
| (S)-Nipecotic Acid | ~10 µM | Inactive (systemic administration) | [4] |
As the table illustrates, while (S)-Nipecotic acid is a potent GAT inhibitor in vitro, its hydrophilic nature prevents it from crossing the BBB, rendering it inactive when administered systemically[4]. Tiagabine, a lipophilic derivative, effectively crosses the BBB, achieving therapeutic concentrations in the brain. Pharmacokinetic studies in rats have shown that Tiagabine rapidly enters the brain extracellular fluid, with a half-life in the brain that is three times longer than in the serum, contributing to its sustained anticonvulsant effect[5]. This highlights a crucial principle in CNS drug development: potent target engagement in vitro is a necessary but not sufficient condition for in vivo efficacy.
Part 2: (S)-Piperidine-3-carboxamide Derivatives as Cathepsin K Inhibitors: From Enzyme Inhibition to Bone Protection
A different class of derivatives, the (S)-Piperidine-3-carboxamides, has emerged as potent inhibitors of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and a key enzyme in bone resorption[6]. This section compares the in vitro enzymatic inhibition of these compounds with their in vivo efficacy in a model of osteoporosis.
In Vitro Evaluation: Measuring Cathepsin K Inhibition
The inhibitory activity of these compounds is determined using a fluorometric enzymatic assay. This assay measures the cleavage of a synthetic substrate by recombinant human cathepsin K.
Experimental Protocol: Fluorometric Cathepsin K Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer containing sodium acetate, EDTA, and DTT at pH 5.5. Reconstitute recombinant human cathepsin K and a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).
-
Compound Incubation: The test compounds are serially diluted and incubated with the cathepsin K enzyme in a 96-well plate.
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence is measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm. The increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Incubate Cathepsin K with Inhibitor] --> B{Add Fluorogenic Substrate}; B --> C[Measure Fluorescence]; C --> D[Calculate IC50];
}
Workflow for Cathepsin K Inhibition Assay.
A notable example from this class is compound H-9 , which demonstrated potent in vitro inhibition of cathepsin K with an IC50 of 0.08 µM[6].
In Vivo Evaluation: Modeling Postmenopausal Osteoporosis
The ovariectomized (OVX) mouse model is a widely used and well-validated model for studying postmenopausal osteoporosis. Ovariectomy leads to estrogen deficiency, which in turn increases osteoclast activity and bone resorption, resulting in bone loss.
Experimental Protocol: Ovariectomized (OVX) Mouse Model of Osteoporosis
-
Surgical Procedure: Female mice undergo bilateral ovariectomy under anesthesia. A sham group undergoes a similar surgical procedure without the removal of the ovaries.
-
Treatment: Following a recovery period, the OVX mice are treated with the test compound (e.g., H-9) or vehicle daily for several weeks.
-
Bone Mineral Density (BMD) Measurement: At the end of the treatment period, the mice are euthanized, and their femurs are collected. The BMD of the femurs is measured using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).
-
Data Analysis: The BMD of the treated group is compared to that of the OVX control group and the sham group to determine the effect of the compound on preventing bone loss.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Ovariectomy in Mice] --> B{Daily Treatment with Compound}; B --> C[Femur Collection]; C --> D{Bone Mineral Density Measurement (DEXA/µCT)}; D --> E[Comparison of BMD between Groups];
}
Workflow for Ovariectomized Mouse Model.
Connecting In Vitro Inhibition to In Vivo Bone Protection
The potent in vitro cathepsin K inhibitory activity of compound H-9 translated into significant in vivo efficacy.
| Compound | In Vitro Potency (Cathepsin K IC50) | In Vivo Effect (OVX Mouse Model) | Reference |
| H-9 | 0.08 µM | Increased bone mineral density | [6][7] |
In vivo experiments demonstrated that administration of H-9 to OVX-induced osteoporosis mice led to a significant increase in bone mineral density compared to the vehicle-treated OVX group[6][7]. This successful translation from enzyme inhibition to a physiological outcome underscores the compound's favorable pharmacokinetic properties and its ability to effectively target osteoclasts in the bone microenvironment.
Conclusion: From Molecular Interaction to Physiological Response
This comparative guide illustrates the critical interplay between in vitro potency and in vivo efficacy for (S)-Piperidine-3-carboxylic acid-based compounds. For CNS-acting agents like GABA uptake inhibitors, the ability to cross the blood-brain barrier is a primary determinant of in vivo success, a hurdle that was overcome in the development of Tiagabine. For peripherally acting agents like cathepsin K inhibitors, demonstrating target engagement in a complex physiological system, such as the prevention of bone loss in an osteoporosis model, is the ultimate validation of the therapeutic concept.
The detailed experimental protocols and comparative data presented herein serve as a valuable resource for researchers in the field. A thorough understanding of both the in vitro and in vivo characteristics of a compound series is paramount for making informed decisions in the drug discovery and development process. The journey from the bench to the clinic is paved with a deep appreciation for the intricate dialogue between a molecule and a living system.
References
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- Cayman Chemical. (n.d.). Nipecotic Acid ((±)-).
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- Creative Bioarray. (n.d.). Ovariectomy (OVX)-Induced Osteoporosis Model.
- Zhang, Y., et al. (2024). Western blot analysis confirmed that H-9 effectively downregulated cathepsin K expression in RANKL-reduced RAW264. 7 cells. Moreover, in vivo experiments showed that H-9 increased the bone mineral density of OVX-induced osteoporosis mice.
- U.S. Food and Drug Administration. (1996). Pharmacology Review(s) - Tiagabine.
- Patsalos, P. N., & Wang, X. (2004). The pharmacokinetic inter-relationship of tiagabine in blood, cerebrospinal fluid and brain extracellular fluid (fronta...). OUCI.
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- de Vries, J. D., et al. (1997). Pharmacokinetic-pharmacodynamic modelling of tiagabine CNS effects upon chronic treatment in rats: lack of change in concentration-EEG effect relationship. British Journal of Pharmacology, 120(7), 1285-1292.
- Cayman Chemical. (n.d.). Nipecotic Acid ((±)-).
- Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.
- Simon, J. R., & Martin, D. L. (1977). Net uptake of gamma-aminobutyric acid by a high affinity synaptosomal transport system. Archives of Biochemistry and Biophysics, 184(1), 247-253.
- Kalu, D. N. (2013). Ovariectomized rat model of osteoporosis: a practical guide. Journal of Biomedical Science, 20(1), 1-13.
- Biocytogen. (n.d.). Ovariectomy Induced Osteoporosis Animal Models.
- Simon, J. R., & Martin, D. L. (1976). Functional assessment of GABA uptake or exchange by synaptosomal fractions.
- Chen, Y., et al. (2020). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances, 10(52), 31267-31278.
- Jia, X., et al. (2018). Age-dependent variations of cancellous bone in response to ovariectomy in C57BL/6J mice. Experimental and Therapeutic Medicine, 15(4), 3335-3342.
- Borisova, T., et al. (2023). Time course of [³H]GABA uptake by synaptosomes in control (1) and in...
- Drake, M. T., & Clarke, B. L. (2017). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. Endocrine Reviews, 38(4), 325-350.
- Wang, Y., et al. (2024). Cat K inhibitors that progressed to the clinic.
- BenchChem. (n.d.). The Discovery and Synthesis of Cathepsin K Inhibitor II: A Technical Whitepaper.
- BenchChem. (n.d.).
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A Comparative Guide to Benchmarking the Purity of Commercial (S)-Piperidine-3-carboxylic acid hydrochloride
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. (S)-Piperidine-3-carboxylic acid, also known as (S)-(+)-Nipecotic acid, is a crucial chiral building block in the synthesis of numerous pharmaceutical agents. Its hydrochloride salt is often the preferred form for its stability and ease of handling. This guide provides a comprehensive framework for benchmarking the purity of commercial (S)-Piperidine-3-carboxylic acid hydrochloride, ensuring that the material selected for your research or development pipeline meets the stringent quality attributes required.
The assessment of purity for a chiral compound like this compound is a multi-faceted process. It encompasses not only the determination of the primary compound's assay but also the identification and quantification of related substances, residual solvents, and, critically, the enantiomeric purity. This guide will detail the essential analytical methodologies, explain the rationale behind their selection, and provide a template for comparing products from different commercial sources.
Our approach is grounded in the principles outlined by major pharmacopeias and regulatory bodies, such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8] Adherence to these standards is paramount for ensuring data integrity and facilitating the transition from research to regulated development.
I. Chemical Purity and Assay Determination
The first pillar of our assessment is the determination of chemical purity and the accurate assay of this compound. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.
An appropriately developed and validated reversed-phase HPLC method can effectively separate the main component from its potential organic impurities. These impurities can arise from the synthetic route, degradation, or storage.[9]
Experimental Protocol: HPLC for Chemical Purity
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of polar analyte.
-
Mobile Phase: A simple mobile phase, such as a buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol, is typically employed.[10] Gradient elution may be necessary to resolve all potential impurities.
-
Detection: UV detection is suitable if the impurities possess a chromophore. For non-chromophoric impurities, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.
-
System Suitability: Before sample analysis, the chromatographic system must meet system suitability criteria as defined in USP <621>, including parameters like resolution, tailing factor, and theoretical plates, to ensure the validity of the results.[1][3][4][7][8]
The workflow for this analysis can be visualized as follows:
Sources
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- 9. jpionline.org [jpionline.org]
- 10. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Piperidine-3-Carboxylic Acid Analogs in Drug Design: From GABA Uptake Inhibition to Novel Therapeutic Frontiers
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] Among its derivatives, piperidine-3-carboxylic acid, also known as nipecotic acid, has emerged as a pivotal starting point for the design of a diverse range of therapeutic agents.[5][6] This guide provides a comparative analysis of key piperidine-3-carboxylic acid analogs, delving into their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their evaluation. We will primarily focus on their well-established role as γ-aminobutyric acid (GABA) uptake inhibitors, while also exploring their potential in other therapeutic areas.
The Central Role of GABAergic Neurotransmission
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[5][6] Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. A reduction in GABAergic tone is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[5] One of the key mechanisms for terminating GABAergic signaling is its reuptake from the synaptic cleft by GABA transporters (GATs). Consequently, inhibiting these transporters can prolong the action of GABA, offering a therapeutic strategy to manage conditions associated with GABA deficiency.
Key Analogs and their Pharmacological Profiles
The journey of piperidine-3-carboxylic acid analogs in drug discovery is largely rooted in the exploration of nipecotic acid as a lead compound. While a potent GABA uptake inhibitor in vitro, its clinical utility is hampered by its poor ability to cross the blood-brain barrier (BBB) due to its hydrophilic and zwitterionic nature.[5][7] This limitation spurred the development of more lipophilic analogs with improved pharmacokinetic properties.
Tiagabine: A Marketed Anticonvulsant
(R)-Tiagabine is a prime example of a successful drug developed from the piperidine-3-carboxylic acid scaffold.[8] It is a potent and selective inhibitor of GAT-1 and is marketed for the treatment of partial seizures.[9] The key structural modification in tiagabine is the attachment of a lipophilic diarylbutenyl side chain to the piperidine nitrogen, which significantly enhances its ability to penetrate the CNS.
Other N-Substituted Analogs
A variety of other N-substituted derivatives have been synthesized and evaluated. The nature of the substituent on the nitrogen atom of the piperidine ring is a critical determinant of both potency and selectivity for GABA transporters. For instance, analogs with diarylmethylsulfinyl ethyl side chains have shown more potent GAT-1 inhibitory activities than those with diarylmethylthio ethyl/propyl moieties.[10]
Hydroxy- and Amino-Substituted Analogs
Modifications to the piperidine ring itself have also been explored. The introduction of hydroxyl and amino groups can influence the compound's interaction with GABA transporters and receptors. For example, (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid and (3RS,5SR)-5-acetamidopiperidine-3-carboxylic acid have been identified as inhibitors of the GABA uptake system, although they are weaker than nipecotic acid.[11]
Comparative Performance: A Data-Driven Overview
The following table summarizes the in vitro potency of selected piperidine-3-carboxylic acid analogs as GABA uptake inhibitors.
| Compound | Target | In Vitro Potency (IC50/Ki) | Reference |
| (R)-Nipecotic Acid | GAT-1 | ~10 µM | [10] |
| Tiagabine | GAT-1 | 67 nM (Ki) | [9] |
| Analog 6a (diarylmethylsulfinyl ethyl) | GAT-1 | ~5.8 nM (IC50) | [10] |
| (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid | GABA Uptake | Weaker than nipecotic acid | [11] |
| (3RS,5SR)-5-acetamidopiperidine-3-carboxylic acid | GABA Uptake | Weaker than nipecotic acid | [11] |
Note: The potency values are approximate and can vary depending on the specific experimental conditions.
Structure-Activity Relationship (SAR) Insights
The extensive research on piperidine-3-carboxylic acid analogs has led to a clear understanding of their SAR.
-
Lipophilicity is Key for CNS Penetration: As demonstrated by the success of tiagabine, increasing the lipophilicity of the N-substituent is crucial for overcoming the BBB.[5]
-
The Carboxylic Acid Moiety is Essential: The carboxyl group at the 3-position of the piperidine ring is critical for binding to the GABA transporter. Bioisosteric replacement with a phosphinic acid group has been shown to retain activity.[12]
-
Stereochemistry Matters: The stereochemistry at the 3-position of the piperidine ring can significantly impact potency. For instance, the (R)-enantiomer of tiagabine is the more active isomer.
-
N-Substituent Structure Influences Potency: The length and composition of the N-alkyl or N-aralkyl chain have a profound effect on the inhibitory activity at GAT-1.[10]
R1 N
COOH
R2
>]; }
"R1_Node" [label="R1 (N-Substituent):\n- Crucial for lipophilicity and BBB penetration.\n- Length and nature of the chain affect potency.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "COOH_Node" [label="Carboxylic Acid (C3-Position):\n- Essential for binding to GAT-1.\n- Bioisosteric replacement (e.g., phosphinic acid) can maintain activity.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "R2_Node" [label="R2 (Ring Substituents):\n- Hydroxyl or amino groups can modulate activity.\n- Stereochemistry at C3 is critical.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"R1_Node" -> "Scaffold" [style=invis]; "COOH_Node" -> "Scaffold" [style=invis]; "R2_Node" -> "Scaffold" [style=invis]; } caption="Figure 2: Key structural features influencing the activity of piperidine-3-carboxylic acid analogs."
Experimental Protocols
In Vitro GABA Uptake Inhibition Assay
This assay is fundamental for determining the potency of new analogs in inhibiting GABA transporters.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds on [3H]-GABA uptake in rat brain synaptosomes or cell lines expressing specific GAT subtypes.
Materials:
-
Rat brain synaptosomes or cultured cells expressing GAT-1.
-
[3H]-GABA (radiolabeled GABA).
-
Test compounds (piperidine-3-carboxylic acid analogs).
-
Standard GAT-1 inhibitor (e.g., tiagabine).
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Scintillation counter and vials.
Procedure:
-
Preparation of Synaptosomes/Cells: Isolate synaptosomes from rat brain tissue or culture cells expressing the target GAT.
-
Incubation: Pre-incubate the synaptosomes/cells with varying concentrations of the test compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Initiation of Uptake: Add [3H]-GABA to the incubation mixture to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove extracellular [3H]-GABA.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by non-linear regression analysis.
In Vivo Anticonvulsant Activity Assessment
Animal models are essential for evaluating the in vivo efficacy of potential antiepileptic drugs.
Objective: To determine the ability of a test compound to protect against seizures induced by a chemical convulsant in mice or rats.
Model: Diluted Brown Agouti (DBA)/2 mice, which are susceptible to audiogenic seizures, are a suitable model.[7] Alternatively, chemically induced seizure models using agents like pentylenetetrazol (PTZ) or bicuculline can be employed.[13]
Procedure (Audiogenic Seizure Model):
-
Animal Acclimatization: Acclimatize DBA/2 mice to the experimental conditions.
-
Compound Administration: Administer the test compound or vehicle control to the mice via a specific route (e.g., intraperitoneal injection).
-
Seizure Induction: At a predetermined time after compound administration, expose the mice to a high-intensity auditory stimulus (e.g., a loud bell or siren) for a set duration.
-
Observation and Scoring: Observe the mice for the occurrence and severity of seizures (e.g., wild running, clonic seizures, tonic-clonic seizures) and score the seizure response.
-
Data Analysis: Determine the percentage of animals protected from seizures at different doses of the test compound and calculate the median effective dose (ED50).
Beyond GABA: Emerging Applications
While the primary focus has been on GABAergic targets, recent research has unveiled the potential of piperidine-3-carboxylic acid analogs in other therapeutic domains.
-
Anti-Alzheimer's Agents: Certain N-substituted piperidine analogs have been investigated as multi-target agents for Alzheimer's disease, combining acetylcholinesterase (AChE) inhibition with antioxidant properties.[1]
-
Anticancer Activity: Some piperidine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4][14] For example, N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells.[15]
-
Dual PPARα/γ Agonists: Substituted dehydropiperidine and piperidine-4-carboxylic acid analogs have been designed as potent dual agonists of peroxisome proliferator-activated receptors (PPARs) alpha and gamma, which are targets for the treatment of metabolic disorders.[16][17]
-
Platelet Aggregation Inhibitors: Piperidine-3-carboxamide derivatives have been shown to inhibit human platelet aggregation.[18]
Conclusion
The piperidine-3-carboxylic acid scaffold has proven to be a remarkably versatile platform in drug discovery. From the development of the successful anticonvulsant tiagabine to the exploration of novel agents for cancer and Alzheimer's disease, these analogs continue to be a rich source of therapeutic innovation. A thorough understanding of their structure-activity relationships, guided by robust in vitro and in vivo experimental evaluation, will undoubtedly pave the way for the discovery of next-generation therapies targeting a wide range of diseases.
References
-
Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available at: [Link]
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Dalpiaz, A., et al. (2004). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. Available at: [Link]
-
Krogsgaard-Larsen, P., et al. (1983). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. PubMed. Available at: [Link]
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Zhang, H., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. PubMed. Available at: [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]
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The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. Available at: [Link]
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Kornet, M. J., et al. (1986). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]
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Al-khawaja, A. A., et al. (1999). Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). PubMed. Available at: [Link]
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Kumar, V., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. Available at: [Link]
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Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed. Available at: [Link]
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Tsolaki, O., et al. (2021). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available at: [Link]
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Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. Available at: [Link]
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Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. Available at: [Link]
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An Alternative Convenient Synthesis of piperidazine-3-carboxylic Acid Derivatives. PubMed. Available at: [Link]
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Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available at: [Link]
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Johnston, G. A., et al. (1985). Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. PubMed. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]
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Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]
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Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. Available at: [Link]
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A Comparative Guide to the Conformational Analysis of (S)-Piperidine-3-carboxylic Acid: Free Base vs. Hydrochloride Salt
This guide provides an in-depth comparative analysis of the conformational landscapes of (S)-Piperidine-3-carboxylic acid, also known as (S)-Nipecotic acid[1][2], and its hydrochloride salt. Understanding the three-dimensional structure of small molecules is paramount in drug discovery and development, as conformation dictates molecular recognition, binding affinity, and ultimately, biological activity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental considerations.
Introduction: The Significance of Piperidine Conformation
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, prized for its ability to orient substituents in well-defined spatial arrangements.[3] Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between these two is governed by a complex interplay of steric, electronic, and intramolecular forces.[4][5] For (S)-Piperidine-3-carboxylic acid, the conformational preference is further influenced by the stereocenter at C3 and the potential for intramolecular interactions involving the carboxylic acid group.
The critical comparison arises when considering the free base versus its hydrochloride salt. Protonation of the ring nitrogen fundamentally alters the electronic character and hydrogen bonding capabilities of the molecule, leading to significant shifts in the conformational equilibrium. This guide will dissect these differences, supported by established principles and experimental data.
Part 1: Conformational Landscape of (S)-Piperidine-3-carboxylic Acid (Free Base)
In its free base form, (S)-Piperidine-3-carboxylic acid exists as a zwitterion in aqueous solution and many solid-state forms, with a protonated amine (NH2+) and a deprotonated carboxylate (COO-). However, in non-polar environments or the gas phase, the neutral form with a secondary amine (NH) and a carboxylic acid (COOH) is relevant. For this analysis, we will primarily consider the behavior in solution where the zwitterionic form is prevalent.
The piperidine ring will adopt a chair conformation. The key question is the orientation of the carboxylic group at the C3 position: axial or equatorial.
Key Conformational Drivers for the Free Base:
-
Steric Hindrance (A-value): The A-value, or conformational energy, of a substituent quantifies its preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. For a carboxylic acid group, this steric factor strongly favors the equatorial position.
-
Intramolecular Hydrogen Bonding: The zwitterionic form (NH2+ and COO-) in the free base allows for a potential intramolecular hydrogen bond between the ammonium proton and the carboxylate oxygen. This interaction can stabilize specific conformations.
The Dominant Conformer:
For the (S)-isomer, the carboxylic group overwhelmingly prefers the equatorial position . This orientation minimizes steric clashes with the axial hydrogens on C1 and C5. The chair conformation with an equatorial C3 substituent is significantly lower in energy than the axial counterpart. While an intramolecular hydrogen bond is possible in both orientations, the energetic penalty of placing the bulky carboxylate group in an axial position is too high.
dot graph TD { layout=dot; rankdir=LR; node [shape=plaintext];
} caption [label="Conformational equilibrium of the free base."]; /dot
Part 2: Conformational Landscape of (S)-Piperidine-3-carboxylic Acid Hydrochloride
The formation of the hydrochloride salt involves the protonation of the ring nitrogen by hydrochloric acid. This seemingly simple chemical modification has profound conformational consequences. The molecule is now a piperidinium cation.
Key Conformational Drivers for the Hydrochloride Salt:
-
Protonation State: The nitrogen atom is now a positively charged ammonium group (NH2+). The carboxylic acid remains protonated (COOH).
-
Electrostatic Interactions: The positive charge on the nitrogen introduces significant electrostatic interactions. In particular, a charge-dipole interaction between the N-H+ bond and the C-F bond has been shown to stabilize axial conformers in fluorinated piperidines.[6] A similar stabilizing interaction can be postulated between the N-H+ and the carbonyl group of the carboxylic acid.
-
Solvation Effects: The charged nature of the piperidinium ion enhances its interaction with polar solvents. Solvent polarity can play a major role in stabilizing certain conformers, particularly those with larger dipole moments.[4]
-
Reduced N-H Inversion: The lone pair on the nitrogen is no longer present, so nitrogen inversion is not a factor. The N-H proton will have its own axial/equatorial preference, typically favoring the equatorial position to minimize steric interactions.
Shift in Conformational Equilibrium:
In the hydrochloride salt, the strong preference for the equatorial conformer is lessened, and a significant population of the axial conformer can be observed. This shift is primarily attributed to a stabilizing intramolecular hydrogen bond that can form between the axial N-H+ proton and the carbonyl oxygen of an axially-oriented carboxylic acid group. This creates a favorable six-membered ring-like interaction.
While the equatorial conformer is still significantly populated and often remains the major conformer, the energy difference between the axial and equatorial forms is much smaller than in the free base. The exact ratio is highly dependent on the solvent, as polar solvents can disrupt the intramolecular hydrogen bond and favor the more solvated equatorial conformer.
dot graph TD { layout=dot; rankdir=LR; node [shape=plaintext];
} caption [label="Conformational equilibrium of the hydrochloride salt."]; /dot
Part 3: Data-Driven Comparison
The conformational preferences discussed above can be probed and quantified using various analytical techniques, primarily NMR spectroscopy and computational modeling.
| Parameter | (S)-Piperidine-3-carboxylic Acid (Free Base) | (S)-Piperidine-3-carboxylic Acid HCl | Rationale for Difference |
| Predominant Conformer | Equatorial Carboxylate | Equatorial Carboxylate (often), with significant Axial population | Intramolecular H-bond (N-H+···O=C) stabilizes the axial conformer in the HCl salt. |
| ΔG (Equatorial - Axial) | Large, negative | Small, negative | The energy of the axial conformer is lowered significantly by the H-bond. |
| Key NMR Coupling Constants | Large J-couplings for H3 proton (e.g., J_ax-ax ~10-12 Hz) indicating an axial orientation for H3 and thus an equatorial carboxylate.[7] | Averaged J-couplings for H3 due to equilibrium, or distinct sets of signals if the exchange is slow. Appearance of smaller J_ax-eq or J_eq-eq couplings. | Rapid interconversion between axial and equatorial conformers in the HCl salt leads to averaged values or distinct species in NMR. |
| Solvent Effects | Less pronounced | Highly pronounced. Polar, protic solvents can disrupt the intramolecular H-bond, shifting equilibrium towards the equatorial conformer.[4] | The charged nature of the HCl salt and the key intramolecular H-bond are highly sensitive to solvent interactions. |
Part 4: Experimental Protocols and Methodologies
Workflow for NMR-Based Conformational Analysis
A robust determination of conformational equilibrium relies on the careful acquisition and interpretation of Nuclear Magnetic Resonance (NMR) data.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption [label="Workflow for NMR-based conformational analysis."]; /dot
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the sample ((S)-Piperidine-3-carboxylic acid or its HCl salt).
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O for the free base, CD₃OD or DMSO-d₆ for the HCl salt) in a standard 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Set the probe temperature (e.g., 298 K) and allow it to equilibrate.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Pay close attention to the spectral window and resolution to accurately measure coupling constants.
-
-
Data Analysis (Causality):
-
Why we measure J-couplings: The magnitude of the three-bond coupling constant (³J_HH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship is the cornerstone of conformational analysis in cyclic systems.
-
Interpretation: For the proton at C3 (H3), a large coupling constant (typically > 8 Hz) to one of its neighbors on C2 or C4 indicates a trans-diaxial relationship. This is only possible when H3 is in an axial position, which forces the carboxylic acid substituent into an equatorial position. Conversely, small coupling constants (typically < 5 Hz) suggest gauche relationships (axial-equatorial or equatorial-equatorial), implying an axial substituent. For the HCl salt, if the conformers are in rapid exchange, the observed J-coupling will be a weighted average of the values for the individual conformers, allowing for the calculation of their relative populations.
-
Conclusion
The conformational analysis of (S)-Piperidine-3-carboxylic acid and its hydrochloride salt reveals a classic example of how protonation can dramatically alter molecular structure and dynamics. The free base exists predominantly in a single, sterically favored chair conformation with an equatorial carboxylic group. In contrast, the hydrochloride salt exhibits a more complex equilibrium. The formation of a key intramolecular hydrogen bond in the axial conformer significantly lowers its energy, leading to a mixture of both axial and equatorial conformers in solution.
This fundamental difference has significant implications for drug design. The spatial presentation of the carboxylic acid pharmacophore is markedly different between the two forms, which will influence its interaction with biological targets. Researchers must consider the specific protonation state and local environment (e.g., solvent polarity) when designing molecules based on this scaffold and when interpreting structure-activity relationships. Computational studies, combined with experimental NMR data, provide a powerful approach to understanding and predicting these conformational preferences.[8][9][10]
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(31), 12793-12798. Available from: [Link]
-
D'Alonzo, D., Guaragna, A., & Ziaco, M. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(21), 5188. Available from: [Link]
-
Glorius, F. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available from: [Link] (Note: This is the primary source for reference[4], providing a direct link).
-
Pandiarajan, K., & Manimekalai, A. (2007). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 119(5), 475-483. Available from: [Link]
-
Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1974). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 7(11), 365-372. Available from: [Link]
- Google Patents. (2017). CN106831540A - A kind of preparation method of (S)-nipecotic acid.
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Wikipedia. Isonipecotic acid. Available from: [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4498, Nipecotic Acid. Available from: [Link]
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ResearchGate. (2015). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available from: [Link]
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Royal Society of Chemistry. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available from: [Link]
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bioRxiv. (2023). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Available from: [Link]
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Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl- and methoxycarbonyl-piperidines. Organic & Biomolecular Chemistry. Available from: [Link]
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Elsevier. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available from: [Link]
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- 10. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of (S)-Piperidine-3-carboxylic acid hydrochloride
Welcome to your comprehensive guide on the safe and effective handling of (S)-Piperidine-3-carboxylic acid hydrochloride. As a key building block in pharmaceutical research and development, understanding the specific safety protocols for this compound is paramount to ensuring both the integrity of your work and the well-being of your laboratory team. This document moves beyond a simple checklist, providing a detailed operational plan rooted in established safety principles and practical, field-tested experience.
Understanding the Hazard Profile
This compound and its analogues are classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our handling procedures. The primary concerns are its potential to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1][2][3]. Some related piperidine salts are also categorized as toxic or harmful if swallowed[4][5]. The hydrochloride salt form, being a solid, presents a risk of dust inhalation, making containment of the powder a critical control point.
The causality behind these classifications lies in the chemical nature of the piperidine moiety and the acidic nature of the hydrochloride salt. Direct contact with skin or mucous membranes can lead to irritation. Therefore, our primary safety objective is to prevent any direct contact with the substance in its solid or dissolved state.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound in a typical laboratory setting. The rationale behind each selection is to create a complete barrier against the identified hazards.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves- Chemical Safety Goggles- Lab Coat- N95 Dust Mask or work in a certified chemical fume hood | Prevents skin contact and eye exposure to fine particulates. The N95 mask is crucial for preventing inhalation of airborne powder, which can cause respiratory irritation[1][6]. Working in a fume hood provides an even higher level of containment. |
| Dissolving and Solution Handling | - Nitrile Gloves- Chemical Safety Goggles- Lab Coat | Protects against splashes of the dissolved compound, which can still cause skin and eye irritation. |
| Reaction Quenching and Workup | - Nitrile Gloves- Chemical Safety Goggles- Lab Coat | These steps may involve exothermic reactions or the use of other hazardous reagents, necessitating continued protection against splashes and contact. |
| Spill Cleanup | - Nitrile Gloves (double-gloving recommended)- Chemical Safety Goggles- Lab Coat- Appropriate Respiratory Protection (based on spill size) | Enhanced protection is necessary during cleanup to manage a higher concentration of the hazardous material. |
Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Operational Plan: From Receipt to Disposal
This section provides a step-by-step workflow for the safe handling of this compound. Following this sequence ensures that safety is integrated into every stage of your experimental process.
Step 1: Pre-Handling Preparation
-
Designate a Workspace: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to control dust.
-
Verify Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[6].
-
Assemble Materials: Before handling the chemical, gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers. This minimizes movement and the potential for cross-contamination.
Step 2: Weighing and Dispensing the Solid
-
Don Appropriate PPE: As per the table above, at a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. If weighing on an open bench, an N95 dust mask is mandatory[1].
-
Minimize Dust Generation: Handle the container of this compound carefully. Use a spatula to gently transfer the powder to a weigh boat. Avoid any actions that could create airborne dust, such as dropping or tapping the container forcefully.
-
Work in a Fume Hood: Whenever possible, perform all manipulations of the solid compound within a chemical fume hood. This provides the highest level of protection against inhalation.
Step 3: In-Use Handling and Solution Preparation
-
Controlled Addition: When adding the solid to a solvent, do so slowly to prevent splashing.
-
Maintain Containment: Keep all vessels containing the compound covered when not in use to prevent the release of any vapors or aerosols.
-
Segregated Equipment: Use dedicated glassware and utensils for this compound during your experiment to prevent cross-contamination.
Step 4: Spill Management
-
Evacuate and Ventilate: In the event of a significant spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: For solid spills, gently cover the powder with an absorbent material to prevent it from becoming airborne.
-
Clean and Decontaminate: Carefully sweep or scoop the contained material into a labeled hazardous waste container[6][7]. Clean the spill area with an appropriate solvent and decontaminant, and dispose of all cleaning materials as hazardous waste.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container for liquids. Do not pour any amount down the drain[4].
-
Consult EHS: All waste must be disposed of in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations[2][5].
Workflow Visualization
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
References
-
3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Jubilant Ingrevia Limited. Available at: [Link]
-
Safety Data Sheet - 1-boc-4-piperidine carboxylic acid. Angene Chemical. Available at: [Link]
-
Safety Data Sheet - Piperidine Hydrochloride. Jubilant Ingrevia. Available at: [Link]
-
GHS Hazardous Chemical Information List. Safe Work Australia. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
